AZD0095
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C27H32N8O2 |
|---|---|
Peso molecular |
500.6 g/mol |
Nombre IUPAC |
4-[[6-[4-[(3R)-3-[(2,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)oxy]pyrrolidin-1-yl]phenyl]pyridazin-3-yl]methyl]morpholine |
InChI |
InChI=1S/C27H32N8O2/c1-18-26(19(2)35-27(28-18)29-20(3)32-35)37-24-10-11-34(17-24)23-7-4-21(5-8-23)25-9-6-22(30-31-25)16-33-12-14-36-15-13-33/h4-9,24H,10-17H2,1-3H3/t24-/m1/s1 |
Clave InChI |
PHDAGSZQGNWGFE-XMMPIXPASA-N |
SMILES isomérico |
CC1=C(C(=NC2=NC(=NN12)C)C)O[C@@H]3CCN(C3)C4=CC=C(C=C4)C5=NN=C(C=C5)CN6CCOCC6 |
SMILES canónico |
CC1=C(C(=NC2=NC(=NN12)C)C)OC3CCN(C3)C4=CC=C(C=C4)C5=NN=C(C=C5)CN6CCOCC6 |
Origen del producto |
United States |
Foundational & Exploratory
AZD0095: A Deep Dive into Selective Lactate Transport Inhibition for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The aberrant metabolic landscape of tumors, characterized by a profound reliance on glycolysis even in the presence of oxygen—a phenomenon known as the Warburg effect—results in the overproduction and efflux of lactate.[1] This lactate-rich and acidic tumor microenvironment (TME) is not merely a metabolic byproduct but an active promoter of tumor progression, angiogenesis, and immune evasion.[1][2] Monocarboxylate transporters (MCTs), particularly MCT4, are crucial for lactate export from cancer cells, making them a compelling target for anticancer therapies.[3] AZD0095 is a potent and highly selective inhibitor of MCT4, representing a promising therapeutic strategy to disrupt tumor metabolism and reverse lactate-driven immunosuppression. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy, and the signaling pathways it modulates.
Introduction to Lactate Transport in Cancer
Cancer cells reprogram their metabolism to support rapid proliferation and survival. A key feature of this reprogramming is the increased uptake of glucose and its conversion to lactate, which is then expelled from the cell to prevent intracellular acidification.[1][4] This lactate efflux is primarily mediated by monocarboxylate transporters, a family of proton-linked transmembrane proteins.[5]
-
MCT1 is broadly expressed and can facilitate both the import and export of lactate.
-
MCT4 is predominantly expressed in highly glycolytic tissues and is particularly adept at exporting lactate, especially under hypoxic conditions.[3][6]
The accumulation of extracellular lactate creates an acidic TME that has multifaceted effects on tumor progression:
-
Immune Evasion: The acidic environment and high lactate concentrations directly inhibit the function of cytotoxic T lymphocytes and natural killer (NK) cells, while promoting the activity of immunosuppressive regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[7][8]
-
Angiogenesis: Lactate can stimulate endothelial cell migration and tube formation, promoting the development of new blood vessels that supply the tumor with nutrients.[1]
-
Metabolic Symbiosis: Lactate exported by glycolytic cancer cells can be taken up and utilized as an energy source by other cancer cells in more oxygenated regions of the tumor, creating a metabolic symbiosis that supports overall tumor growth.[5]
Given the central role of MCT4 in maintaining this pro-tumorigenic environment, its selective inhibition presents a targeted approach to cancer therapy.
This compound: A Potent and Selective MCT4 Inhibitor
This compound is a clinical candidate identified as a highly potent and selective inhibitor of MCT4.[9][10][11] Its predecessor, AZD3965, was a first-in-class MCT1 inhibitor that showed preclinical antitumor activity but also highlighted the potential for MCT4 to act as a resistance mechanism.[12] The development of a selective MCT4 inhibitor like this compound addresses this challenge.
Mechanism of Action
This compound binds to the MCT4 transporter, blocking the efflux of lactate from cancer cells.[9][11] This leads to:
-
Intracellular Lactate Accumulation: The buildup of lactate inside the cancer cell disrupts intracellular pH and metabolic homeostasis.
-
Inhibition of Glycolysis: The accumulation of the end-product lactate can create a feedback loop that inhibits key glycolytic enzymes.
-
Reversal of TME Immunosuppression: By reducing the amount of lactate in the TME, this compound can alleviate the suppression of anti-tumor immune cells.[13]
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: Potency and Selectivity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (MCT4) | 1.3 nM | Recombinant human MCT4 | [9][10][11][14][15] |
| Selectivity (MCT1/MCT4) | >1000-fold | Recombinant human MCT1 and MCT4 | [9][11] |
| Cellular pIC50 | 8.9 | Not specified | [16] |
| Cellular Activity | 1-3 nM | Not specified | [13] |
| EC50 (MCT4 binding) | 5 nM | H358 cells | [16] |
Table 2: In Vitro Efficacy of this compound
| Assay | Cell Line | IC50 / Effect | Reference |
| Cell Proliferation | NCI-H358 (MCT4-high) | 26 nM | [10] |
| Cell Proliferation | T-cell | > 10 µM | [13][17] |
Table 3: In Vivo Efficacy of this compound
| Model | Treatment | Effect | Reference |
| NCI-H358 Xenograft | This compound (100 mg/kg, p.o. BID) + Cediranib (3 mg/kg, p.o.) | Significant tumor growth reduction | [10] |
| Syngeneic (MC-38, EMT6) | This compound + anti-PD-1 | Enhanced anti-tumor activity | [13] |
| Syngeneic (MC-38, EMT6) | This compound + anti-CTLA4 | Enhanced anti-tumor activity | [13] |
| Syngeneic (MCT1 knock-out) | This compound (10-100 mg/kg BID, p.o.) | Modulated lactate transport, increased tumor-infiltrating lymphocytes | [13][17] |
Signaling Pathways Modulated by this compound
The inhibition of MCT4 by this compound initiates a cascade of signaling events both within the cancer cell and in the broader tumor microenvironment.
Intracellular Signaling in Cancer Cells
The accumulation of intracellular lactate can have profound effects on cancer cell signaling. While the precise downstream pathways are an area of active research, potential consequences include the activation of stress-response pathways and alterations in the activity of metabolic sensors. Lactate has been shown to activate the mTORC1 pathway, a central regulator of cell growth and proliferation.[18]
Extracellular Signaling and Immune Modulation
By blocking lactate export, this compound reduces the concentration of lactate in the TME, leading to a less acidic environment. This has significant implications for immune cell function.
-
T-Cell Re-activation: Reduced extracellular lactate alleviates the suppression of cytotoxic T lymphocytes (CTLs), allowing them to recognize and kill cancer cells more effectively.
-
Modulation of Myeloid Cells: High lactate levels are known to promote the polarization of macrophages towards an immunosuppressive M2 phenotype and support the function of MDSCs. Reducing lactate can help to shift the balance towards a more pro-inflammatory, anti-tumor myeloid cell population.
-
GPR81 Signaling: Lactate can act as a signaling molecule by binding to the G-protein coupled receptor GPR81, which is expressed on various immune cells.[7][8] Activation of GPR81 by lactate can have immunosuppressive effects. By lowering extracellular lactate, this compound can interfere with this signaling axis.[7]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound, primarily adapted from the supplementary information of Goldberg et al., J Med Chem 2022.[12]
Lactate Efflux Assay
This assay measures the ability of a compound to inhibit the export of lactate from cells.
-
Cell Seeding: Seed NCI-H358 cells in a 96-well plate and culture overnight.
-
Compound Incubation: Pre-incubate cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
Lactate Efflux Induction: Replace the medium with a high-glucose, low-lactate buffer to stimulate glycolysis and lactate production.
-
Sample Collection: At various time points, collect aliquots of the extracellular medium.
-
Lactate Quantification: Measure the lactate concentration in the collected samples using a commercially available lactate assay kit.[17][19]
-
Data Analysis: Calculate the rate of lactate efflux and determine the IC50 of this compound.
Cell Proliferation/Viability Assay
This assay determines the effect of this compound on the growth and viability of cancer cells.
-
Cell Seeding: Plate NCI-H358 cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the plates for a period of 72 to 96 hours at 37°C in a CO2 incubator.[20]
-
Viability Assessment: Add a viability reagent such as MTT, MTS, or a reagent that measures ATP content (e.g., CellTiter-Glo).[21][22][23][24]
-
Signal Measurement: After an appropriate incubation period with the reagent, measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and calculate the IC50 value for cell growth inhibition.
NCI-H358 Xenograft Model
This in vivo model assesses the anti-tumor efficacy of this compound in a living organism.
-
Cell Preparation: Culture NCI-H358 cells and harvest them during the exponential growth phase. Resuspend the cells in a suitable medium, often mixed with Matrigel, to a final concentration for injection.
-
Animal Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth Monitoring: Monitor tumor growth by regular caliper measurements.
-
Randomization and Treatment: Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 100 mg/kg, p.o., BID) and any combination agents (e.g., cediranib at 3 mg/kg, p.o.) or vehicle control according to the study protocol.[10]
-
Endpoint Analysis: Continue treatment for a defined period, monitoring tumor volume and animal body weight. At the end of the study, tumors can be excised for pharmacodynamic and biomarker analysis.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of this compound to its target, MCT4, in a cellular context.
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heating: Heat the cell suspensions across a range of temperatures. Ligand binding stabilizes the target protein, making it more resistant to thermal denaturation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation. For membrane proteins like MCT4, specific detergents may be required during lysis to maintain solubility.[25][26]
-
Protein Detection: Analyze the amount of soluble MCT4 remaining at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Seahorse XF Analyzer Assay
This assay measures cellular metabolism in real-time by determining the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), which is a proxy for lactate efflux.
-
Cell Seeding: Plate cells in a Seahorse XF microplate.
-
Compound Treatment: Treat the cells with this compound.
-
Assay Execution: Place the microplate in the Seahorse XF Analyzer. The instrument will sequentially inject metabolic modulators (e.g., glucose, oligomycin, 2-DG for a glycolysis stress test) and measure the resulting changes in OCR and ECAR.
-
Data Analysis: Analyze the OCR and ECAR profiles to determine the effect of this compound on mitochondrial respiration and glycolysis. A decrease in ECAR upon this compound treatment would be consistent with the inhibition of lactate efflux.
Clinical Perspective
While specific clinical trial data for this compound is not yet publicly available, the preclinical data strongly support its potential as a novel anticancer agent. The ability of this compound to be combined with other therapies, such as VEGF inhibitors (cediranib) and immune checkpoint inhibitors (anti-PD-1, anti-CTLA4), suggests a broad applicability in various cancer types.[10][13] Clinical trials for its predecessor, AZD3965 (an MCT1 inhibitor), have been completed, providing valuable insights into the safety and tolerability of targeting lactate transport in patients.
Conclusion
This compound represents a highly promising, targeted approach to cancer therapy that exploits the metabolic vulnerability of glycolytic tumors. By selectively inhibiting MCT4, this compound not only disrupts cancer cell metabolism but also has the potential to remodel the tumor microenvironment, transforming it from an immunosuppressive to an immune-supportive milieu. The robust preclinical data, demonstrating both single-agent and combination activity, provide a strong rationale for the clinical development of this compound as a novel treatment for a range of solid tumors. Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of this exciting new agent.
References
- 1. oncodesign.com [oncodesign.com]
- 2. Lactate in the Tumor Microenvironment: An Essential Molecule in Cancer Progression and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol to study the immune profile of syngeneic mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lactate as a signaling molecule: Journey from dead end product of glycolysis to tumor survival [imrpress.com]
- 6. MCT4 blockade increases the efficacy of immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. communities.springernature.com [communities.springernature.com]
- 8. Frontiers | Lactate-Dependent Regulation of Immune Responses by Dendritic Cells and Macrophages [frontiersin.org]
- 9. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 10. Jack Q's Blog [jack-q.github.io]
- 11. Discovery of Clinical Candidate this compound, a Selective Inhibitor of Monocarboxylate Transporter 4 (MCT4) for Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. biotech.cornell.edu [biotech.cornell.edu]
- 15. selleckchem.com [selleckchem.com]
- 16. | BioWorld [bioworld.com]
- 17. sciencellonline.com [sciencellonline.com]
- 18. Lactate jump‐starts mTORC1 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. The DOT Language [bioweb.pasteur.fr]
- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 23. researchgate.net [researchgate.net]
- 24. CETSA [cetsa.org]
- 25. Lactate receptor GPR81 drives breast cancer growth and invasiveness through regulation of ECM properties and Notch ligand DLL4 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Lactate Is a Metabolic Mediator That Shapes Immune Cell Fate and Function - PMC [pmc.ncbi.nlm.nih.gov]
AZD0095: A Technical Guide to its High Selectivity for MCT4 Over MCT1
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core attributes of AZD0095, a potent and highly selective inhibitor of Monocarboxylate Transporter 4 (MCT4). The document focuses on the quantitative data underpinning its selectivity, the detailed experimental protocols used to ascertain these metrics, and the relevant signaling pathways affected by its mechanism of action.
Quantitative Selectivity and Potency of this compound
This compound has demonstrated exceptional potency and a remarkable selectivity for MCT4 over its closely related isoform, MCT1. This high degree of selectivity is a critical attribute for a therapeutic candidate, as it minimizes off-target effects and enhances the drug's safety profile. The key quantitative metrics for this compound are summarized in the table below.
| Parameter | This compound Value | Reference |
| MCT4 Potency | ||
| Cellular Activity (pIC50) | 8.9 | [1] |
| Cellular Activity (IC50) | 1-3 nM | [2][3] |
| EC50 (in H358 cells) | 5 nM | [1] |
| Potency (Ki) | 1.3 nM | [4][5] |
| Selectivity | ||
| MCT4 over MCT1 | >1000-fold | [2][4] |
| Effect on T-cell Proliferation | ||
| IC50 | > 10 µM | [2][3] |
Experimental Protocols
The determination of this compound's high selectivity for MCT4 over MCT1 involves a series of robust in vitro assays. The detailed protocols for these experiments are available in the supporting information of the primary publication by Goldberg FW, et al. in the Journal of Medicinal Chemistry, 2023.[6] Below is a summary of the likely methodologies employed.
Lactate Efflux Assay
This assay is fundamental to determining the functional inhibition of MCT4.
-
Objective: To measure the ability of this compound to block the export of lactate from cancer cells that predominantly express MCT4.
-
Cell Line: A cancer cell line with high MCT4 and low MCT1 expression is utilized, for instance, the NCI-H358 lung adenocarcinoma cell line.[1]
-
Methodology:
-
Cells are seeded in a multi-well plate and cultured to allow for adherence and growth.
-
The cells are then incubated with a glucose-containing medium to stimulate glycolysis and subsequent lactate production.
-
Following this, the medium is replaced with a glucose-free medium, and the cells are treated with varying concentrations of this compound or a vehicle control.
-
The amount of lactate exported into the extracellular medium over a specific time period is quantified using a lactate assay kit.
-
The concentration of this compound that inhibits 50% of lactate efflux (IC50) is then calculated.
-
Seahorse XF Analyzer Assay (Oxygen Consumption Rate)
This assay provides insights into the metabolic impact of MCT4 inhibition.
-
Objective: To assess the effect of this compound on the oxygen consumption rate (OCR), providing an indication of cellular respiration. A clean mode of action would show that the compound's effects are primarily due to MCT4 inhibition and not due to off-target effects on mitochondrial function.[1]
-
Methodology:
-
Cancer cells are seeded in a Seahorse XF cell culture microplate.
-
The cells are then treated with this compound at various concentrations.
-
The Seahorse XF Analyzer is used to measure the OCR in real-time.
-
Changes in OCR in response to the inhibitor can indicate shifts in cellular metabolism resulting from the blockade of lactate efflux.
-
Cell-Based Selectivity Assays
To confirm the selectivity for MCT4 over MCT1, experiments are conducted in cell lines with differential expression of these transporters.
-
Objective: To demonstrate that this compound has minimal inhibitory activity against MCT1.
-
Methodology:
-
Engineered Cell Lines: A cell line that is null for all major MCT isoforms (e.g., a quadruple MCT knockout rat pancreatic INS1 cell line) is engineered to express either human MCT1 or human MCT4.
-
Lactate Transport Measurement: Lactate transport into these cells is measured. This can be achieved by monitoring the intracellular pH change upon the addition of lactate using a pH-sensitive fluorescent dye.
-
Inhibition Analysis: The inhibitory effect of a range of this compound concentrations on lactate transport is measured in both the MCT1-expressing and MCT4-expressing cell lines.
-
Selectivity Calculation: The ratio of the IC50 value for MCT1 to the IC50 value for MCT4 provides the selectivity factor.
-
Signaling Pathways and Experimental Workflow
The inhibition of MCT4 by this compound initiates a cascade of events within the cancer cell and the tumor microenvironment. The following diagrams illustrate these pathways and a typical experimental workflow for assessing selectivity.
Caption: Signaling pathway initiated by this compound-mediated MCT4 inhibition.
Caption: Experimental workflow to determine this compound selectivity.
Conclusion
This compound is a highly potent and selective inhibitor of MCT4, with a selectivity of over 1000-fold compared to MCT1. This remarkable selectivity, established through rigorous in vitro functional assays, positions this compound as a promising therapeutic agent for cancers that are dependent on MCT4 for lactate efflux. The inhibition of MCT4 leads to intracellular acidification and metabolic stress in cancer cells, ultimately impacting their proliferation and survival. Furthermore, by reducing lactate in the tumor microenvironment, this compound has the potential to alleviate lactate-induced immune suppression. The detailed experimental protocols outlined in the primary literature provide a solid foundation for further research and development of this targeted cancer therapy.
References
- 1. Frontiers | Proton-coupled monocarboxylate transporters in cancer: From metabolic crosstalk, immunosuppression and anti-apoptosis to clinical applications [frontiersin.org]
- 2. Exploring monocarboxylate transporter inhibition for cancer treatment [explorationpub.com]
- 3. Monocarboxylate transporters in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Inhibition of the Lactate Transporters MCT1 and MCT4 Is Synthetic Lethal with Metformin due to NAD+ Depletion in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Seahorse analysis of ex vivo mouse brown and white adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
AZD0095: A Technical Deep Dive into the Discovery and Preclinical Development of a Potent and Selective MCT4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD0095 is a potent and highly selective inhibitor of the monocarboxylate transporter 4 (MCT4), a key player in cancer cell metabolism and the tumor microenvironment. This technical guide provides a comprehensive overview of the discovery and preclinical development of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways and experimental workflows. While extensive preclinical data underscores the potential of this compound as an oncology therapeutic, information regarding its clinical development status is not publicly available as of late 2025.
Introduction: The Rationale for Targeting MCT4 in Oncology
The Warburg effect, a metabolic hallmark of cancer, describes the propensity of cancer cells to favor aerobic glycolysis, leading to the production of large amounts of lactate. To maintain intracellular pH and sustain high glycolytic rates, cancer cells upregulate lactate transporters, primarily monocarboxylate transporters (MCTs). MCT4 is a key lactate exporter, particularly in highly glycolytic and hypoxic tumors. Its inhibition is a promising therapeutic strategy to induce intracellular acidosis, disrupt cancer cell metabolism, and modulate the tumor microenvironment.
Discovery and Preclinical Development Timeline
While a precise timeline with specific dates for the discovery and development of this compound is not publicly detailed, the key milestones can be inferred from published literature. The discovery and optimization of a novel triazolopyrimidine series of MCT4 inhibitors by AstraZeneca led to the identification of this compound as a clinical candidate. The primary scientific disclosure of this compound's discovery and preclinical profile was published in the Journal of Medicinal Chemistry in late 2022.
Quantitative Data Summary
The preclinical development of this compound has generated significant quantitative data demonstrating its potency, selectivity, and anti-cancer activity.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| In Vitro Potency | |||
| MCT4 pIC50 | 8.9 | Cellular lactate efflux assay | [1] |
| MCT4 IC50 | 1.3 nM | Not specified | [2] |
| MCT4 EC50 | 5 nM | H358 cells | [1] |
| Selectivity | |||
| MCT1/MCT4 Selectivity | >1000-fold | Not specified | [2] |
| Cellular Activity | |||
| T-cell proliferation/survival IC50 | > 10 µM | Not specified | [3] |
| In Vivo Efficacy | |||
| Dosing (syngeneic models) | 10 mg/kg (3x week) in combination | MC-38 and EMT6 (MCT1 knock-out) mouse syngeneic models | [3] |
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
MCT4 Inhibition Assay (Lactate Efflux Assay)
This assay measures the ability of a compound to inhibit the export of lactate from cells.
Protocol:
-
Cell Culture: Human cancer cell lines with high MCT4 expression (e.g., H358 lung adenocarcinoma cells) are cultured to 80-90% confluency.
-
Lactate Loading: Cells are incubated with a medium containing a high concentration of L-lactate to load the cells with lactate.
-
Compound Incubation: The lactate-loaded cells are then incubated with varying concentrations of this compound or a vehicle control.
-
Lactate Efflux Measurement: The extracellular medium is collected at specific time points, and the concentration of lactate is measured using a lactate assay kit.
-
Data Analysis: The rate of lactate efflux is calculated, and IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
NCI-H358 Xenograft Model
This in vivo model assesses the anti-tumor efficacy of this compound in a human lung cancer model.
Protocol:
-
Cell Implantation: NCI-H358 cells are subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment groups and administered this compound (e.g., orally), a combination agent (e.g., cediranib, a VEGFR inhibitor), or vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the anti-tumor efficacy is evaluated by comparing tumor growth between the treatment and control groups.
Syngeneic Mouse Model for Immunotherapy Combination
This model evaluates the efficacy of this compound in combination with immune checkpoint inhibitors in an immunocompetent setting.
Protocol:
-
Cell Implantation: Murine cancer cells (e.g., MC-38 or EMT6 with MCT1 knockout) are subcutaneously implanted into syngeneic mice (mice with the same genetic background as the tumor cells).
-
Tumor Growth and Treatment: Once tumors are established, mice are treated with this compound, an immune checkpoint inhibitor (e.g., anti-PD-1 or anti-CTLA-4 antibody), the combination of both, or respective controls.
-
Efficacy Assessment: Tumor growth is monitored, and survival is recorded.
-
Immunophenotyping (Optional): At the end of the study, tumors and spleens can be harvested to analyze the immune cell infiltrate by flow cytometry to understand the immunological mechanism of action.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Downstream Effects
The primary mechanism of action of this compound is the direct inhibition of the MCT4 transporter. This leads to a cascade of downstream effects that contribute to its anti-tumor activity.
References
Preclinical Profile of AZD0095: A Novel Selective MCT4 Inhibitor for Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
AZD0095 is a potent and highly selective inhibitor of the monocarboxylate transporter 4 (MCT4), a key player in tumor metabolism and the regulation of the tumor microenvironment.[1][2][3][4][5] Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, known as the Warburg effect, which results in the production of large amounts of lactate.[2][3][6] MCT4 is crucial for the efflux of this lactate out of cancer cells, thereby maintaining intracellular pH and sustaining high glycolytic rates.[1][2][4] The exported lactate contributes to an acidic and immunosuppressive tumor microenvironment.[2][3][4] By inhibiting MCT4, this compound aims to induce intracellular lactate accumulation, leading to cytotoxicity in cancer cells, and to reverse lactate-driven immunosuppression in the tumor microenvironment.[2][3][4] This document provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.
Mechanism of Action
This compound selectively binds to and inhibits MCT4, preventing the transport of lactate across the cell membrane.[1][4] This leads to a buildup of lactate within the cancer cell, causing intracellular acidification and metabolic stress, which can ultimately trigger cell death.[1][4] Furthermore, by reducing the concentration of lactate in the tumor microenvironment, this compound is postulated to enhance the function of immune cells, such as T cells, that are suppressed by acidic conditions.[2][3][4] This dual mechanism of direct cytotoxicity and immune modulation makes MCT4 inhibition an attractive therapeutic strategy in oncology.
Figure 1: Mechanism of action of this compound.
In Vitro Studies
Biochemical and Cellular Potency
This compound demonstrates potent and selective inhibition of MCT4 in a variety of in vitro assays.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Cellular Activity (IC50) | 1-3 nM | - | [2][3] |
| pIC50 | 8.9 | Cellular Assay | [1] |
| Binding Affinity (EC50) | 5 nM | H358 cells | [1] |
| Selectivity over MCT1 | >1000-fold | - | [2][3] |
| T Cell Proliferation/Survival (IC50) | > 10 µM | - | [2][3] |
Experimental Protocols
Lactate Efflux Assay: The protocol for the lactate efflux assay is detailed in the supporting information of Goldberg et al., J Med Chem, 2023.[4] Briefly, cells are seeded in a multi-well plate and incubated with the test compound. The assay is initiated by replacing the culture medium with a buffer containing a high concentration of a non-metabolizable substrate for MCT4. The amount of lactate exported from the cells into the buffer over time is then measured using a lactate assay kit.
Seahorse XF Glycolytic Rate Assay: The Seahorse XF assay is used to measure the real-time metabolic activity of cells. The detailed protocol can be found in the supporting information of Goldberg et al., J Med Chem, 2023.[4] Cells are plated in a Seahorse XF microplate. After baseline measurements of oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), inhibitors of mitochondrial respiration are injected to force the cells to rely on glycolysis. The rate of glycolysis is then determined by measuring the ECAR. This compound is added to assess its effect on the glycolytic rate.
Figure 2: General workflow for in vitro evaluation of this compound.
In Vivo Studies
This compound has demonstrated anti-tumor efficacy in both xenograft and syngeneic mouse models, particularly in combination with other anti-cancer agents.
Efficacy in Combination Therapy
| Cancer Model | Combination Agent | Dosing | Outcome | Reference |
| NCI-H358 Xenograft | Cediranib (VEGFR inhibitor) | - | Good efficacy | [1] |
| MC-38 Syngeneic | α-PD1 | This compound: 10 mg/kg (3x/week) | Enhanced anti-tumor activity | [2][3] |
| EMT6 Syngeneic (MCT1 knock-out) | α-PD1 or α-CTLA4 | This compound: 10 mg/kg (3x/week) | Enhanced anti-tumor activity | [2][3] |
| Mouse Syngeneic Models | α-PD1 | This compound: 10-100 mg/kg (BID) | Increased tumor-infiltrating lymphocytes and cytotoxic T cells | [2][3] |
Experimental Protocols
NCI-H358 Xenograft Study: The detailed protocol for the NCI-H358 xenograft study is available in the supporting information of Goldberg et al., J Med Chem, 2023.[4] Nude mice are subcutaneously implanted with NCI-H358 human lung adenocarcinoma cells. Once tumors reach a specified size, mice are randomized into treatment groups. This compound is administered orally, and cediranib is administered as per the established protocol. Tumor volume and body weight are monitored throughout the study.
MC-38 and EMT6 Syngeneic Studies: Protocols for syngeneic mouse models are described in the AACR 2019 abstract by Critchlow et al.[2][3] C57BL/6 mice are subcutaneously inoculated with MC-38 or EMT6 (MCT1 knock-out) murine cancer cells. After tumor establishment, mice are treated with this compound (oral administration) and/or checkpoint inhibitors (intraperitoneal injection). Tumor growth is monitored, and at the end of the study, tumors may be excised for analysis of the tumor microenvironment, including immune cell infiltration by flow cytometry.
Figure 3: General workflow for in vivo efficacy studies of this compound.
Pharmacokinetics
Preclinical data suggests that this compound possesses suitable pharmacokinetic properties for oral administration.[1] The compound is described as having good solubility and permeability, with good predicted absorption in humans at clinically relevant doses.[1] No predicted drug-drug interaction issues have been reported.[1]
Conclusion
This compound is a promising novel oncology candidate with a unique dual mechanism of action that targets both tumor cell metabolism and the immunosuppressive tumor microenvironment. Its high potency and selectivity for MCT4, coupled with favorable preclinical efficacy and pharmacokinetic properties, support its continued development as a potential cancer therapeutic. The preclinical data, particularly the synergistic effects observed in combination with checkpoint inhibitors and VEGFR inhibitors, highlight the potential for this compound to be a valuable component of future combination cancer therapies. Further investigation into predictive biomarkers and patient selection strategies will be crucial for the successful clinical translation of this innovative therapeutic approach.
References
- 1. Discovery of Clinical Candidate this compound, a Selective Inhibitor of Monocarboxylate Transporter 4 (MCT4) for Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. MCT4 blockade increases the efficacy of immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of AZD0095 on Tumor Microenvironment Acidity: A Technical Guide
Executive Summary: The tumor microenvironment (TME) is frequently characterized by acidic conditions, primarily due to the metabolic reprogramming of cancer cells towards aerobic glycolysis, known as the Warburg effect. This acidic milieu promotes tumor progression, metastasis, and immunosuppression. A key driver of this extracellular acidification is the efflux of lactic acid from cancer cells, a process mediated by monocarboxylate transporters (MCTs). AZD0095 is a potent, selective, and orally bioavailable inhibitor of MCT4, a transporter highly expressed in glycolytic tumors and associated with lactate export under hypoxic conditions. By blocking MCT4, this compound prevents lactate efflux, leading to intracellular lactate accumulation and a subsequent reversal of extracellular acidity. This guide details the mechanism of this compound, summarizes the quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes the key pathways and workflows involved in its action and evaluation.
Introduction: The Acidic Tumor Microenvironment
A hallmark of solid tumors is an inverted pH gradient, where the intracellular pH (pHi) is neutral to slightly alkaline (pH 7.1-7.7), while the extracellular pH (pHe) is acidic (pH 6.5-7.0).[1][2][3] This acidification is largely a consequence of the Warburg effect, where cancer cells favor glycolysis for energy production even in the presence of oxygen.[4][5][6] This metabolic shift results in the production of large quantities of lactic acid, which is then exported out of the cell.[7][8][9]
The resulting acidic TME is not a mere byproduct of tumor metabolism but an active contributor to malignancy. It facilitates immune escape by suppressing the function of effector immune cells like CD8+ T lymphocytes and Natural Killer (NK) cells, whose activity is impaired under low pH conditions.[5][6][10] Furthermore, acidosis promotes invasion and metastasis by activating proteases and remodeling the extracellular matrix.[6] Therefore, targeting the mechanisms that establish and maintain TME acidity is a promising therapeutic strategy.
The Role of Monocarboxylate Transporter 4 (MCT4) in TME Acidity
Monocarboxylate transporters are a family of proton-coupled symporters responsible for transporting lactate and other monocarboxylates across the plasma membrane. MCT4, in particular, is associated with the export of lactic acid from highly glycolytic cells, especially under hypoxic conditions, which are common within solid tumors.[7][8][9] The expression of MCT4 is often upregulated in various cancers and is driven by the hypoxia-inducible factor 1 (HIF-1).[6] By extruding lactate and protons from the cancer cell, MCT4 plays a direct role in acidifying the TME while simultaneously preventing cytotoxic levels of lactate from accumulating intracellularly.[8][9] This makes MCT4 a critical node in maintaining the metabolic and pH homeostasis required for tumor survival and progression.
This compound: A Potent and Selective MCT4 Inhibitor
This compound is a clinical candidate from a triazolopyrimidine chemical series, identified and optimized as a highly potent and selective inhibitor of MCT4.[7][8][9] It was developed to block lactate efflux from cancer cells, thereby targeting the metabolic vulnerability of tumors reliant on glycolysis. Its high selectivity for MCT4 over other isoforms, particularly MCT1, is a key feature, minimizing potential off-target effects.[4][7][8] Preclinical data demonstrate that this compound has suitable properties for oral administration and exhibits a clean mechanism of action.[7][8]
Mechanism of Action: Reversing TME Acidity and Immunosuppression
The primary mechanism of action for this compound is the direct inhibition of the MCT4 transporter. This blockade has two major consequences:
-
Intracellular Lactate Accumulation: By preventing lactate export, this compound forces lactate and protons to accumulate inside the cancer cell. This can lead to intracellular acidification and metabolic stress, ultimately resulting in the inhibition of cell proliferation and potentially cytotoxicity in MCT4-dependent tumors.[7][8][9]
-
Reduction of Extracellular Acidity: By halting the efflux of lactic acid, this compound reduces its concentration in the TME. This leads to an increase in the extracellular pH, thereby neutralizing the acidic conditions.[2][11] This normalization of the TME pH is hypothesized to reverse the local immunosuppression, allowing for enhanced infiltration and function of anti-tumor immune cells.[4][5]
Preclinical studies have shown that this mechanism can enhance the efficacy of immune checkpoint inhibitors, as the restored immune function complements the action of agents like anti-PD-1/PD-L1 antibodies.[2][4][5][11]
Figure 1: Mechanism of this compound in reversing TME acidity and immunosuppression.
Quantitative Data Summary
The preclinical evaluation of this compound has generated key quantitative data regarding its potency, selectivity, and in vivo effects on the TME.
| Parameter | Value | Cell Line / Model | Reference |
| Potency (Lactate Efflux) | 1.3 nM (pIC50 = 8.9) | N/A | [7][8] |
| Cellular Activity | 1-3 nM | MCT4-expressing cells | [4][5] |
| Selectivity vs. MCT1 | >1000-fold | N/A | [4][7][8] |
| T-Cell Proliferation IC50 | > 10 µM | T-Cells | [4][5] |
| Table 1: In Vitro Potency and Selectivity of this compound. |
| Parameter | Treatment Group | Result | Model System | Reference |
| Intratumoral pH | Control (Isotype) | Acidic | MC38 Syngeneic Model | [2][11] |
| MCT4i + aPD-L1 | Increased pH (Less Acidic) | MC38 Syngeneic Model | [2][11] | |
| Lactate Efflux | This compound Treatment | Reduced | 3D CRC Spheroids | [11] |
| Table 2: In Vivo and Ex Vivo Modulation of the Tumor Microenvironment. |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing the findings on this compound. Below are summarized protocols for key assays cited in the literature.
In Vitro Lactate Efflux Assay
This assay measures the ability of a compound to inhibit the export of lactate from cancer cells.
-
Cell Culture: MCT4-expressing cancer cells (e.g., NCI-H358) are cultured in appropriate media to confluence in 96-well plates.[12]
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified period.
-
Lactate Efflux Initiation: The media is replaced with a glucose-rich, low-lactate buffer to stimulate glycolysis and subsequent lactate export.
-
Sample Collection: At designated time points, the supernatant is collected.
-
Lactate Quantification: The concentration of lactate in the supernatant is measured using a commercially available lactate assay kit, which typically relies on an enzymatic reaction that produces a colorimetric or fluorescent signal.
-
Data Analysis: The rate of lactate efflux is calculated and plotted against the concentration of this compound to determine the IC50 value.
In Vivo Syngeneic Mouse Model and TME pH Measurement
This protocol describes the in vivo evaluation of this compound's effect on tumor growth and TME acidity, as performed in studies combining an MCT4 inhibitor with immune checkpoint blockade.[2][11]
-
Animal Model: C57BL/6 mice are used for the syngeneic model.
-
Tumor Implantation: 1x10^6 MC38 colon adenocarcinoma cells are injected subcutaneously into the flank of the mice. Tumor growth is monitored regularly.
-
Treatment Regimen: When tumors reach a specified volume, treatment is initiated. A representative regimen includes:
-
Endpoint Analysis - Tumor pH Measurement:
-
At the study endpoint (e.g., after 2-3 treatment cycles), animals are anesthetized.
-
A microprobe pH meter is inserted directly into the tumor tissue.
-
pH readings are taken at multiple depths (e.g., 1, 2, and 3 mm) to account for tumor heterogeneity.[2][11]
-
Median pH values are calculated and compared between treatment groups.
-
-
Endpoint Analysis - Immune Infiltration: Tumors are excised, dissociated into single-cell suspensions, and analyzed by flow cytometry to quantify the infiltration of various immune cell populations (e.g., CD8+ T-cells, NK cells).
Figure 2: Preclinical experimental workflow for evaluating this compound.
Conclusion
This compound represents a targeted therapeutic approach aimed at exploiting the metabolic vulnerabilities of glycolytic tumors. By selectively inhibiting MCT4, it directly counteracts a key mechanism responsible for creating the acidic and immunosuppressive tumor microenvironment. Preclinical data strongly support its mechanism of action, demonstrating potent inhibition of lactate efflux and, crucially, an increase in intratumoral pH in vivo. This normalization of the TME provides a strong rationale for its combination with immunotherapies, where it has the potential to reverse lactate-driven immune suppression and improve therapeutic outcomes. The continued investigation of this compound in clinical settings will be critical to validating this promising strategy for cancer treatment.
References
- 1. mdpi.com [mdpi.com]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. The reversed intra- and extracellular pH in tumors as a unified strategy to chemotherapeutic delivery using targeted nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor pH and its measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Association between pH regulation of the tumor microenvironment and immunological state [frontiersin.org]
- 7. Discovery of Clinical Candidate this compound, a Selective Inhibitor of Monocarboxylate Transporter 4 (MCT4) for Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Evaluating pH in the Extracellular Tumor Microenvironment Using CEST MRI and Other Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. MCT4 blockade increases the efficacy of immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
AZD0095 In Vitro Cell-Based Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD0095 is a potent and highly selective inhibitor of the monocarboxylate transporter 4 (MCT4), a key protein involved in the transport of lactate out of highly glycolytic cells, such as many cancer cells.[1] By blocking MCT4, this compound disrupts the metabolic activity of cancer cells, leading to an accumulation of intracellular lactate and subsequent inhibition of cell proliferation.[1][2] This document provides detailed protocols for essential in vitro cell-based assays to characterize the activity of this compound, along with data presentation and visualizations to support experimental design and interpretation.
Mechanism of Action: MCT4 Inhibition
Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, known as the Warburg effect, which results in the production of large amounts of lactate.[3] To maintain intracellular pH and sustain high glycolytic rates, cancer cells upregulate MCT4 to export lactate into the tumor microenvironment.[4] this compound specifically targets and inhibits MCT4, leading to intracellular lactate accumulation, disruption of cellular metabolism, and ultimately, suppression of tumor cell growth.[1][2]
Quantitative Data Summary
The following table summarizes the in vitro potency and selectivity of this compound from publicly available data.
| Parameter | Value | Cell Line/System | Reference |
| Cellular Activity | 1-3 nM | Not specified | [3] |
| pIC50 | 8.9 | Not specified | [1] |
| EC50 | 5 nM | H358 cells | [1] |
| Potency | 1.3 nM | Not specified | [2] |
| Selectivity vs. MCT1 | >1000-fold | Not specified | [3] |
| T-cell Proliferation IC50 | > 10 µM | T-cells | [3] |
Experimental Protocols
Lactate Efflux Assay
This assay measures the ability of this compound to inhibit the export of lactate from cancer cells.
Workflow:
Protocol:
-
Cell Seeding: Seed cancer cells known to express MCT4 (e.g., lung adenocarcinoma cell lines) in a 96-well plate at a density of 2 x 104 cells/well and allow them to adhere overnight.
-
Compound Treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
Lactate Production: To stimulate lactate production, the medium can be replaced with a high-glucose medium.
-
Sample Collection: At various time points (e.g., 0, 1, 2, 4, and 6 hours), collect a small aliquot of the culture supernatant.
-
Lactate Measurement: Measure the lactate concentration in the collected supernatants using a commercially available lactate assay kit, following the manufacturer's instructions.
-
Data Analysis: Plot the lactate concentration over time for each treatment condition. The inhibition of lactate efflux can be quantified by comparing the rate of lactate accumulation in the supernatant of this compound-treated cells to that of vehicle-treated cells.
Cell Proliferation Assay
This assay determines the effect of this compound on the growth of cancer cells.
Workflow:
References
- 1. | BioWorld [bioworld.com]
- 2. Discovery of Clinical Candidate this compound, a Selective Inhibitor of Monocarboxylate Transporter 4 (MCT4) for Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Dual Inhibition of the Lactate Transporters MCT1 and MCT4 Is Synthetic Lethal with Metformin due to NAD+ Depletion in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: AZD0095 Combination Therapy with Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD0095 is a potent and highly selective inhibitor of the monocarboxylate transporter 4 (MCT4). In the tumor microenvironment, cancer cells exhibiting the Warburg effect rely on MCT4 to export lactate, a byproduct of aerobic glycolysis. This lactate efflux contributes to an acidic and immunosuppressive microenvironment, hindering the activity of anti-tumor immune cells. By inhibiting MCT4, this compound is designed to increase intracellular lactate in cancer cells, leading to cytotoxicity, and to reverse lactate-driven immunosuppression, thereby enhancing the efficacy of immunotherapies such as checkpoint inhibitors.
Preclinical studies have demonstrated that the combination of this compound with checkpoint inhibitors, including anti-PD-1 and anti-CTLA-4 antibodies, results in enhanced anti-tumor activity. This is attributed to an increase in tumor-infiltrating lymphocytes (TILs), particularly cytotoxic T cells, and a reduction in immunosuppressive myeloid cells within the tumor microenvironment. These application notes provide an overview of the preclinical data and detailed protocols for key experiments to evaluate the combination therapy of this compound with checkpoint inhibitors.
Data Presentation
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Potency | |||
| Cell pIC50 | 8.9 | Not specified | [1] |
| EC50 | 5 nM | H358 cells (MCT4 binding) | [1] |
| Potency | 1.3 nM | Not specified | [2] |
| Cellular Activity | 1-3 nM | Not specified | [1][3] |
| Selectivity | |||
| MCT1 Selectivity | >1000-fold | Over MCT1 | [1][2][3] |
| Toxicity | |||
| T cell proliferation/survival IC50 | > 10 µM | In vitro T cell assays | [1][3] |
Table 2: In Vivo Dosing for Combination Therapy Studies
| Agent | Dose | Dosing Schedule | Mouse Model | Reference |
| This compound | 10-100 mg/kg | Twice daily (BID), oral | MC-38 and EMT6 (MCT1 knock-out) | [1][3] |
| α-PD-1 | 10 mg/kg | 3 times per week | MC-38 and EMT6 (MCT1 knock-out) | [1][3] |
| α-CTLA-4 | 10 mg/kg | 3 times per week | MC-38 and EMT6 (MCT1 knock-out) | [1][3] |
Signaling Pathways and Experimental Workflows
Figure 1: this compound Mechanism of Action.
Figure 2: Preclinical Evaluation Workflow.
Experimental Protocols
In Vitro Assays
1. Lactate Efflux Assay
This protocol is adapted from the supplementary information of Goldberg et al., J Med Chem 2023.
-
Cell Lines: Cancer cell lines with known MCT4 expression (e.g., H358 lung adenocarcinoma).
-
Reagents:
-
This compound
-
Cell culture medium (e.g., RPMI-1640)
-
Lactate assay kit
-
-
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Wash the cells and replace the medium with a low-glucose medium to stimulate glycolysis.
-
Treat the cells with a dose range of this compound or vehicle control.
-
Incubate for a defined period (e.g., 2-4 hours).
-
Collect the supernatant to measure extracellular lactate concentration using a lactate assay kit.
-
Normalize the lactate concentration to the cell number or protein content in each well.
-
Calculate the IC50 of this compound for lactate efflux inhibition.
-
2. T Cell Proliferation Assay
-
Cells: Human or mouse T cells (e.g., from peripheral blood mononuclear cells or splenocytes).
-
Reagents:
-
This compound
-
Lactic acid
-
T cell activation reagents (e.g., anti-CD3/CD28 antibodies)
-
Cell proliferation dye (e.g., CFSE) or reagent (e.g., BrdU)
-
-
Protocol:
-
Isolate T cells and label them with a proliferation dye if applicable.
-
Culture T cells in the presence or absence of a range of concentrations of lactic acid to establish immunosuppressive conditions.
-
To these cultures, add a dose range of this compound or vehicle control.
-
Stimulate T cell proliferation with anti-CD3/CD28 antibodies.
-
Incubate for 3-5 days.
-
Measure T cell proliferation by flow cytometry (for dye dilution) or using a plate reader (for colorimetric assays). This will assess the ability of this compound to reverse lactate-induced suppression of T cell proliferation.
-
In Vivo Studies
1. Syngeneic Mouse Models
-
Animal Models: C57BL/6 mice for the MC-38 colon adenocarcinoma model. For studies specifically investigating the role of MCT4 in the absence of MCT1, EMT6 breast cancer cells with MCT1 knockout can be used in an appropriate mouse strain.
-
Tumor Implantation:
-
Culture MC-38 or EMT6 (MCT1 knock-out) cells to ~80% confluency.
-
Harvest and resuspend the cells in a sterile solution (e.g., PBS or Matrigel).
-
Subcutaneously inject an appropriate number of cells (e.g., 1 x 10^6) into the flank of the mice.
-
-
Treatment Schedule:
-
Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups (e.g., Vehicle, this compound alone, checkpoint inhibitor alone, combination).
-
Administer this compound orally, twice daily, at the desired dose.
-
Administer the checkpoint inhibitor (e.g., anti-PD-1 or anti-CTLA-4) intraperitoneally, three times a week.
-
Monitor tumor growth by caliper measurements at regular intervals.
-
Monitor animal body weight and overall health.
-
-
Endpoint Analysis:
-
Continue treatment and monitoring until tumors reach a predetermined endpoint or for a specified duration.
-
At the end of the study, tumors can be harvested for further analysis (e.g., flow cytometry).
-
For survival studies, monitor animals until the defined endpoint.
-
2. Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes
-
Sample Preparation:
-
Excise tumors and mechanically dissociate them.
-
Digest the tumor tissue with an enzyme cocktail (e.g., collagenase, DNase) to obtain a single-cell suspension.
-
Filter the cell suspension to remove debris.
-
(Optional) Perform red blood cell lysis.
-
-
Antibody Staining:
-
Stain the single-cell suspension with a viability dye.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Stain with a panel of fluorescently conjugated antibodies to identify immune cell populations. A recommended panel for T cells and myeloid cells in the MC-38 model includes:
-
T Cells: CD45, CD3, CD4, CD8, FoxP3 (for regulatory T cells), and activation/exhaustion markers like PD-1, TIM-3, LAG-3.
-
Myeloid Cells: CD45, CD11b, Ly6G, Ly6C, F4/80, and markers for M1/M2 macrophage polarization.
-
-
-
Data Acquisition and Analysis:
-
Acquire the stained samples on a flow cytometer.
-
Analyze the data to quantify the proportions and activation status of different immune cell subsets within the tumor microenvironment.
-
Conclusion
The combination of the MCT4 inhibitor this compound with checkpoint inhibitors presents a promising therapeutic strategy to overcome the immunosuppressive tumor microenvironment and enhance anti-tumor immunity. The provided protocols offer a framework for the preclinical evaluation of this combination therapy, enabling researchers to investigate its efficacy and mechanism of action in relevant cancer models. Further investigation into optimal dosing schedules and the identification of predictive biomarkers will be crucial for the clinical translation of this approach.
References
Synergistic Anti-Cancer Effects of Cediranib and AZD0095: Application Notes and Protocols
For Immediate Release
This document provides detailed application notes and experimental protocols for researchers investigating the synergistic anti-tumor effects of Cediranib and the novel monocarboxylate transporter 4 (MCT4) inhibitor, AZD0095. The combination of these two agents presents a promising therapeutic strategy by concurrently targeting tumor angiogenesis and cellular metabolism.
Introduction
Cediranib is a potent oral pan-vascular endothelial growth factor (VEGF) receptor tyrosine kinase inhibitor, playing a crucial role in inhibiting angiogenesis, a vital process for tumor growth and metastasis. This compound is a first-in-class, selective, and orally active inhibitor of MCT4. MCT4 is a key transporter of lactic acid out of cancer cells, a process that is critical for maintaining the high glycolytic rate characteristic of many tumors, often referred to as the Warburg effect. The inhibition of MCT4 leads to an accumulation of intracellular lactate, disrupting cancer cell metabolism. The combination of Cediranib and this compound has demonstrated promising preclinical efficacy, suggesting a synergistic relationship that warrants further investigation.
Mechanism of Action and Rationale for Combination
Cediranib exerts its anti-cancer effects by blocking the signaling pathways of all three VEGF receptors (VEGFR-1, -2, and -3). This inhibition leads to a reduction in tumor neovascularization, thereby limiting the supply of oxygen and nutrients to the tumor.
This compound targets the metabolic vulnerability of cancer cells. By inhibiting MCT4, this compound traps lactic acid within the cancer cells, leading to intracellular acidification and disruption of glycolytic flux. This can induce cellular stress and apoptosis.
The synergistic potential of combining Cediranib and this compound lies in the dual targeting of two critical cancer hallmarks: angiogenesis and metabolism. The anti-angiogenic effect of Cediranib can induce a hypoxic tumor microenvironment, which often leads to an upregulation of glycolysis and increased lactate production. This metabolic adaptation can be effectively countered by this compound, creating a synthetic lethal interaction.
Data Presentation
In Vivo Efficacy in NCI-H358 Xenograft Model
A preclinical study in a human lung cancer NCI-H358 xenograft mouse model demonstrated the anti-tumor efficacy of the Cediranib and this compound combination. While this compound as a single agent did not show efficacy, its combination with a VEGFR inhibitor like Cediranib resulted in anti-tumor activity[1].
| Treatment Group | Dosage | Administration Route | Dosing Schedule | Antitumor Efficacy |
| Vehicle Control | - | Oral (p.o.) | - | - |
| This compound | 100 mg/kg | Oral (p.o.) | Twice daily (b.i.d.) | No efficacy as a single agent[1] |
| Cediranib | 3 mg/kg | Oral (p.o.) | Once daily (q.d.) | - |
| This compound + Cediranib | 100 mg/kg + 3 mg/kg | Oral (p.o.) | b.i.d. + q.d. | Showed anti-tumor efficacy[1] |
Detailed quantitative data on tumor growth inhibition (e.g., tumor volumes, percent inhibition) for all treatment groups were not publicly available in the reviewed literature. Researchers are encouraged to establish these parameters in their own studies.
Experimental Protocols
In Vivo NCI-H358 Xenograft Study
This protocol is based on the methodology described for the preclinical evaluation of this compound in combination with a VEGFR inhibitor[1].
1. Cell Culture:
-
Culture NCI-H358 human non-small cell lung cancer cells in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Animal Model:
-
Utilize immunodeficient mice (e.g., BALB/c nude or NOD-SCID).
-
Subcutaneously implant NCI-H358 cells (typically 5 x 10^6 to 10 x 10^6 cells in a suspension of media and Matrigel) into the flank of each mouse.
3. Tumor Growth and Treatment Initiation:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups as detailed in the data table above.
4. Drug Preparation and Administration:
-
Prepare Cediranib and this compound in a suitable vehicle for oral administration.
-
Administer the drugs according to the specified dosages and schedules.
5. Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include overall survival and analysis of biomarkers from tumor tissue.
6. Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and collect tumor tissues for further analysis (e.g., histology, immunohistochemistry, Western blotting) to investigate the underlying mechanisms of the synergistic effect.
Visualizations
Signaling Pathways and Mechanisms of Action
Caption: Combined inhibition of angiogenesis and lactate efflux.
Experimental Workflow for In Vivo Synergy Study
Caption: Workflow for the in vivo xenograft study.
References
Application Notes and Protocols: Measuring Intracellular Lactate Levels after AZD0095 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD0095 is a highly potent and selective inhibitor of the monocarboxylate transporter 4 (MCT4)[1][2]. MCT4 is a critical plasma membrane protein responsible for the efflux of lactate from highly glycolytic cells, a hallmark of many cancer types known as the Warburg effect[1][3]. In the tumor microenvironment, high levels of lactate contribute to acidosis, immune suppression, and cancer progression[3][4]. By blocking MCT4, this compound prevents lactate export, leading to an accumulation of intracellular lactate and subsequent cytotoxicity in cancer cells that rely on this transporter[1][4]. This application note provides a detailed protocol for measuring the increase in intracellular lactate levels in cancer cells following treatment with this compound, a key pharmacodynamic marker of its activity.
Signaling Pathway Overview
The expression of MCT4 is significantly upregulated in many cancers, often in response to hypoxic conditions within the tumor microenvironment. A key regulator of this process is the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α)[5][6][7]. Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it binds to hypoxia-response elements (HREs) in the promoter region of target genes, including SLC16A3 (the gene encoding MCT4), to drive their transcription[5][8]. The PI3K/Akt signaling pathway, frequently activated in cancer, has also been shown to regulate MCT4 expression, potentially through its influence on HIF-1α activity[9]. Inhibition of MCT4 with this compound leads to a buildup of intracellular lactate, which can disrupt cellular metabolism and induce cell death[1][10].
Caption: Signaling pathway of MCT4 regulation and this compound inhibition.
Experimental Protocol: Measurement of Intracellular Lactate
This protocol is designed for the colorimetric or fluorometric measurement of intracellular L-lactate in cultured cells treated with this compound. Commercially available lactate assay kits are recommended for this purpose. The following is a generalized protocol; always refer to the specific manufacturer's instructions for the kit you are using.
Materials:
-
Cancer cell line of interest (e.g., MCT4-expressing)
-
Cell culture medium and supplements
-
This compound (and appropriate vehicle control, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)[11]
-
10 kDa molecular weight cut-off (MWCO) spin filters[12]
-
L-Lactate Assay Kit (colorimetric or fluorometric)
-
96-well microplate (clear for colorimetric, black for fluorometric assays)
-
Microplate reader
Experimental Workflow:
References
- 1. Discovery of Clinical Candidate this compound, a Selective Inhibitor of Monocarboxylate Transporter 4 (MCT4) for Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The plasma membrane lactate transporter MCT4, but not MCT1, is up-regulated by hypoxia through a HIF-1alpha-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxygen tension controls the expression of the monocarboxylate transporter MCT4 in cultured mouse cortical astrocytes via a hypoxia-inducible factor-1α-mediated transcriptional regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Functional screening identifies MCT4 as a key regulator of breast cancer cell metabolism and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antitumor effects of lactate transport inhibition on esophageal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tcichemicals.com [tcichemicals.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for AZD0095 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD0095 is a potent and highly selective inhibitor of the monocarboxylate transporter 4 (MCT4). MCT4 is a key transporter responsible for the efflux of lactate from glycolytic cells, a process that is frequently upregulated in the tumor microenvironment.[1] By inhibiting MCT4, this compound leads to an accumulation of intracellular lactate, disrupting the metabolic processes of cancer cells and modulating the tumor microenvironment.[1] This mechanism of action makes this compound a promising candidate for cancer therapy, particularly in combination with other anti-cancer agents such as checkpoint inhibitors. These application notes provide a detailed overview of the recommended dosages, experimental protocols, and relevant biological pathways for the use of this compound in in vivo animal studies.
Data Presentation
Table 1: Recommended Dosage of this compound for In Vivo Mouse Studies
| Compound | Dosage Range | Route of Administration | Frequency | Animal Model | Notes |
| This compound | 10-100 mg/kg | Oral (p.o.) | Twice daily (BID) | Syngeneic mouse models (e.g., MC-38, EMT6) | Effective in modulating lactate transport and enhancing anti-tumor immunity. |
Table 2: Example Combination Therapy Regimen
| Primary Agent | Dosage | Combination Agent | Dosage | Animal Model | Purpose |
| This compound | 10-100 mg/kg (p.o., BID) | Anti-PD-1 antibody | 10 mg/kg (i.p., 3x/week) | MC-38, EMT6 | To enhance anti-tumor activity of checkpoint inhibitors. |
| This compound | 10-100 mg/kg (p.o., BID) | Anti-CTLA-4 antibody | 10 mg/kg (i.p., 3x/week) | MC-38, EMT6 | To enhance anti-tumor activity of checkpoint inhibitors. |
| This compound | Not explicitly stated | Cediranib (VEGFR inhibitor) | 3-6 mg/kg (p.o., daily) | NCI-H358 xenograft | To achieve good preclinical efficacy through dual targeting of tumor metabolism and angiogenesis.[1] |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
Experimental Workflow for In Vivo Efficacy Study
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
-
Vehicle Preparation: A common vehicle for oral administration in mice is 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) in sterile water. Prepare this solution under sterile conditions.
-
This compound Formulation:
-
Calculate the required amount of this compound based on the desired concentration and the total volume needed for the study cohort.
-
Weigh the appropriate amount of this compound powder.
-
Gradually add the vehicle to the powder while continuously vortexing or sonicating to ensure a homogenous suspension. The final concentration should be such that the desired dose can be administered in a volume of approximately 100 µL (not exceeding 200 µL) per 20g mouse.
-
Protocol 2: In Vivo Efficacy Study in a Syngeneic Mouse Model
-
Animal Model: Utilize an appropriate syngeneic mouse model, such as C57BL/6 mice for MC-38 colon adenocarcinoma cells or BALB/c mice for EMT6 breast cancer cells.
-
Tumor Cell Implantation:
-
Culture tumor cells to ~80% confluency.
-
Harvest and resuspend the cells in a suitable medium (e.g., sterile PBS or Matrigel) at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Allow the tumors to grow until they reach a palpable size (e.g., 50-100 mm³).
-
Measure tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
Randomize the mice into treatment groups with comparable average tumor volumes.
-
-
Treatment Administration:
-
Vehicle Control Group: Administer the vehicle solution orally (p.o.) twice daily (BID).
-
This compound Monotherapy Group: Administer this compound (10-100 mg/kg) orally (p.o.) twice daily (BID).
-
Combination Therapy Group: Administer this compound as above. For checkpoint inhibitors like anti-PD-1, administer intraperitoneally (i.p.) at the specified dose and schedule (e.g., 10 mg/kg, 3 times per week).
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity or distress.
-
Euthanize the animals when the tumors reach the predetermined endpoint size as per institutional guidelines, or if there are signs of significant morbidity.
-
-
Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Perform statistical analysis to compare the anti-tumor efficacy between the different treatment groups.
-
At the end of the study, tumors can be harvested for further analysis (e.g., immunohistochemistry, flow cytometry) to assess changes in the tumor microenvironment.
-
Disclaimer: These protocols are intended as a general guide. Researchers should adapt them as necessary based on their specific experimental design and institutional animal care and use committee (IACUC) guidelines. The optimal dosage of this compound may vary depending on the animal model and the specific tumor type being studied. It is recommended to perform a dose-response study to determine the most effective and well-tolerated dose for your specific application.
References
Application Note: A Protocol for Assessing the Metabolic Effects of the MCT4 Inhibitor AZD0095 Using the Seahorse XF Analyzer
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cellular metabolism, comprising two primary energy-producing pathways—glycolysis and mitochondrial oxidative phosphorylation (OXPHOS)—is fundamental to cell function and is often reprogrammed in disease states like cancer.[1][2] The Warburg effect, a metabolic hallmark of many cancer cells, describes the preference for anaerobic glycolysis even when oxygen is plentiful.[2] This process generates large amounts of lactate, which is subsequently exported from the cell to maintain intracellular pH and a high glycolytic rate.[3][4]
Monocarboxylate Transporter 4 (MCT4) is a key protein responsible for this lactate efflux.[3][4] Its inhibition presents a promising therapeutic strategy for targeting glycolytically dependent tumors. AZD0095 is a novel, potent, and highly selective inhibitor of MCT4.[3][4][5][6] By blocking MCT4, this compound is expected to cause intracellular lactate accumulation, disrupt the tumor's metabolic state, and potentially reduce the immunosuppressive effects of lactate in the tumor microenvironment.[3][6]
The Agilent Seahorse XF Analyzer is a powerful tool for investigating cellular metabolism in real-time by measuring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) of live cells in a multi-well format.[2][7] OCR is an indicator of mitochondrial respiration, while ECAR is largely a result of glycolysis-derived lactate efflux.[2] This application note provides detailed protocols for using the Seahorse XF platform to characterize the metabolic consequences of treating cancer cells with this compound.
This compound Mechanism of Action
This compound selectively inhibits the Monocarboxylate Transporter 4 (MCT4), which is crucial for exporting lactate from highly glycolytic cells. This blockade leads to an accumulation of intracellular lactate, which can disrupt cellular pH balance and inhibit the glycolytic pathway through feedback mechanisms, thereby altering the cell's metabolic phenotype.
Experimental Workflow
The overall workflow for conducting a Seahorse XF assay to study the effects of this compound involves several key stages, from initial cell culture preparation to final data analysis. A successful experiment depends on careful planning and execution at each step.
Experimental Protocols
Preliminary Steps: Optimization
Before assessing the effects of this compound, it is critical to optimize assay conditions for the specific cell line being used.
-
Cell Seeding Density: Optimal cell density ensures that the metabolic rates fall within the instrument's dynamic range.[8][9] Test a range of densities to achieve 75-90% confluency in a monolayer on the day of the assay.[9] After the assay, normalize OCR/ECAR data to cell number or protein content per well.[10][11]
| Parameter | Recommendation for 96-well Plate |
| Adherent Cells | Test 0.5 x 10⁴, 1 x 10⁴, 2 x 10⁴, and 4 x 10⁴ cells/well. |
| Suspension Cells | Test 5 x 10⁴, 1 x 10⁵, and 2 x 10⁵ cells/well (requires plate coating). |
| Target Basal OCR | 50-400 pmol/min (varies by analyzer model). |
| Target Basal ECAR | 20-120 mpH/min (varies by analyzer model). |
-
This compound Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound. Given its high potency (cellular activity in the 1-3 nM range), a starting test range of 1 nM to 1 µM is recommended.[6] The goal is to identify a concentration that elicits a clear metabolic effect without causing widespread cell death during the assay period.
Protocol: Seahorse XF Glycolysis Stress Test
This assay measures key parameters of glycolytic flux by directly monitoring ECAR after sequential injections of glucose, oligomycin (an ATP synthase inhibitor), and 2-deoxyglucose (2-DG, a glycolysis inhibitor).[1][12] This is the most direct test to observe the effects of MCT4 inhibition.
Materials:
-
Seahorse XF96 or XFe96 Analyzer
-
Seahorse XF Cell Culture Microplates and Sensor Cartridges[13]
-
Seahorse XF Calibrant[14]
-
Seahorse XF Base Medium (e.g., DMEM), minimal phenol red[13]
-
Supplements: L-glutamine, pH 7.4[1]
-
Agilent Seahorse XF Glycolysis Stress Test Kit (Glucose, Oligomycin, 2-DG)[1]
-
This compound, prepared in a suitable vehicle (e.g., DMSO)
Procedure:
Day 1: Cell Culture and Cartridge Hydration
-
Add 200 µL of Seahorse XF Calibrant to each well of a utility plate and place the sensor cartridge on top. Incubate overnight at 37°C in a non-CO₂ incubator.[14][15]
-
Seed cells at the predetermined optimal density in an 80 µL volume into a Seahorse XF Cell Culture Microplate. Do not seed cells in the four corner wells reserved for background correction.[10]
-
Allow the plate to rest for 1 hour at room temperature to ensure even cell distribution, then incubate overnight at 37°C in a 5% CO₂ incubator.[15]
Day 2: Assay Execution
-
Prepare Assay Medium: Warm Seahorse XF Base Medium to 37°C and supplement with 2 mM L-glutamine. Adjust pH to 7.4. Do not add glucose or pyruvate at this stage.[1]
-
Cell Preparation: Remove the cell culture plate from the incubator. Gently wash the cells twice with 180 µL of the prepared assay medium. Finally, add 180 µL of assay medium containing the desired concentration of this compound (and a vehicle control) to the appropriate wells.
-
Incubate the cell plate at 37°C in a non-CO₂ incubator for at least 1 hour to allow for temperature and pH equilibration.[10]
-
Prepare Compound Plate: Reconstitute the Glycolysis Stress Test kit reagents in the assay medium to the required stock concentrations. Load the sensor cartridge ports according to the table below.
| Port | Compound | Stock Concentration | Final Concentration | Volume per Port |
| A | Glucose | 80 mM | 10 mM | 20 µL |
| B | Oligomycin | 9-18 µM | 1-2 µM | 22 µL |
| C | 2-Deoxyglucose (2-DG) | 500 mM | 50 mM | 25 µL |
-
Run Assay: Place the hydrated sensor cartridge into the Seahorse XF Analyzer for calibration. Once calibration is complete, replace the utility plate with your cell plate and begin the assay.
Protocol: Seahorse XF Cell Mito Stress Test
This assay assesses mitochondrial function by measuring OCR during sequential injections of oligomycin, FCCP (a protonophore and uncoupling agent), and a mix of rotenone/antimycin A (Complex I and III inhibitors).[10][13][16] This test reveals if this compound treatment induces a compensatory shift in oxidative phosphorylation.
Materials:
-
Same as Glycolysis Stress Test, but with:
-
Supplements: 10 mM glucose, 1 mM pyruvate, 2 mM L-glutamine[10]
-
Agilent Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)[13][16]
Procedure:
Day 1: Follow the same procedure as the Glycolysis Stress Test.
Day 2: Assay Execution
-
Prepare Assay Medium: Warm Seahorse XF Base Medium to 37°C and supplement with 10 mM glucose, 1 mM sodium pyruvate, and 2 mM L-glutamine. Adjust pH to 7.4.[10]
-
Cell Preparation: Follow the same wash and incubation steps as the Glycolysis Stress Test, using the Mito Stress Test assay medium containing this compound or vehicle.
-
Prepare Compound Plate: Reconstitute the Mito Stress Test kit reagents in the assay medium. Note: The optimal concentration of FCCP is cell-type dependent and should be determined empirically via a titration experiment.[17] Load the sensor cartridge ports according to the table below.
| Port | Compound | Stock Concentration | Final Concentration | Volume per Port |
| A | Oligomycin | 9-18 µM | 1-2 µM | 20 µL |
| B | FCCP | Varies (e.g., 9 µM) | Varies (e.g., 1 µM) | 22 µL |
| C | Rotenone/Antimycin A | 4.5 µM | 0.5 µM | 25 µL |
-
Run Assay: Follow the same procedure as the Glycolysis Stress Test.
Data Presentation and Interpretation
Summarize the calculated metabolic parameters from the Seahorse XF Wave software in tables for clear comparison between control and this compound-treated groups.
Table 1: Example Data Summary for Glycolysis Stress Test
| Treatment Group | Glycolysis (mpH/min) | Glycolytic Capacity (mpH/min) | Glycolytic Reserve (%) |
| Vehicle Control | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (X nM) | Mean ± SD | Mean ± SD | Mean ± SD |
-
Expected Outcome: Inhibition of lactate efflux by this compound should lead to a decrease in basal Glycolysis and Glycolytic Capacity as measured by ECAR.
Table 2: Example Data Summary for Cell Mito Stress Test
| Treatment Group | Basal Respiration (OCR, pmol/min) | ATP-Linked Respiration (OCR, pmol/min) | Maximal Respiration (OCR, pmol/min) |
| Vehicle Control | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (X nM) | Mean ± SD | Mean ± SD | Mean ± SD |
-
Potential Outcomes: Depending on the cell type's metabolic plasticity, this compound treatment could lead to an increase in mitochondrial respiration (a metabolic shift to OXPHOS) or a decrease if the disruption of glycolysis impairs overall cellular energetics.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Clinical Candidate this compound, a Selective Inhibitor of Monocarboxylate Transporter 4 (MCT4) for Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. hpst.cz [hpst.cz]
- 8. How to run an assay | Agilent [agilent.com]
- 9. agilent.com [agilent.com]
- 10. Agilent Seahorse XF Cell Mito Stress test and oxygen consumption rate [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Glycolysis stress test in organoids [protocols.io]
- 13. content.protocols.io [content.protocols.io]
- 14. static1.squarespace.com [static1.squarespace.com]
- 15. tabaslab.com [tabaslab.com]
- 16. agilent.com [agilent.com]
- 17. agilent.com [agilent.com]
Application Notes and Protocols for Western Blot Analysis of MCT4 Expression with AZD0095
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the analysis of Monocarboxylate Transporter 4 (MCT4) expression in response to treatment with AZD0095, a selective MCT4 inhibitor. The following sections include experimental protocols, data presentation guidelines, and visualizations of the relevant biological pathways and workflows.
Introduction
Monocarboxylate Transporter 4 (MCT4), encoded by the SLC16A3 gene, is a proton-coupled lactate transporter that is frequently overexpressed in glycolytic tissues and various cancers.[1][2] In the tumor microenvironment, MCT4 facilitates the efflux of lactate produced during aerobic glycolysis (the Warburg effect), thereby maintaining intracellular pH and supporting high rates of glycolysis.[1][2][3] This lactate export contributes to the acidification of the tumor microenvironment, which promotes tumor invasion, metastasis, and immunosuppression.[1][2][3]
This compound is a potent and highly selective inhibitor of MCT4.[4][5] By blocking lactate transport, this compound is expected to induce intracellular lactate accumulation and acidification, leading to metabolic stress and inhibition of cancer cell proliferation.[4][5] Understanding the effect of this compound on the expression level of the MCT4 protein is crucial for elucidating its mechanism of action and for biomarker development. Western blotting is a key technique for quantifying changes in protein expression.
Data Presentation
As a functional inhibitor, this compound is primarily expected to block the lactate transport activity of MCT4 rather than alter its protein expression levels. Studies with other selective MCT4 inhibitors have shown that treatment does not significantly lower the protein expression of the transporter.[6] The following table outlines the experimental setup for a quantitative Western blot analysis to confirm this.
| Treatment Group | This compound Concentration | Incubation Time | Predicted Relative MCT4 Expression (Normalized to Loading Control) |
| Vehicle Control | 0 µM (DMSO) | 24 hours | 1.00 |
| This compound | 1 µM | 24 hours | No significant change expected |
| This compound | 5 µM | 24 hours | No significant change expected |
| This compound | 10 µM | 24 hours | No significant change expected |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Choose a cancer cell line known to express high levels of MCT4 (e.g., HCT116 colorectal cancer cells).[6]
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) in fresh culture medium.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
Protein Extraction
-
Cell Lysis:
-
Place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scrape the cells from the wells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
-
Western Blotting
-
Sample Preparation:
-
To 20-30 µg of protein from each sample, add 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load the denatured protein samples into the wells of a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at 100-120 V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against MCT4 (e.g., rabbit polyclonal anti-MCT4, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP, diluted 1:5000 in 5% non-fat milk/TBST) for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Loading Control: To ensure equal protein loading, probe the same membrane with an antibody against a housekeeping protein (e.g., β-actin or GAPDH).
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the MCT4 band to the intensity of the loading control band for each sample.
-
Mandatory Visualizations
References
- 1. Lactate as a signaling molecule: Journey from dead end product of glycolysis to tumor survival [imrpress.com]
- 2. Understanding the Contribution of Lactate Metabolism in Cancer Progress: A Perspective from Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Clinical Candidate this compound, a Selective Inhibitor of Monocarboxylate Transporter 4 (MCT4) for Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MCT4 blockade increases the efficacy of immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Following AZD0095 Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD0095 is a potent and selective inhibitor of monocarboxylate transporter 4 (MCT4), a key transporter responsible for lactic acid export from highly glycolytic cells, including many cancer cells.[1][2] In the tumor microenvironment (TME), high levels of lactate contribute to an immunosuppressive landscape, primarily by inhibiting the function and proliferation of immune effector cells such as T cells.[3][4][5] By blocking MCT4, this compound prevents the efflux of lactate from tumor cells, leading to an increase in intracellular lactate and subsequent cell stress, while also reducing the concentration of lactate in the TME.[1] This alleviates lactate-driven immunosuppression and enhances anti-tumor immunity, making this compound a promising candidate for immuno-oncology therapies, particularly in combination with immune checkpoint inhibitors.[3][4]
Preclinical studies have demonstrated that this compound treatment can lead to an increase in tumor-infiltrating lymphocytes (TILs), particularly cytotoxic T cells, and a suppression of myeloid cell infiltration.[3][4] Furthermore, this compound has been shown to enhance the efficacy of anti-PD-1 and anti-CTLA-4 therapies.[3][4] These application notes provide detailed protocols for utilizing flow cytometry to analyze the immunological effects of this compound on peripheral blood mononuclear cells (PBMCs) and tumor-infiltrating lymphocytes (TILs).
Data Presentation
Table 1: Expected Immunophenotypic Changes in Peripheral Blood Mononuclear Cells (PBMCs) Following this compound Therapy
| Immune Cell Subset | Marker Profile | Expected Change with this compound | Rationale |
| T Cells | |||
| Cytotoxic T Lymphocytes (CTLs) | CD3+ CD8+ | Increased activation/function | Reversal of lactate-induced suppression. |
| Helper T Cells | CD3+ CD4+ | Increased activation/function | Reversal of lactate-induced suppression. |
| Regulatory T Cells (Tregs) | CD3+ CD4+ CD25+ FoxP3+ | Potential decrease in frequency/suppressive function | TME modulation may impact Treg homeostasis. |
| Activation/Exhaustion Markers | |||
| Activated T Cells | CD3+ CD69+ or CD3+ CD25+ | Increased frequency | Enhanced T cell priming and activation. |
| Exhausted T Cells | CD3+ PD-1+ TIM-3+ LAG-3+ | Decreased frequency | Reversal of immunosuppression may reduce T cell exhaustion. |
| Myeloid Cells | |||
| Monocytes | CD14+ | Potential modulation of subsets | TME changes can influence myeloid cell differentiation. |
| Myeloid-Derived Suppressor Cells (MDSCs) | CD11b+ CD33+ HLA-DR-/low | Decreased frequency | Alleviation of immunosuppressive TME may reduce MDSC expansion. |
Table 2: Expected Immunophenotypic Changes in Tumor-Infiltrating Lymphocytes (TILs) Following this compound Therapy
| Immune Cell Subset | Marker Profile | Expected Change with this compound | Rationale |
| T Cells | |||
| Total T Cells | CD45+ CD3+ | Increased Infiltration | Reduced lactate in the TME facilitates immune cell trafficking. |
| Cytotoxic T Lymphocytes (CTLs) | CD45+ CD3+ CD8+ | Increased Infiltration and Function | Enhanced recruitment and effector function.[3][4] |
| Helper T Cells | CD45+ CD3+ CD4+ | Increased Infiltration | Improved immune cell recruitment to the tumor. |
| Functional Markers | |||
| Proliferating T Cells | CD3+ Ki-67+ | Increased frequency | This compound does not directly inhibit T cell proliferation.[3][4] |
| Cytotoxic Effector T Cells | CD8+ Granzyme B+ Perforin+ | Increased frequency | Enhanced cytotoxic potential. |
| Myeloid Cells | |||
| Tumor-Associated Macrophages (TAMs) | CD45+ CD11b+ F4/80+ (mouse) CD68+ (human) | Shift from M2 to M1 phenotype | Reprogramming of immunosuppressive myeloid cells. |
| Myeloid-Derived Suppressor Cells (MDSCs) | CD45+ CD11b+ Gr-1+ (mouse) | Decreased Infiltration | Reduced immunosuppressive cell accumulation. |
Signaling and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound in the tumor microenvironment.
Caption: General workflow for flow cytometry analysis of immune cells.
Experimental Protocols
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To isolate PBMCs from whole blood for subsequent immunophenotyping.
Materials:
-
Whole blood collected in sodium heparin or EDTA tubes
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ficoll-Paque PLUS or other density gradient medium
-
15 mL or 50 mL conical centrifuge tubes
-
Sterile transfer pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood sample 1:1 with PBS in a conical tube.
-
Carefully layer the diluted blood over a volume of Ficoll-Paque equal to the original blood volume, creating a distinct interface.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Following centrifugation, carefully aspirate the upper layer of plasma and platelets.
-
Collect the buffy coat layer containing PBMCs at the plasma-Ficoll interface and transfer to a new conical tube.
-
Wash the isolated PBMCs by adding 3 volumes of PBS and centrifuging at 300 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in an appropriate buffer (e.g., Flow Cytometry Staining Buffer) for cell counting and viability assessment (e.g., using trypan blue).
-
Adjust the cell concentration to 1 x 10^7 cells/mL for staining.
Protocol 2: Isolation of Tumor-Infiltrating Lymphocytes (TILs)
Objective: To obtain a single-cell suspension of TILs from solid tumor tissue.
Materials:
-
Fresh tumor biopsy
-
RPMI-1640 medium
-
Enzyme digestion cocktail (e.g., collagenase, hyaluronidase, DNase)
-
70 µm cell strainers
-
Ficoll-Paque PLUS
-
PBS, pH 7.4
-
Centrifuge
Procedure:
-
Place the fresh tumor tissue in a sterile petri dish containing RPMI-1640 medium.
-
Mince the tumor into small fragments (1-2 mm) using sterile scalpels.
-
Transfer the minced tissue to a conical tube containing the enzyme digestion cocktail.
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Stop the digestion by adding RPMI-1640 with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer to remove any remaining clumps.
-
Wash the cells with PBS and centrifuge at 300 x g for 10 minutes.
-
Resuspend the cell pellet and perform a Ficoll-Paque density gradient centrifugation, as described in Protocol 1, to enrich for lymphocytes.
-
Wash the isolated TILs and resuspend in an appropriate buffer for cell counting and staining.
Protocol 3: Flow Cytometry Staining of Immune Cells
Objective: To stain PBMCs or TILs with fluorescently labeled antibodies for immunophenotyping.
Materials:
-
Isolated PBMCs or TILs (1 x 10^6 cells per sample)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Fc receptor blocking solution (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies (see proposed panels below)
-
Fixable viability dye
-
Intracellular fixation and permeabilization buffers (if staining for intracellular antigens)
-
96-well V-bottom plates or flow cytometry tubes
-
Centrifuge
Procedure:
-
Add 1 x 10^6 cells to each well of a 96-well plate or flow cytometry tube.
-
Wash the cells with Flow Cytometry Staining Buffer.
-
Stain for viability by incubating cells with a fixable viability dye according to the manufacturer's instructions.
-
Wash the cells and then block Fc receptors by incubating with an Fc blocking solution for 10 minutes at 4°C.
-
Without washing, add the cocktail of fluorochrome-conjugated antibodies for surface markers and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
For intracellular staining (e.g., FoxP3, Granzyme B, Ki-67), fix and permeabilize the cells using an appropriate buffer system (e.g., Foxp3 / Transcription Factor Staining Buffer Set).
-
Add the intracellular antibody cocktail and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice and resuspend in Flow Cytometry Staining Buffer for acquisition on a flow cytometer.
Proposed Flow Cytometry Panels:
Table 3: PBMC Immunophenotyping Panel
| Marker | Fluorochrome | Purpose |
| Viability Dye | e.g., Zombie NIR™ | Exclude dead cells |
| CD45 | e.g., APC-H7 | Pan-leukocyte marker |
| CD3 | e.g., PE-Cy7 | T cell marker |
| CD4 | e.g., BV421 | Helper T cell marker |
| CD8 | e.g., PerCP-Cy5.5 | Cytotoxic T cell marker |
| CD25 | e.g., APC | Activation marker, part of Treg identification |
| CD69 | e.g., PE | Early activation marker |
| PD-1 | e.g., BV605 | Exhaustion/activation marker |
| CD14 | e.g., FITC | Monocyte marker |
| CD11b | e.g., Alexa Fluor 700 | Myeloid marker |
Table 4: TIL Immunophenotyping Panel
| Marker | Fluorochrome | Purpose |
| Viability Dye | e.g., Zombie Aqua™ | Exclude dead cells |
| CD45 | e.g., BUV395 | Pan-leukocyte marker |
| CD3 | e.g., APC-R700 | T cell marker |
| CD8 | e.g., PE | Cytotoxic T cell marker |
| CD4 | e.g., BV786 | Helper T cell marker |
| FoxP3 | e.g., Alexa Fluor 647 | Treg marker (intracellular) |
| Ki-67 | e.g., FITC | Proliferation marker (intracellular) |
| Granzyme B | e.g., PerCP-eFluor 710 | Cytotoxicity marker (intracellular) |
| PD-1 | e.g., BV650 | Exhaustion/activation marker |
| CD11b | e.g., PE-Cy7 | Myeloid marker |
Protocol 4: In Vitro T Cell Proliferation Assay
Objective: To assess the effect of this compound on T cell proliferation in the presence of lactate.
Materials:
-
Isolated PBMCs or purified T cells
-
Cell proliferation dye (e.g., CellTrace™ Violet or CFSE)
-
Complete RPMI-1640 medium
-
T cell activation stimuli (e.g., anti-CD3/CD28 beads or PHA)
-
Lactic acid solution (to mimic TME conditions)
-
This compound
-
96-well round-bottom plates
-
CO2 incubator (37°C, 5% CO2)
-
Flow cytometer
Procedure:
-
Label T cells with a cell proliferation dye according to the manufacturer's protocol.
-
Plate the labeled T cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Prepare culture medium with different conditions:
-
Control (medium + T cell activation stimuli)
-
Lactate (medium + T cell activation stimuli + lactic acid)
-
This compound + Lactate (medium + T cell activation stimuli + lactic acid + this compound)
-
-
Add the respective media to the wells containing the labeled T cells.
-
Incubate the plate for 3-5 days in a CO2 incubator.
-
Harvest the cells and stain with antibodies for T cell markers (e.g., CD3, CD4, CD8) and a viability dye.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the live T cell populations and examining the dilution of the proliferation dye to determine the extent of cell division in each condition.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and reagents. Always adhere to institutional safety guidelines and manufacturer's instructions.
References
- 1. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Activated T Cell Markers Flow Cytometry Panel | Cell Signaling Technology [cellsignal.com]
- 3. Isolation of Tumor-Infiltrating Lymphocytes and Flow Cytometry Analysis [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Flow cytometry assay and cell staining protocol [protocols.io]
Troubleshooting & Optimization
AZD0095 solubility and stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of AZD0095 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO varies slightly depending on the source and batch, but it is generally in the range of 8 mg/mL to 21 mg/mL. To aid dissolution, warming the solution in a 50°C water bath and ultrasonication can be employed. It is advisable to use fresh, anhydrous DMSO as moisture can reduce solubility.[1]
Q3: What is a typical working concentration range for this compound in cell-based assays?
A3: A typical working concentration for this compound in cell proliferation assays is in the range of 0-50 µM. For example, in NCI-H358 cells, which have high expression of the target protein MCT4, the IC50 has been reported to be 26 nM.
Q4: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%. While some robust cell lines may tolerate up to 0.5% DMSO, it is crucial to perform a vehicle control experiment to assess the impact of DMSO on your specific cell line.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution in cell culture media.
Cause A: Poor Aqueous Solubility
-
Explanation: this compound is a hydrophobic molecule with limited solubility in aqueous solutions like cell culture media. When a concentrated DMSO stock solution is diluted into the medium, the drastic change in solvent polarity can cause the compound to precipitate out of solution.
-
Solution:
-
Step-wise Dilution: Instead of adding the DMSO stock directly to the final volume of media, perform serial dilutions in pre-warmed (37°C) media. Add the stock solution dropwise while gently vortexing or swirling the media to ensure rapid mixing.
-
Lower Stock Concentration: If precipitation persists, consider preparing a less concentrated DMSO stock solution. This will require adding a larger volume to your media to achieve the final desired concentration, so be mindful of the final DMSO percentage.
-
Inclusion of Serum: If your experimental protocol allows, the presence of serum (e.g., 10% FBS) in the cell culture medium can help to stabilize hydrophobic compounds and prevent precipitation.
-
Cause B: High Final Concentration of this compound
-
Explanation: The desired final concentration of this compound in your experiment may exceed its solubility limit in the cell culture medium.
-
Solution:
-
Determine Kinetic Solubility: Perform a simple experiment to determine the kinetic solubility of this compound in your specific cell culture medium. Prepare a series of dilutions and visually inspect for precipitation under a microscope after a short incubation at 37°C.
-
Adjust Experimental Design: If the required concentration is not achievable, you may need to reconsider the experimental design or explore alternative, more soluble analogs if available.
-
Issue 2: Loss of this compound activity over time in culture.
Cause A: Compound Instability in Aqueous Media
-
Solution:
-
Fresh Media Changes: For long-term experiments (e.g., > 24 hours), it is recommended to replace the medium with freshly prepared this compound-containing medium every 24 hours. This will ensure that the cells are consistently exposed to the desired concentration of active compound.
-
pH Monitoring: Monitor the pH of your cell culture medium, especially in high-density cultures. Acidification of the medium could potentially affect the stability of this compound.
-
Cause B: Adsorption to Plasticware
-
Explanation: Hydrophobic compounds can adsorb to the surface of plastic cell culture vessels, leading to a decrease in the effective concentration in the medium.
-
Solution:
-
Use of Low-Binding Plastics: If significant loss of activity is observed, consider using low-protein-binding plasticware for your experiments.
-
Pre-treatment of Plates: Pre-incubating the culture plates with a solution of bovine serum albumin (BSA) can sometimes help to block non-specific binding sites on the plastic.
-
Data Presentation
Table 1: Solubility of this compound in DMSO
| Solvent | Concentration Range | Notes |
| DMSO | 8 mg/mL - 21 mg/mL | Warming to 50°C and ultrasonication can aid dissolution. Use of fresh, anhydrous DMSO is recommended.[1] |
Table 2: Recommended DMSO Concentrations in Cell Culture
| Final DMSO Concentration | Recommendation |
| ≤ 0.1% | Ideal for most cell lines to minimize solvent effects. |
| 0.1% - 0.5% | May be tolerated by many cell lines, but a vehicle control is essential. |
| > 0.5% | Not recommended due to the high risk of cytotoxicity. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (powder)
-
Anhydrous DMSO
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Vortex mixer
-
Warming bath (optional)
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound = 500.6 g/mol ).
-
Aseptically weigh the calculated amount of this compound powder and transfer it to the sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution until the this compound is completely dissolved.
-
If dissolution is slow, warm the vial in a 37-50°C water bath for a few minutes and/or sonicate briefly.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C. Published data suggests stability for at least one month at -20°C and up to six months at -80°C.
-
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate for dilutions
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.
-
Important: Add the this compound stock or intermediate dilutions to the cell culture medium dropwise while gently mixing to prevent precipitation.
-
Ensure the final DMSO concentration in all working solutions (including the vehicle control) is consistent and does not exceed the recommended limit for your cell line.
-
Use the freshly prepared working solutions immediately for treating cells.
-
Visualizations
Caption: A flowchart illustrating the key steps for preparing and using this compound in cell culture experiments.
Caption: A decision tree for troubleshooting precipitation issues with this compound in cell culture media.
References
Technical Support Center: Overcoming Resistance to AZD0095 in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists encountering unexpected results or a lack of response when using AZD0095 in cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective inhibitor of the monocarboxylate transporter 4 (MCT4).[1][2][3][4][5][6] Its primary function is to block the export of lactic acid from cancer cells.[1][4][5] Many cancer cells exhibit a metabolic shift towards glycolysis, even in the presence of oxygen (the Warburg effect), leading to increased production and accumulation of lactate.[3][4][5][7] MCT4 is a key transporter responsible for extruding this excess lactate out of the cell, thereby maintaining intracellular pH and a favorable tumor microenvironment that can be immunosuppressive.[1][3][4][5] By inhibiting MCT4, this compound causes a buildup of intracellular lactate, leading to cytotoxic effects and a reversal of lactate-driven immunosuppression.[1][3][4][6]
Q2: My cancer cell line is not responding to this compound treatment. What are the potential reasons?
Several factors could contribute to a lack of response to this compound. These can be broadly categorized as issues with the experimental setup or intrinsic properties of the cancer cell line.
-
Low or absent MCT4 expression: this compound is a selective MCT4 inhibitor. If your cell line does not express sufficient levels of MCT4, the drug will not have its intended target.
-
Presence of alternative lactate transporters: Cancer cells may express other monocarboxylate transporters, such as MCT1, which can compensate for the inhibition of MCT4. This compound is highly selective for MCT4, with over 1000-fold selectivity against MCT1.[1][3][4][5]
-
Low glycolytic rate: The efficacy of this compound is dependent on the cancer cells' reliance on glycolysis and subsequent lactate production. Cells with a low glycolytic rate may not produce enough lactate for its inhibition to be cytotoxic.
-
Suboptimal experimental conditions: Issues with drug concentration, treatment duration, or assay sensitivity can all lead to the appearance of resistance.
-
Cellular adaptation and compensatory mechanisms: While specific resistance mechanisms to this compound are not yet well-documented, cancer cells are known to adapt to therapeutic pressure. This could involve the upregulation of alternative metabolic pathways or transporters over time.
Q3: How can I determine if my cell line is a good candidate for this compound treatment?
To assess the suitability of your cell line for this compound treatment, you should:
-
Confirm MCT4 Expression: Verify the expression of MCT4 at both the protein (Western Blot, Immunohistochemistry) and mRNA (RT-qPCR) levels.
-
Assess Glycolytic Activity: Measure the extracellular acidification rate (ECAR) using an instrument like the Seahorse XF Analyzer to confirm a high glycolytic rate.
-
Measure Lactate Export: Directly measure lactate levels in the cell culture medium to confirm that the cells are actively exporting lactate.
Troubleshooting Guide
Problem: No significant decrease in cell viability after this compound treatment.
| Possible Cause | Suggested Troubleshooting Step | Expected Outcome |
| Low or absent MCT4 expression in the cell line. | Perform Western Blot or RT-qPCR to quantify MCT4 expression levels. | A positive signal for MCT4 indicates the presence of the drug target. |
| Cell line utilizes alternative lactate transporters (e.g., MCT1). | Check MCT1 expression levels. If high, consider using a dual MCT1/MCT4 inhibitor or a combination therapy approach. | Reduced cell viability with a dual inhibitor or combination therapy. |
| Insufficient intracellular lactate accumulation. | Measure intracellular lactate levels after this compound treatment using a lactate assay kit. | A significant increase in intracellular lactate should be observed in responsive cells. |
| Incorrect drug concentration or treatment duration. | Perform a dose-response and time-course experiment to determine the optimal IC50 and treatment duration for your specific cell line. | Identification of the effective concentration and time for this compound-induced cytotoxicity. |
| Assay insensitivity. | Use a more sensitive cell viability assay, such as a real-time live-cell imaging system, to detect subtle changes in cell proliferation and death. | More accurate and dynamic measurement of the cellular response to this compound. |
Quantitative Data Summary
| Parameter | Value | Cell Line/Model | Reference |
| Potency (IC50) | 1.3 nM | (Biochemical Assay) | [1][4][5] |
| Cellular Activity | 1-3 nM | (Unspecified) | [3] |
| EC50 (MCT4 Binding) | 5 nM | H358 (Lung Adenocarcinoma) | [2] |
| Selectivity (vs. MCT1) | >1000-fold | (Unspecified) | [1][3][4][5] |
Experimental Protocols
Protocol 1: Western Blot for MCT4 Expression
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against MCT4 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
Protocol 2: Lactate Efflux Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Wash the cells with glucose-free and serum-free medium.
-
Add medium containing glucose and the desired concentrations of this compound or vehicle control.
-
-
Sample Collection:
-
At specified time points (e.g., 1, 2, 4 hours), collect the cell culture medium.
-
-
Lactate Measurement:
-
Measure the lactate concentration in the collected medium using a colorimetric lactate assay kit according to the manufacturer's instructions.
-
Normalize the lactate concentration to the cell number or protein content in each well.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Mechanism of this compound action on a glycolytic cancer cell.
Troubleshooting Workflow for this compound Non-Response
Caption: A logical workflow to troubleshoot lack of response to this compound.
Rationale for Combination Therapy with this compound
Caption: Rationale for combining this compound with other cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. | BioWorld [bioworld.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery of Clinical Candidate this compound, a Selective Inhibitor of Monocarboxylate Transporter 4 (MCT4) for Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
Optimizing AZD0095 Dosage for Preclinical Research: A Technical Guide
For researchers, scientists, and drug development professionals, this technical support center provides troubleshooting guides and frequently asked questions (FAQs) to aid in the design and execution of preclinical experiments involving the MCT4 inhibitor, AZD0095.
Disclaimer: The information provided herein is based on publicly available preclinical data. As of the latest update, this compound is a clinical candidate, and no data from human clinical trials regarding its dosage, safety, or efficacy is publicly available. All dosage information pertains to animal models and in vitro systems.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective inhibitor of Monocarboxylate Transporter 4 (MCT4).[1][2][3][4][5][6] MCT4 is a protein responsible for exporting lactic acid out of cells.[2][5] In the context of cancer, tumor cells often exhibit high rates of glycolysis, leading to the production of large amounts of lactate.[2][5][6] This lactate is then expelled into the tumor microenvironment via MCT4, contributing to an acidic and immunosuppressive environment that promotes tumor growth and metastasis.[2][4][5][6] By inhibiting MCT4, this compound blocks this lactate efflux, leading to an accumulation of lactate inside the cancer cells, which can induce cytotoxicity.[2][5] Furthermore, by reducing the amount of lactate in the tumor microenvironment, this compound can help to reverse lactate-driven immunosuppression.[3][6]
Q2: What is the potency and selectivity of this compound?
A2: Preclinical data indicate that this compound has excellent potency and selectivity for MCT4. It has a cellular activity in the range of 1-3 nM and is over 1000-fold more selective for MCT4 than for the related transporter, MCT1.[3][6] In vitro studies have shown an EC50 of 5 nM for binding to MCT4 in H358 cells and a pIC50 of 8.9 in cell-based assays.[1]
Q3: What are the suggested starting doses for in vivo preclinical studies?
A3: Based on published mouse syngeneic models, oral administration of this compound has been explored in a dose range of 10-100 mg/kg, administered twice daily (BID).[3][7] In combination therapy studies with checkpoint inhibitors (α-PD1 or α-CTLA4), a dosage of 10 mg/kg administered three times a week has been used.[3][7] It is crucial to perform dose-ranging studies in your specific animal model and tumor type to determine the optimal dose for your experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Lack of Efficacy in Monotherapy | Tumor model may not be highly dependent on MCT4 for lactate export. | - Confirm MCT4 expression in your tumor model of choice. - Consider that this compound has shown significant efficacy in combination with other agents, such as VEGFR inhibitors (e.g., cediranib) or checkpoint inhibitors.[1][2] |
| Variability in Experimental Results | Inconsistent drug formulation or administration. Animal-to-animal variability in drug metabolism. | - Ensure a consistent and appropriate vehicle is used for oral administration. - Perform pharmacokinetic studies to understand the drug's exposure in your specific animal model. |
| Unexpected Toxicity | Off-target effects or exceeding the maximum tolerated dose in the specific model. | - Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your model. - Monitor animals closely for signs of toxicity (e.g., weight loss, changes in behavior). |
Preclinical Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Cell Line/Assay | Reference |
| Cellular Activity | 1-3 nM | - | [3][6] |
| pIC50 | 8.9 | Cell-based assay | [1] |
| EC50 (MCT4 Binding) | 5 nM | H358 cells | [1] |
| Selectivity (MCT4 vs. MCT1) | >1000-fold | - | [3][6] |
| T cell proliferation/survival IC50 | > 10 µM | - | [3] |
Table 2: In Vivo Dosage Regimens for this compound in Mouse Models
| Dosing Regimen | Combination Agent(s) | Mouse Model | Reference |
| 10-100 mg/kg BID (oral) | Monotherapy | Syngeneic models | [3][7] |
| Not specified | Cediranib (VEGFR inhibitor) | NCI-H358 xenograft | [1][2] |
| 10 mg/kg 3x week (oral) | α-PD1 or α-CTLA4 | MC-38 and EMT6 (MCT1 knock-out) syngeneic models | [3][7] |
Experimental Protocols
Protocol 1: In Vitro Lactate Efflux Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on MCT4-mediated lactate efflux.
Objective: To determine the IC50 of this compound for the inhibition of lactate transport.
Materials:
-
Cancer cell line with high MCT4 expression
-
This compound
-
Cell culture medium
-
Lactate assay kit
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells and incubate with glucose-free medium to deplete intracellular lactate.
-
Treat the cells with varying concentrations of this compound for a predetermined time.
-
Add a high concentration of glucose to the medium to stimulate glycolysis and lactate production.
-
After a defined incubation period, collect the extracellular medium.
-
Measure the lactate concentration in the collected medium using a commercial lactate assay kit.
-
Calculate the percentage of lactate efflux inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: In Vivo Efficacy Study in a Syngeneic Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound alone or in combination with a checkpoint inhibitor.
Objective: To assess the effect of this compound on tumor growth and the tumor microenvironment.
Materials:
-
Syngeneic mouse model (e.g., MC-38 or EMT6)
-
Tumor cells for implantation
-
This compound
-
Checkpoint inhibitor (e.g., anti-PD-1 antibody)
-
Vehicle for drug administration
-
Calipers for tumor measurement
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., Vehicle, this compound, Checkpoint Inhibitor, this compound + Checkpoint Inhibitor).
-
Administer the treatments according to the specified dosage and schedule (e.g., this compound at 10 mg/kg, 3 times a week, orally).
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumors can be further processed for analysis of immune cell infiltration by flow cytometry or immunohistochemistry.
Visualizations
Caption: Mechanism of action of this compound in a cancer cell.
References
- 1. | BioWorld [bioworld.com]
- 2. Discovery of Clinical Candidate this compound, a Selective Inhibitor of Monocarboxylate Transporter 4 (MCT4) for Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: AZD0095 Preclinical Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with information regarding the preclinical assessment of off-target effects for the Monocarboxylate Transporter 4 (MCT4) inhibitor, AZD0095. The content is structured to address potential user queries through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is known about the off-target profile of this compound in preclinical models?
A1: Preclinical data consistently describe this compound as a highly selective inhibitor of MCT4.[1][2][3][4][5] The primary selectivity data reported is against the closely related Monocarboxylate Transporter 1 (MCT1), where this compound demonstrates over 1000-fold selectivity for MCT4.[2][3][5] The phrase "clean mechanism of action" has been used in publications, suggesting a low potential for off-target activities at therapeutically relevant concentrations.[2][4][5] However, detailed screening results against a broad panel of off-targets (e.g., a CEREP safety panel) are not extensively published in the public domain.
Q2: My experiment suggests potential off-target effects with this compound. What should I do?
A2: If you suspect off-target effects in your experiments, it is crucial to systematically troubleshoot your experimental setup. Refer to the troubleshooting guide below for a step-by-step approach to validating your findings. It is important to confirm that the observed phenotype is not due to experimental artifacts or context-specific cellular responses.
Q3: How was the selectivity of this compound likely determined during its development?
A3: The selectivity of a drug candidate like this compound is typically determined through a tiered screening approach. This would likely have included initial screens against closely related targets (like MCT1) followed by broader profiling against a panel of kinases, GPCRs, ion channels, and other enzymes to identify potential off-target interactions. For detailed methodologies, please see the "Experimental Protocols" section.
Q4: Where can I find quantitative data on the selectivity of this compound?
A4: Publicly available quantitative data primarily focuses on the high selectivity of this compound for MCT4 over MCT1. A summary of this information is provided in the "Data Presentation" section. For more extensive off-target screening data, you may need to consult the supplementary information of published studies or directly contact the developers of the compound.
Data Presentation
The following tables summarize the key selectivity and potency data for this compound based on available preclinical studies.
Table 1: Selectivity Profile of this compound
| Target | Selectivity Fold (vs. MCT4) | Reference |
| MCT1 | >1000x | [2][3][5] |
Table 2: Potency of this compound in Preclinical Models
| Assay Type | Metric | Value | Reference |
| Cellular Potency | pIC50 | 8.9 | [1] |
| Biochemical Potency | nM | 1.3 | [2][5] |
| Cellular Activity | nM | 1-3 | [3] |
| T-cell Proliferation/Survival | IC50 | >10 µM | [3] |
Troubleshooting Guides
Issue: Unexplained Cellular Phenotype Observed with this compound Treatment
If you observe a cellular phenotype that is not readily explained by the inhibition of MCT4, consider the following troubleshooting steps:
-
Confirm On-Target Activity:
-
Verify that you are observing the expected downstream effects of MCT4 inhibition in your cellular model (e.g., changes in lactate efflux, intracellular pH).
-
Use a positive control compound if available.
-
-
Dose-Response Analysis:
-
Perform a full dose-response curve for the observed phenotype. An off-target effect may have a different potency (IC50) than the on-target effect.
-
-
Orthogonal Controls:
-
Use a structurally distinct MCT4 inhibitor to see if the same phenotype is produced.
-
Employ a genetic approach (e.g., siRNA or CRISPR-mediated knockout of MCT4) to determine if the phenotype is dependent on the presence of the target protein.
-
-
Rule out Experimental Artifacts:
-
Compound Stability and Solubility: Ensure that this compound is stable and soluble in your assay medium. Compound precipitation at high concentrations can lead to non-specific effects.
-
Vehicle Control: Use a vehicle control (e.g., DMSO) at the same concentration as in your this compound-treated samples to rule out solvent effects.
-
Cell Line Authentication: Confirm the identity and purity of your cell line.
-
-
Hypothesize and Test Potential Off-Targets:
-
Based on the observed phenotype, research potential signaling pathways that could be involved.
-
Use inhibitors or activators of these pathways to see if you can rescue or mimic the this compound-induced phenotype.
-
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the on- and off-target effects of small molecule inhibitors like this compound.
1. In Vitro Selectivity Screening (General Protocol)
-
Objective: To determine the selectivity of a compound against a broad panel of targets.
-
Methodology:
-
A high-throughput screen is performed using a commercially available safety panel (e.g., Eurofins SafetyScreen44 or similar).
-
The test compound (e.g., this compound) is typically screened at a fixed concentration (e.g., 10 µM) against a panel of receptors, ion channels, and enzymes.
-
Binding assays (for receptors) or functional assays (for enzymes and ion channels) are used to measure the percent inhibition or activation caused by the compound.
-
Results showing significant inhibition (typically >50%) are followed up with dose-response curves to determine the IC50 for the off-target interaction.
-
2. Cellular Target Engagement Assays
-
Objective: To confirm that the compound interacts with its intended target in a cellular context.
-
Methodology (Example: Cellular Thermal Shift Assay - CETSA):
-
Treat intact cells with the test compound or vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Target engagement by the compound stabilizes the protein, resulting in a higher melting temperature.
-
Analyze the soluble protein fraction by Western blot or other protein detection methods to determine the melting curve.
-
3. Lactate Efflux Assay
-
Objective: To measure the functional inhibition of MCT4.
-
Methodology:
-
Plate cells that express MCT4 in a multi-well plate.
-
Treat the cells with a range of concentrations of the MCT4 inhibitor (e.g., this compound).
-
Measure the concentration of lactate in the extracellular medium over time using a colorimetric or fluorescence-based lactate assay kit.
-
A decrease in the rate of lactate export indicates inhibition of MCT activity.
-
Visualizations
References
- 1. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 2. reactionbiology.com [reactionbiology.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Clinical Candidate this compound, a Selective Inhibitor of Monocarboxylate Transporter 4 (MCT4) for Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting AZD0095 Delivery In Vivo
Welcome to the technical support center for AZD0095. This resource is designed to assist researchers, scientists, and drug development professionals in successfully delivering this compound in vivo and troubleshooting common issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended route of administration for this compound in preclinical models?
A1: this compound has been shown to have suitable properties for oral administration.[1][2][3] The recommended and most commonly used route for preclinical in vivo studies in mice is oral gavage.
Q2: What is a suitable vehicle for the oral formulation of this compound?
A2: While the specific vehicle for this compound in the pivotal preclinical studies is detailed in the primary literature's supplementary information, a common vehicle for triazolopyrimidine-based inhibitors is a suspension in 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) in water. It is crucial to ensure the formulation is a homogenous suspension before each administration.
Q3: What is a typical starting dose for this compound in mouse xenograft models?
A3: Based on published preclinical studies, a dose range of 10-100 mg/kg, administered orally twice daily (BID), has been used.[4] For combination studies with checkpoint inhibitors, a dose of 10 mg/kg administered three times a week has been reported.[4] The optimal dose will depend on the specific tumor model and experimental design.
Q4: How can I confirm that this compound is engaging its target, MCT4, in vivo?
A4: Target engagement can be confirmed using the Cellular Thermal Shift Assay (CETSA). This technique assesses the thermal stabilization of a target protein upon ligand binding. A detailed protocol for performing CETSA to confirm this compound target engagement is available in the supplementary information of the primary publication on the discovery of this compound.[1]
Q5: What are the known potential side effects or toxicities of this compound in mice?
A5: Specific adverse events for this compound in preclinical models are not extensively detailed in publicly available literature. However, as with any systemic therapy, it is crucial to monitor animals for general signs of distress, including weight loss, changes in behavior, and altered grooming habits. Inhibition of MCT4 may lead to metabolic changes, so monitoring blood lactate levels could be considered.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your in vivo experiments with this compound.
Issue 1: Inconsistent or Lack of Efficacy
If you observe high variability or a lack of antitumor effect at the expected therapeutic dose, consider the following:
| Potential Cause | Troubleshooting Steps |
| Improper Formulation | - Ensure this compound is fully suspended in the vehicle before each dose. Vortex the suspension immediately before drawing it into the gavage needle. - Prepare fresh formulations regularly to avoid degradation. - Consider particle size reduction of the compound to improve suspension homogeneity and absorption. |
| Inaccurate Dosing | - Calibrate all pipettes and balances regularly. - Ensure the oral gavage technique is consistent and accurate. Improper technique can lead to incomplete dosing or administration into the trachea. |
| Suboptimal Dosing Regimen | - If using a once-daily regimen, consider switching to twice-daily (BID) to maintain therapeutic concentrations, as suggested by some studies.[4] - Perform a pilot dose-escalation study to determine the optimal dose for your specific model. |
| Lack of Target Engagement | - Perform a Cellular Thermal Shift Assay (CETSA) on tumor tissue from a subset of treated animals to confirm that this compound is reaching and binding to MCT4. |
| Tumor Model Resistance | - Confirm MCT4 expression in your tumor model. This compound efficacy is dependent on MCT4 expression. - Consider the possibility of intrinsic or acquired resistance mechanisms in your tumor model. |
Issue 2: Adverse Events or Toxicity
If you observe signs of toxicity in your study animals, such as significant weight loss, lethargy, or ruffled fur, take the following steps:
| Potential Cause | Troubleshooting Steps |
| Dose is too High | - Reduce the dose of this compound. A dose-response study to determine the maximum tolerated dose (MTD) is recommended. |
| Vehicle-Related Toxicity | - Include a vehicle-only control group to rule out any adverse effects caused by the formulation vehicle itself. |
| Off-Target Effects | - While this compound is a selective MCT4 inhibitor, off-target effects are always a possibility. If toxicity persists at lower, efficacious doses, further investigation into potential off-target activities may be necessary. |
| Combination Therapy Toxicity | - If using this compound in combination with other agents, the observed toxicity may be due to a synergistic effect. Reduce the dose of one or both agents to find a tolerable and effective combination. |
Experimental Protocols
NCI-H358 Xenograft Study Protocol (Adapted from Primary Literature)
This protocol provides a general framework for an in vivo efficacy study. Specific details can be found in the supplementary information of Goldberg et al., J. Med. Chem. 2023, 66, 1, 384–397.[1]
-
Cell Culture: Culture NCI-H358 human non-small cell lung cancer cells in the recommended medium.
-
Animal Model: Use female BALB/c nude mice, 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 NCI-H358 cells in a 1:1 mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice weekly. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups.
-
Formulation Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% HPMC in water).
-
Dosing: Administer this compound or vehicle control orally via gavage at the desired dose and schedule (e.g., 50 mg/kg, BID).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a set time point.
Cellular Thermal Shift Assay (CETSA) for In Vivo Target Engagement
This protocol outlines the general steps for performing CETSA on tumor tissue. For a detailed protocol specific to this compound, refer to the supplementary information of Goldberg et al., J. Med. Chem. 2023, 66, 1, 384–397.[1]
-
Tissue Collection: At the desired time point after the final dose, euthanize the mice and excise the tumors.
-
Tissue Homogenization: Homogenize the tumor tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Heat Challenge: Aliquot the tumor lysate into separate tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a fixed duration (e.g., 3 minutes).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blot Analysis: Analyze the soluble protein fraction by Western blotting using an antibody specific for MCT4.
-
Data Analysis: Quantify the band intensities for MCT4 at each temperature. A shift in the melting curve to a higher temperature in the this compound-treated group compared to the vehicle control indicates target engagement.
Visualizations
Caption: Mechanism of action of this compound in a tumor cell.
References
Technical Support Center: Improving the Oral Bioavailability of AZD0095
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the oral formulation development of AZD0095.
FAQs & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues that may arise during your experiments.
1. Formulation and Solubility Issues
Question: My this compound formulation is showing poor solubility or precipitation upon standing. What can I do?
Answer:
Poor aqueous solubility is a common challenge for many small molecule inhibitors. Based on preclinical data, this compound has been formulated using various vehicles to enhance its solubility. If you are observing precipitation, consider the following troubleshooting steps:
-
Vehicle System Optimization: The choice of excipients is critical. Preclinical studies have utilized combinations of solvents and surfactants to maintain this compound in solution. You may need to adjust the ratios of these components. For instance, a common starting point is a vehicle containing DMSO, PEG300, Tween-80, and saline.
-
Employing Solubilizing Agents: Consider the use of complexing agents like cyclodextrins. A formulation with 10% DMSO in 90% (20% SBE-β-CD in Saline) has been reported to yield a clear solution.
-
Lipid-Based Formulations: For oral administration, lipid-based vehicles such as corn oil can be effective for lipophilic compounds. A simple formulation of 10% DMSO in 90% corn oil has been used.
-
pH Adjustment: Although specific data on the pH-solubility profile of this compound is not publicly available, for many compounds, adjusting the pH of the formulation can significantly impact solubility. This is particularly relevant for ionizable molecules.
-
Sonication and Heating: In some cases, gentle heating and/or sonication can help dissolve the compound during formulation preparation. However, be cautious about potential degradation and always check for stability.
Question: I am unsure about the Biopharmaceutics Classification System (BCS) class of this compound. How does this affect my formulation strategy?
Answer:
While the exact BCS classification for this compound is not publicly documented, its reported use of solubilizing excipients suggests it is likely a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.
-
If this compound is BCS Class II: The primary obstacle to oral absorption is its poor solubility and dissolution rate. Your formulation strategy should focus on enhancing these aspects. Techniques such as particle size reduction (micronization, nanosizing), and the use of solid dispersions or lipid-based formulations are generally effective for Class II compounds.
-
If this compound is BCS Class IV: You will need to address both poor solubility and poor permeability. This is more challenging and may require a combination of approaches. In addition to solubility enhancement, you might need to incorporate permeation enhancers into your formulation. It is important to note that the use of permeation enhancers should be carefully evaluated for potential toxicity.
To determine the permeability, a Caco-2 cell permeability assay is a standard in vitro model that can provide valuable insights.
2. In Vivo Bioavailability and Pharmacokinetic (PK) Issues
Question: My in vivo preclinical study shows low oral bioavailability for this compound. What are the potential causes and how can I troubleshoot this?
Answer:
Low oral bioavailability can stem from several factors. A systematic approach to identifying the root cause is essential.
-
Inadequate Solubility/Dissolution in GI Tract: If the compound precipitates in the gastrointestinal fluid, its absorption will be limited. Review your formulation strategy to ensure it can maintain the drug in a solubilized state in the varying pH environments of the stomach and intestine.
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver or the intestinal wall after absorption. Investigating the metabolic stability of this compound in liver microsomes can provide insights into its susceptibility to first-pass metabolism. If this is a significant issue, strategies to bypass first-pass metabolism, such as lymphatic delivery through lipid-based formulations, could be explored.
-
Efflux Transporters: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the drug back into the gut lumen. A Caco-2 permeability assay with and without a P-gp inhibitor (like verapamil) can help determine if this compound is a P-gp substrate. If so, co-administration with a P-gp inhibitor or using excipients with P-gp inhibitory properties (e.g., certain grades of Polysorbate 80, TPGS) could be a viable strategy.
-
Poor Permeability: If this compound has inherently low permeability (BCS Class IV), enhancing its solubility alone may not be sufficient. As mentioned, the use of permeation enhancers could be investigated.
Question: How do I design a preclinical in vivo study to assess the oral bioavailability of my this compound formulation?
Answer:
A well-designed preclinical bioavailability study is crucial for evaluating your formulation's performance. Here are the key considerations:
-
Animal Model: Rodent models (mice or rats) are commonly used for initial bioavailability screening.
-
Dosing: The formulation is typically administered via oral gavage. An intravenous (IV) dose group is essential to determine the absolute bioavailability.
-
Blood Sampling: A sparse or serial blood sampling schedule should be designed to capture the full pharmacokinetic profile (absorption, distribution, metabolism, and excretion phases).
-
Bioanalysis: A validated analytical method (e.g., LC-MS/MS) is required to quantify the concentration of this compound in plasma samples.
-
Pharmacokinetic Analysis: Key parameters to calculate include Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and half-life (t1/2). Absolute bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.
Data Presentation
Due to the proprietary nature of drug development, specific quantitative bioavailability data for different this compound formulations are not publicly available. The following tables are provided as templates for researchers to organize their experimental data.
Table 1: Solubility of this compound in Various Vehicles
| Formulation Vehicle | Concentration of this compound (mg/mL) | Observations (e.g., Clear Solution, Suspension) |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | Enter your data | e.g., Suspension |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | Enter your data | e.g., Clear Solution |
| 10% DMSO / 90% Corn Oil | Enter your data | e.g., Clear Solution |
| Add other formulations tested | Enter your data | Enter your observations |
Table 2: Preclinical Pharmacokinetic Parameters of this compound Formulations
| Formulation | Animal Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | F (%) |
| Formulation A | Rat | Enter data | Enter data | Enter data | Enter data | Enter data |
| Formulation B | Rat | Enter data | Enter data | Enter data | Enter data | Enter data |
| Formulation C | Mouse | Enter data | Enter data | Enter data | Enter data | Enter data |
| IV Solution | Rat/Mouse | Enter data | Enter data | Enter data | Enter data | 100 |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol provides a general methodology to assess the intestinal permeability of this compound and to investigate if it is a substrate of efflux transporters.
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a fluorescent marker with low permeability (e.g., Lucifer yellow).
-
Permeability Assessment:
-
The culture medium is replaced with a transport buffer in both the apical (AP) and basolateral (BL) chambers.
-
This compound is added to the donor chamber (either AP for A-to-B permeability or BL for B-to-A permeability).
-
Samples are taken from the receiver chamber at specified time points.
-
To investigate efflux, the experiment is repeated in the presence of a known P-gp inhibitor (e.g., verapamil).
-
-
Sample Analysis: The concentration of this compound in the collected samples is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to assess active efflux. An efflux ratio greater than 2 is generally considered indicative of active transport.
Protocol 2: In Vivo Oral Bioavailability Study in Rodents
This protocol outlines a general procedure for determining the oral bioavailability of an this compound formulation in rats.
-
Animal Acclimatization: Male Sprague-Dawley rats are acclimatized for at least 3 days before the experiment. Animals are fasted overnight before dosing.
-
Dosing:
-
Oral Group: A cohort of rats is administered the this compound formulation via oral gavage at a predetermined dose.
-
Intravenous Group: A separate cohort is administered this compound in an appropriate IV formulation (e.g., containing a solubilizing agent) via the tail vein.
-
-
Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose). Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis to determine key PK parameters, including AUC, Cmax, Tmax, and half-life. Absolute bioavailability (F%) is calculated.
Mandatory Visualizations
Caption: Formulation strategies to overcome key barriers to oral bioavailability for compounds like this compound.
Caption: Iterative workflow for the development and optimization of oral formulations.
Managing potential toxicity of AZD0095 in animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the selective Monocarboxylate Transporter 4 (MCT4) inhibitor, AZD0095, in animal models. The information is intended for drug development professionals and scientists to anticipate and manage potential toxicities during preclinical evaluation.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo studies with this compound.
Issue 1: Unexpected Animal Morbidity or Mortality at Predicted Therapeutic Doses
-
Potential Cause: Off-target effects or exaggerated pharmacodynamic effects in specific tissues. While this compound is a highly selective MCT4 inhibitor, high local concentrations or unique physiological dependencies on lactate transport in certain tissues could lead to toxicity.[1][2][3]
-
Troubleshooting Steps:
-
Immediate Dose Reduction: Reduce the dose to the next lowest planned concentration.
-
Staggered Dosing: Instead of a continuous daily schedule, consider intermittent dosing (e.g., every other day) to allow for physiological recovery.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If not already performed, conduct a PK/PD study to understand the drug exposure levels at which toxicity is observed. This will help in determining a therapeutic window.
-
Clinical Pathology and Histopathology: Conduct comprehensive blood analysis (hematology and clinical chemistry) and histopathological examination of all major organs from affected animals to identify target organs of toxicity. Pay close attention to tissues with high glycolytic rates.
-
Supportive Care: Depending on the observed clinical signs, provide supportive care such as fluid therapy or nutritional support, as advised by a veterinarian.
-
Issue 2: Lack of In Vivo Efficacy at Doses That Are Well-Tolerated
-
Potential Cause: Insufficient drug exposure at the tumor site, rapid drug metabolism, or the tumor model not being reliant on MCT4 for lactate export.
-
Troubleshooting Steps:
-
Verify Drug Formulation and Administration: Ensure the drug is formulated correctly and administered as per the protocol.
-
Measure Intratumoral Drug Concentration: If possible, measure the concentration of this compound in tumor tissue to confirm it is reaching the target.
-
Evaluate Target Engagement: Assess downstream biomarkers of MCT4 inhibition in the tumor, such as increased intracellular lactate.
-
Re-evaluate the Animal Model: Confirm that the chosen cancer cell line or xenograft model has high MCT4 expression and is dependent on glycolysis for energy production.[2]
-
Combination Therapy: Consider using this compound in combination with other agents, such as VEGF inhibitors or immune checkpoint inhibitors, which has shown preclinical efficacy.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might this relate to potential toxicities?
A1: this compound is a potent and selective inhibitor of Monocarboxylate Transporter 4 (MCT4).[1][2][3] MCT4 is primarily responsible for exporting lactic acid from highly glycolytic cells, such as many cancer cells, to the extracellular environment.[2] By inhibiting MCT4, this compound leads to an accumulation of intracellular lactate and a decrease in the pH of the tumor microenvironment.[2] Potential toxicities could arise in normal tissues that also rely on MCT4 for lactate transport, such as skeletal muscle during intense exercise or cells of the immune system. The resulting intracellular acidosis can lead to cellular stress and apoptosis.
Q2: What are the expected on-target toxicities of MCT4 inhibition in animal models?
A2: Based on the function of MCT4, potential on-target toxicities could include:
-
Muscular Effects: Reduced exercise tolerance or muscle fatigue, particularly under strenuous conditions, due to the role of MCT4 in clearing lactate from muscle cells.
-
Immune System Modulation: Changes in the function and viability of immune cells that are highly glycolytic. However, studies have shown that this compound does not inhibit T-cell proliferation or survival at therapeutic concentrations and can enhance anti-tumor immunity by modulating the tumor microenvironment.[4]
-
Metabolic Disturbances: Systemic changes in lactate levels and acid-base balance, although this is less likely with a targeted inhibitor like this compound compared to a non-selective MCT inhibitor.
Q3: What preclinical toxicology studies are recommended for this compound?
A3: A standard battery of non-GLP (Good Laboratory Practice) toxicology studies is recommended to assess the safety profile of this compound. These typically include:
-
Dose-Range Finding Studies: To identify the maximum tolerated dose (MTD) and select dose levels for longer-term studies.
-
Repeated-Dose Toxicity Studies: In at least two species (one rodent, one non-rodent) to assess the effects of longer-term exposure. The duration will depend on the intended clinical use.
-
Safety Pharmacology Studies: To evaluate the effects of this compound on vital organ systems, including the cardiovascular, respiratory, and central nervous systems.
-
Genotoxicity and Carcinogenicity Studies: To assess the potential for genetic damage and cancer induction.
Q4: How should I monitor for potential toxicities during my animal studies?
A4: Regular monitoring is crucial for early detection of adverse effects. Key monitoring parameters include:
-
Clinical Observations: Daily observation for changes in behavior, appearance, and activity levels.
-
Body Weight: At least twice weekly measurements to detect weight loss, a common sign of toxicity.
-
Food and Water Consumption: To assess general well-being.
-
Clinical Pathology: Periodic blood collection for hematology and serum chemistry to monitor organ function.
-
Histopathology: At the end of the study, a comprehensive histopathological examination of all major organs should be performed.
Quantitative Data Summary
Table 1: Preclinical Profile of this compound
| Parameter | Value | Reference |
| Potency (IC50) | 1.3 nM | [1][3] |
| Selectivity (vs. MCT1) | >1000-fold | [1][3] |
| Administration Route | Oral | [1][4] |
| Reported Effective Dose Range in Mice | 10-100 mg/kg BID | [4] |
Experimental Protocols
Protocol 1: General In Vivo Toxicity Assessment in Mice
-
Animal Model: Use a relevant strain of mice (e.g., NOD-SCID for xenograft studies, C57BL/6 for syngeneic models).
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.
-
Grouping: Randomly assign animals to treatment groups (vehicle control and at least three dose levels of this compound). A typical group size is 5-10 animals per sex.
-
Dosing: Administer this compound or vehicle daily via the appropriate route (e.g., oral gavage) for the specified duration (e.g., 14 or 28 days).
-
Monitoring:
-
Daily: Clinical observations and mortality checks.
-
Twice Weekly: Body weight measurements.
-
Weekly (optional): Food and water consumption.
-
-
Terminal Procedures:
-
At the end of the study, collect blood via cardiac puncture for hematology and clinical chemistry analysis.
-
Perform a complete necropsy and collect all major organs.
-
Fix organs in 10% neutral buffered formalin for histopathological examination.
-
Visualizations
References
AZD0095 experimental variability and reproducibility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with AZD0095. The information is designed to address potential sources of experimental variability and reproducibility issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective inhibitor of the monocarboxylate transporter 4 (MCT4).[1][2][3] MCT4 is a protein often upregulated in cancer cells that facilitates the export of lactate, a byproduct of glycolysis.[2][3][4] By inhibiting MCT4, this compound causes an accumulation of lactate inside cancer cells, which can lead to cytotoxicity.[2][3] Additionally, by reducing the amount of lactate in the tumor microenvironment, this compound can help to reverse lactate-driven immunosuppression.[1][3][5]
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits high selectivity for MCT4 over the related transporter MCT1, with a reported selectivity of over 1000-fold.[1][2][4] This is a critical feature, as MCT1 is more broadly expressed in healthy tissues.
Q3: In what types of preclinical models has this compound shown efficacy?
A3: this compound has demonstrated anti-tumor activity in various preclinical models. It has shown good efficacy in combination with the VEGFR inhibitor cediranib in an NCI-H358 xenograft mouse model.[2][6] Furthermore, in syngeneic mouse models (MC-38 and EMT6), this compound in combination with checkpoint inhibitors (anti-PD-1 or anti-CTLA4) enhanced the anti-tumor activity compared to checkpoint inhibitor monotherapy.[1][5]
Q4: What are some general challenges in cancer research that could affect my experiments with this compound?
A4: Cancer research, in general, faces challenges with reproducibility.[7][8][9] Common issues stem from the complexity of biological systems, incomplete communication of experimental protocols, and variations in reagents and cell line handling.[8] For instance, the metabolic state of your cancer cells can significantly impact their dependence on MCT4 and thus their sensitivity to this compound.
Troubleshooting Guides
Issue 1: Inconsistent results in in vitro cell-based assays (e.g., proliferation, lactate efflux).
| Potential Cause | Troubleshooting Step |
| Cell Line Integrity and Passage Number | Ensure you are using a validated, low-passage cell line. High passage numbers can lead to genetic drift and altered metabolic profiles. |
| Metabolic State of Cells | Culture cells under consistent conditions (e.g., glucose concentration, oxygen levels) to maintain a stable metabolic phenotype. Hypoxic conditions can upregulate MCT4 expression.[2][3][4] |
| Reagent Quality and Preparation | Prepare fresh solutions of this compound from a validated powder source for each experiment. Ensure the solvent (e.g., DMSO) concentration is consistent across all treatment groups and does not exceed cytotoxic levels. |
| Assay-Specific Variability | For lactate efflux assays, ensure that the timing of measurements is consistent and that the cells are not overly confluent, which can affect metabolic rates. For proliferation assays, optimize seeding density to ensure cells are in the exponential growth phase during the treatment period. |
Issue 2: Unexpected toxicity or lack of efficacy in in vivo models.
| Potential Cause | Troubleshooting Step |
| Drug Formulation and Administration | Ensure this compound is properly formulated for oral administration as described in preclinical studies.[1][5] Inconsistent formulation can lead to variable absorption and exposure. |
| Animal Strain and Health | Use a consistent and well-characterized mouse strain. The health status of the animals can significantly impact tumor growth and immune responses. |
| Tumor Implantation and Size | Standardize the number of cells injected and the site of implantation. Begin treatment when tumors have reached a consistent, pre-determined size to ensure uniformity across treatment groups. |
| Combination Therapy Timing | When using this compound in combination with other agents (e.g., checkpoint inhibitors), the dosing schedule and timing of each agent are critical. Refer to established protocols from preclinical studies for guidance on optimal scheduling.[1][5] |
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Reference |
| Cellular pIC50 | 8.9 | [6] |
| Cellular Activity | 1-3 nM | [1] |
| Potency (unspecified assay) | 1.3 nM | [2][4] |
| EC50 (in H358 cells) | 5 nM | [6] |
| Selectivity over MCT1 | >1000-fold | [1][2][4] |
| T cell proliferation/survival IC50 | >10 µM | [1][5] |
Table 2: Preclinical In Vivo Dosing of this compound
| Model System | Dose | Combination Agent(s) | Reference |
| NCI-H358 xenograft | Not specified | Cediranib (VEGFR inhibitor) | [2][6] |
| MC-38 and EMT6 syngeneic | 10 mg/kg (3x week) | α-PD1 or α-CTLA4 | [1][5] |
| Mouse syngeneic | 10-100 mg/kg BID | Not specified | [1][5] |
Experimental Protocols & Visualizations
This compound Signaling Pathway
The diagram below illustrates the mechanism of action of this compound in the tumor microenvironment.
Caption: Mechanism of this compound action in a tumor cell.
Experimental Workflow: In Vivo Efficacy Study
The following diagram outlines a general workflow for assessing the in vivo efficacy of this compound in combination with a checkpoint inhibitor.
Caption: Workflow for an in vivo efficacy study of this compound.
Logical Relationship: Troubleshooting Variability
This diagram illustrates the logical steps to troubleshoot experimental variability.
Caption: Logical flow for troubleshooting experimental variability.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of Clinical Candidate this compound, a Selective Inhibitor of Monocarboxylate Transporter 4 (MCT4) for Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. | BioWorld [bioworld.com]
- 7. Study Finds Reproducibility Issues in High-Impact Cancer Papers | The Scientist [the-scientist.com]
- 8. Assessing reproducibility of the core findings in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On the low reproducibility of cancer studies - PMC [pmc.ncbi.nlm.nih.gov]
Cell line specific responses to AZD0095 treatment
Welcome to the technical support center for AZD0095, a potent and selective inhibitor of the monocarboxylate transporter 4 (MCT4). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in pre-clinical research. Here you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly selective and potent inhibitor of monocarboxylate transporter 4 (MCT4).[1][2] MCT4 is a protein responsible for transporting lactate out of cells.[2] In many cancer cells, there is an increased reliance on glycolysis for energy production, leading to the accumulation of lactate.[2] MCT4 exports this excess lactate, allowing cancer cells to maintain a favorable intracellular pH and continue rapid growth.[3] By inhibiting MCT4, this compound blocks lactate efflux, causing an accumulation of lactate inside the cancer cell. This disruption of cellular metabolism can lead to a decrease in cell proliferation and, in some cases, cell death.[2]
Q2: In which cell lines is this compound expected to be most effective?
A2: The efficacy of this compound is highly correlated with the expression and dependence of a cancer cell line on MCT4 for lactate efflux. Cell lines that exhibit high rates of glycolysis and express high levels of MCT4 are generally more sensitive to this compound. A prime example is the NCI-H358 lung adenocarcinoma cell line, which expresses MCT4 and shows sensitivity to this compound with an EC50 of 5 nM for MCT4 binding and an IC50 of 26 nM for antiproliferative effects.[1][4] The sensitivity of other lung cancer cell lines to this compound in both lactate efflux and proliferation assays is detailed in the tables below. It is important to note that cell lines co-expressing MCT1 may be less sensitive to MCT4 inhibition alone due to functional redundancy.
Q3: What is the selectivity of this compound for MCT4 over other MCT isoforms?
A3: this compound is highly selective for MCT4. It has been shown to have a greater than 1000-fold selectivity for MCT4 over MCT1.[5][6] This high selectivity minimizes off-target effects on cells that may rely on MCT1 for their metabolic functions.
Q4: How does this compound treatment affect the tumor microenvironment?
A4: By inhibiting the export of lactate from cancer cells, this compound can reduce the concentration of lactate in the tumor microenvironment. High levels of lactate in the tumor microenvironment are known to be immunosuppressive, particularly affecting T-cell function and viability. By reducing extracellular lactate, this compound can help to reverse this immunosuppression, potentially enhancing the efficacy of immunotherapies such as checkpoint inhibitors.[1] Preclinical studies have shown that combining this compound with anti-PD-1 or anti-CTLA4 antibodies enhances the anti-tumor activity of these checkpoint inhibitors in syngeneic mouse models.
Data Presentation
This compound Potency in Lung Cancer Cell Lines
The following tables summarize the potency of this compound in various lung cancer cell lines as determined by lactate efflux inhibition and antiproliferative assays. The data is presented as pIC50 values, where a higher value indicates greater potency.
Table 1: Inhibition of Lactate Efflux by this compound in Lung Cancer Cell Lines
| Cell Line | pIC50 (SEM) | n |
| NCI-H358 | 8.9 (0.1) | 3 |
| COR-L23 | 8.7 (0.1) | 3 |
| HCC-44 | 8.6 (0.1) | 3 |
| HOP-62 | 8.5 (0.1) | 3 |
| MOR | 8.4 (0.1) | 3 |
Data extracted from the supplementary information of Goldberg et al., J. Med. Chem. 2023, 66, 1, 384–397.
Table 2: Antiproliferative Activity of this compound in Lung Cancer Cell Lines
| Cell Line | pIC50 (SEM) | n |
| NCI-H358 | 7.6 (0.1) | 3 |
| COR-L23 | 7.5 (0.1) | 3 |
| HCC-44 | 7.4 (0.1) | 3 |
| HOP-62 | 7.3 (0.1) | 3 |
| MOR | 7.2 (0.1) | 3 |
Data extracted from the supplementary information of Goldberg et al., J. Med. Chem. 2023, 66, 1, 384–397.
Experimental Protocols & Troubleshooting Guides
Lactate Efflux Assay
This assay measures the ability of this compound to inhibit the export of lactate from cancer cells.
Diagram of the Lactate Efflux Assay Workflow
Caption: Workflow for a typical lactate efflux assay.
Detailed Methodology:
-
Cell Seeding: Seed cells (e.g., 2 x 10^4 cells/well) in a 96-well plate and incubate overnight to allow for attachment.
-
Starvation and Treatment:
-
Wash cells once with glucose-free medium.
-
Add glucose-containing medium to stimulate glycolysis and lactate production.
-
Immediately add this compound at a range of concentrations.
-
-
Incubation: Incubate the plate for a period that allows for measurable lactate accumulation in the supernatant of control wells (e.g., 2-4 hours).
-
Sample Collection: Carefully collect the supernatant for lactate measurement.
-
Lactate Measurement: Measure the lactate concentration in the supernatant using a commercially available lactate assay kit.
-
Normalization: Lyse the cells in the plate and measure the total protein content to normalize the lactate measurements to cell number.
-
Data Analysis: Plot the normalized lactate concentration against the log of this compound concentration and fit a dose-response curve to determine the pIC50 value.
Troubleshooting Guide: Lactate Efflux Assay
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the 96-well plate- Pipetting errors | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate.- Use calibrated pipettes and be consistent with technique. |
| Low lactate signal in control wells | - Low glycolytic rate of the cell line- Insufficient incubation time- Cell death | - Confirm that the cell line is highly glycolytic.- Optimize the incubation time to allow for sufficient lactate production.- Check cell viability after the assay. |
| No dose-response observed | - this compound concentration range is not appropriate- Cell line is not dependent on MCT4 (e.g., high MCT1 expression)- Inactive compound | - Test a wider range of this compound concentrations.- Verify MCT4 expression and consider MCT1 expression in your cell line.- Check the storage and handling of the this compound stock solution. |
Cell Proliferation Assay (e.g., MTT Assay)
This assay assesses the effect of this compound on cell viability and proliferation over a longer period.
Diagram of the Cell Proliferation Assay Workflow
Caption: Workflow for a typical MTT-based cell proliferation assay.
Detailed Methodology:
-
Cell Seeding: Seed cells at a low density (e.g., 1,000-5,000 cells/well) in a 96-well plate and allow them to attach overnight.
-
Treatment: Add this compound at a range of concentrations to the wells.
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings in the control wells (typically 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing metabolically active cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the absorbance readings to the vehicle-treated control wells and plot the percentage of viable cells against the log of this compound concentration. Fit a dose-response curve to determine the pIC50 value.
Troubleshooting Guide: Cell Proliferation Assay
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background in "no cell" control wells | - Contamination of media or reagents- MTT reagent is light-sensitive | - Use fresh, sterile media and reagents.- Keep the MTT reagent protected from light. |
| Uneven cell growth across the plate | - "Edge effect" in the 96-well plate- Inconsistent cell seeding | - Avoid using the outer wells of the plate.- Ensure a single-cell suspension before seeding. |
| Unexpected increase in proliferation at some this compound concentrations | - Biphasic dose-response (hormesis)- Off-target effects at high concentrations | - This can be a real biological effect; ensure the full dose-response curve is captured.- Focus on the inhibitory part of the curve for pIC50 calculation. |
Seahorse XF Analyzer Assay for Metabolic Analysis
This assay measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess cellular metabolism in real-time.
Diagram of the Signaling Pathway Context
Caption: Signaling context of this compound action.
Detailed Methodology:
-
Plate Hydration and Cell Seeding: Hydrate the Seahorse sensor cartridge overnight. Seed cells in a Seahorse XF plate and allow them to attach.
-
Assay Medium: On the day of the assay, replace the growth medium with Seahorse XF Base Medium supplemented with substrates (e.g., glucose, glutamine, pyruvate) and incubate in a non-CO2 incubator.
-
Compound Injection: Load the injector ports of the sensor cartridge with this compound and other metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A for a mitochondrial stress test).
-
Assay Run: Place the plate in the Seahorse XF Analyzer and run the assay. The instrument will measure OCR and ECAR before and after the injection of the compounds.
-
Data Analysis: Analyze the changes in OCR and ECAR to determine the effect of this compound on glycolysis and mitochondrial respiration.
Troubleshooting Guide: Seahorse XF Assay
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low OCR/ECAR readings | - Low cell number or poor cell health- Incorrect assay medium pH | - Optimize cell seeding density.- Ensure cells are healthy and viable before the assay.- Carefully check and adjust the pH of the assay medium. |
| No response to metabolic modulators (e.g., FCCP) | - Suboptimal concentration of the modulator- Cells are metabolically inflexible | - Titrate the concentration of the metabolic modulators for your specific cell line.- This may be a true biological result indicating metabolic reprogramming. |
| High ECAR after this compound treatment | - This is the expected result, as blocking lactate efflux will lead to an increase in extracellular acidification due to other sources (e.g., CO2). | - This confirms the on-target effect of this compound. Use this data in conjunction with OCR to interpret the metabolic phenotype. |
Potential Mechanisms of Resistance to this compound
Q5: What are the potential mechanisms by which cancer cells could develop resistance to this compound?
A5: While specific resistance mechanisms to this compound are still under investigation, several possibilities can be hypothesized based on its mechanism of action:
-
Upregulation of MCT1: Cancer cells that co-express MCT1 may upregulate its expression or function to compensate for the inhibition of MCT4, thereby maintaining their ability to export lactate.
-
Metabolic Reprogramming: Cells might adapt their metabolism to become less reliant on glycolysis and lactate production, for example, by increasing their use of oxidative phosphorylation.
-
Increased Buffering Capacity: Cancer cells could enhance their intracellular buffering systems to cope with the increased intracellular acidosis caused by lactate accumulation.
-
Alterations in the Drug Target: Mutations in the SLC16A4 gene (which encodes MCT4) that prevent this compound from binding to the transporter could confer resistance.
-
Increased Drug Efflux: Overexpression of drug efflux pumps could reduce the intracellular concentration of this compound.
For further inquiries, please contact our technical support team.
References
- 1. | BioWorld [bioworld.com]
- 2. Discovery of Clinical Candidate this compound, a Selective Inhibitor of Monocarboxylate Transporter 4 (MCT4) for Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of lung cancer cell growth and induction of apoptosis after reexpression of 3p21.3 candidate tumor suppressor gene SEMA3B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel preclinical patient-derived lung cancer models reveal inhibition of HER3 and MTOR signaling as therapeutic strategies for NRG1 fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results from AZD0095 experiments
Welcome to the technical support center for AZD0095 experiments. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting common issues encountered during their work with this selective MCT4 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly potent and selective inhibitor of Monocarboxylate Transporter 4 (MCT4).[1][2][3] MCT4 is a protein responsible for the efflux of lactic acid from cells that exhibit high rates of glycolysis, a common metabolic feature of cancer cells.[4] By inhibiting MCT4, this compound blocks the export of lactate, leading to an accumulation of intracellular lactate and a decrease in intracellular pH.[2][4] This disruption of cellular metabolism can inhibit cancer cell proliferation and create a less immunosuppressive tumor microenvironment.[3]
Q2: What is the selectivity profile of this compound?
A2: this compound demonstrates high selectivity for MCT4 over other monocarboxylate transporters, particularly MCT1.[2][3] This selectivity is crucial as MCT1 has a more widespread expression pattern and is involved in the transport of monocarboxylates in normal tissues.
Q3: In which cancer cell lines is this compound expected to be most effective?
A3: this compound is most effective in cancer cell lines that are highly glycolytic and express high levels of MCT4. The efficacy of this compound has been demonstrated in lung adenocarcinoma cell lines that express MCT4.[1] Its anti-proliferative activity has been noted in a panel of cancer cell lines expressing MCT4.[3]
Q4: What are the known mechanisms of resistance to MCT4 inhibition?
A4: A potential mechanism of resistance to MCT4 inhibition is the compensatory upregulation of other lactate transporters, such as MCT1.[5] If cancer cells can utilize alternative transporters to export lactate, they may become less sensitive to this compound.
Troubleshooting Guides for Unexpected Results
Scenario 1: No significant decrease in extracellular lactate after this compound treatment.
Unexpected Result: You have treated your high MCT4-expressing cancer cells with this compound but do not observe the expected decrease in extracellular lactate concentration in your lactate efflux assay.
Possible Causes and Troubleshooting Steps:
-
Suboptimal Assay Conditions:
-
Verify Cell Seeding Density: Ensure that the cell density is optimal for lactate production and detection. Too few cells may not produce enough lactate to detect a significant change.
-
Check Incubation Time: The incubation time with this compound may be insufficient for a measurable effect on lactate efflux. Consider a time-course experiment to determine the optimal treatment duration.
-
Confirm Media Composition: Ensure the assay medium does not contain high concentrations of lactate or other monocarboxylates that could interfere with the assay.
-
-
Cell Line Characteristics:
-
Confirm MCT4 Expression: Verify the MCT4 protein expression level in your cell line using Western blotting or flow cytometry. Low or absent MCT4 expression will result in a lack of response to this compound.
-
Investigate MCT1 Expression: Determine the expression level of MCT1 in your cells. High levels of MCT1 may provide a compensatory mechanism for lactate efflux, masking the effect of MCT4 inhibition.[5] Consider using a dual MCT1/MCT4 inhibitor or an MCT1-knockout cell line to investigate this possibility.
-
-
Compound Integrity and Activity:
-
Check Compound Storage and Handling: Ensure that this compound has been stored correctly and that the working solution is freshly prepared.
-
Perform a Dose-Response Experiment: A single concentration of this compound may be insufficient. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line.
-
Experimental Workflow for Troubleshooting Lactate Efflux:
Caption: Troubleshooting workflow for unexpected lactate efflux results.
Scenario 2: No significant impact on cell viability despite confirmed MCT4 inhibition.
Unexpected Result: You have confirmed that this compound is inhibiting lactate efflux in your cancer cell line, but you do not observe a significant decrease in cell viability in your proliferation assays (e.g., MTT, MTS).
Possible Causes and Troubleshooting Steps:
-
Cellular Metabolic Plasticity:
-
Assess Oxidative Phosphorylation (OXPHOS): Some cancer cells can adapt to MCT4 inhibition by shifting their metabolism towards OXPHOS. Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and assess mitochondrial respiration.
-
Investigate Alternative Fuel Sources: Cells might be utilizing alternative fuel sources like glutamine or fatty acids to survive. Analyze the metabolic profile of your cells under this compound treatment.
-
-
Insufficient Intracellular Acidification:
-
Measure Intracellular pH: Directly measure the intracellular pH (pHi) to confirm that MCT4 inhibition is leading to significant acidification. If the pHi drop is minimal, the cells may have robust pH-regulating mechanisms.
-
-
Experimental Conditions:
-
Extend Treatment Duration: The cytotoxic effects of metabolic inhibitors can be slow to manifest. Extend the duration of your cell viability assay (e.g., from 24 hours to 72 or 96 hours).
-
Culture Conditions: Ensure that the cell culture medium and conditions (e.g., glucose concentration) are appropriate for studying metabolic inhibitors. High glucose conditions might mask the effects of inhibiting glycolysis-related pathways.
-
Logical Relationship for Cell Viability Troubleshooting:
Caption: Decision tree for troubleshooting unexpected cell viability results.
Scenario 3: Unexpected increase in extracellular acidification rate (ECAR) in a Seahorse assay.
Unexpected Result: After treating your cells with this compound, you observe an unexpected initial increase in the extracellular acidification rate (ECAR) in a Seahorse XF Glycolytic Rate Assay, which is contrary to the expected decrease due to lactate efflux inhibition.
Possible Causes and Troubleshooting Steps:
-
Proton Efflux from Other Sources:
-
Carbonic Anhydrase Activity: The initial ECAR measurement in a Seahorse assay reflects proton efflux from both glycolysis (lactate) and CO2 hydration (carbonic acid). Inhibition of lactate efflux can lead to an intracellular buildup of protons, which might be transiently expelled through other mechanisms, or it could alter the contribution of respiratory CO2 to the ECAR reading.
-
Review Seahorse Assay Protocol: Ensure you are using the correct Seahorse assay kit and protocol. The Glycolytic Rate Assay is designed to distinguish between glycolytic and respiratory acidification.[6][7][8]
-
-
Compensatory Glycolytic Flux:
-
Short-term Metabolic Response: The initial inhibition of lactate efflux might trigger a feedback mechanism that transiently increases the glycolytic rate as the cell attempts to maintain its energy production. This would lead to a temporary surge in proton production.
-
Time-Course Analysis: Perform a detailed time-course experiment with the Seahorse analyzer to observe the dynamics of ECAR and OCR immediately following this compound injection.
-
-
Off-Target Effects (Less Likely):
-
While this compound is highly selective, at very high concentrations, off-target effects could potentially influence other cellular processes that affect proton efflux. Ensure you are using a concentration within the selective range.
-
Signaling Pathway of MCT4 Inhibition and Glycolysis:
Caption: Simplified pathway of MCT4 inhibition by this compound.
Data Summary Tables
Table 1: In Vitro Potency of this compound
| Cell Line | Assay Type | Parameter | Value | Reference |
| H358 | MCT4 Binding | EC50 | 5 nM | [1] |
| - | Cellular Potency | pIC50 | 8.9 | [1] |
Table 2: this compound Selectivity
| Transporter | Selectivity vs. MCT4 | Reference |
| MCT1 | >1000-fold | [2][3] |
Detailed Experimental Protocols
Lactate Efflux Assay (Colorimetric)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Cell Culture: Culture cells in their recommended growth medium until they reach the desired confluency.
-
Starvation (Optional): Prior to the assay, you may replace the growth medium with a serum-free, low-glucose medium for a defined period to synchronize the cells.
-
Treatment: Wash the cells with PBS and then add fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate at 37°C for the desired treatment duration (e.g., 2, 4, 6, or 24 hours).
-
Sample Collection: After incubation, carefully collect the cell culture supernatant.
-
Lactate Measurement: Determine the lactate concentration in the supernatant using a commercially available colorimetric lactate assay kit, following the manufacturer's instructions.[9][10]
-
Data Analysis: Normalize the lactate concentration to the number of cells or total protein content in each well. Plot the lactate concentration against the this compound concentration to determine the IC50 for lactate efflux inhibition.
Cell Viability Assay (MTT/MTS)
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) to allow for proliferation over the course of the assay.
-
Treatment: The following day, replace the medium with fresh medium containing a range of this compound concentrations or vehicle control.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, 72, or 96 hours).
-
Reagent Addition: Add MTT or MTS reagent to each well according to the manufacturer's protocol.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C to allow for the conversion of the tetrazolium salt to formazan.
-
Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.
Seahorse XF Glycolytic Rate Assay
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Prepare Assay Medium: Prepare the Seahorse XF Glycolytic Rate Assay medium according to the manufacturer's instructions, typically containing glucose, pyruvate, and glutamine.
-
Medium Exchange: On the day of the assay, replace the cell culture medium with the pre-warmed assay medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour.
-
Load Injection Ports: Load the injection ports of the sensor cartridge with this compound, rotenone/antimycin A, and 2-deoxyglucose (2-DG) according to the assay protocol.
-
Run Assay: Place the cell culture microplate in the Seahorse XF Analyzer and start the assay protocol. The instrument will measure basal ECAR and OCR, and then the response to the injected compounds.
-
Data Analysis: Use the Seahorse Wave software to analyze the data and calculate the glycolytic proton efflux rate (glycoPER), which distinguishes glycolytic acidification from CO2-driven acidification.[6][7][11]
References
- 1. | BioWorld [bioworld.com]
- 2. Discovery of Clinical Candidate this compound, a Selective Inhibitor of Monocarboxylate Transporter 4 (MCT4) for Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring monocarboxylate transporter inhibition for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual inhibition of lactate transporters MCT1 and MCT4 in pancreatic neuroendocrine tumors targets metabolic heterogeneity and functional redundancy | bioRxiv [biorxiv.org]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. hpst.cz [hpst.cz]
- 9. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of AZD0095 and Other MCT4 Inhibitors in Oncology Research
A deep dive into the efficacy and mechanisms of emerging Monocarboxylate Transporter 4 (MCT4) inhibitors, this guide offers a comprehensive comparison of AZD0095 against other notable compounds in the class. Designed for researchers, scientists, and drug development professionals, this document provides a data-driven overview of the current landscape of MCT4 inhibition in cancer therapy, supported by detailed experimental protocols and visual pathway representations.
The inhibition of Monocarboxylate Transporter 4 (MCT4) has emerged as a promising strategy in oncology. MCT4 is a key transporter of lactic acid out of highly glycolytic cancer cells, a process that contributes to the acidic tumor microenvironment and subsequent immune evasion and metastasis. By blocking MCT4, inhibitors aim to induce intracellular lactate accumulation, leading to metabolic stress and apoptosis in cancer cells, while also remodeling the tumor microenvironment to be more permissive to anti-tumor immune responses. This compound, a potent and selective MCT4 inhibitor from AstraZeneca, has shown significant preclinical promise. This guide provides a comparative analysis of this compound with other MCT4 inhibitors, including MSC-4381, VB124, and the dual MCT1/4 inhibitor syrosingopine.
Quantitative Efficacy Comparison of MCT4 Inhibitors
To facilitate a clear comparison of the preclinical efficacy of this compound and its counterparts, the following table summarizes key quantitative data from various in vitro and in vivo studies.
| Inhibitor | Target(s) | In Vitro Potency | Cancer Model | Treatment Regimen | Key Efficacy Results |
| This compound | MCT4 | pIC50: 8.9 EC50: 5 nM Potency: 1.3 nM[1] | NCI-H358 (NSCLC Xenograft) | Combination with cediranib | Good efficacy reported (quantitative data not specified in abstract)[2] |
| MC-38 (Colon Syngeneic) | Combination with anti-PD1 | Enhanced anti-tumor activity of checkpoint inhibitor monotherapy | |||
| MSC-4381 | MCT4 | IC50: 77 nM Ki: 11 nM[3][4] | MC38 (Colon Syngeneic) | 30 mg/kg/day p.o. + anti-PD-L1 | Delayed tumor growth and prolonged survival[5] |
| VB124 | MCT4 | Not specified | Hepatocellular Carcinoma (HCC) (Immunocompetent mouse model) | Not specified | Suppressed tumor growth by enhancing CD8+ T cell infiltration and cytotoxicity[6] |
| Syrosingopine | MCT1/MCT4 | 60-fold higher potency on MCT4 | MDA-MB-231 (Breast Cancer Xenograft) | Daily injection (dose not specified) | No significant change in primary tumor growth as a single agent[7][8] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental designs, the following diagrams were generated using the DOT language.
MCT4 Signaling Pathway in Cancer
Caption: Role of MCT4 in promoting an acidic tumor microenvironment.
In Vivo Efficacy Study Workflow
Caption: A generalized workflow for preclinical in vivo studies.
Detailed Experimental Protocols
Objective comparison of drug efficacy necessitates a thorough understanding of the experimental conditions under which the data were generated. Below are detailed protocols for key assays and in vivo models used in the evaluation of MCT4 inhibitors.
In Vitro Lactate Efflux Assay
This protocol is a generalized procedure for measuring the inhibition of MCT4-mediated lactate efflux from cancer cells.
1. Cell Culture and Seeding:
-
Culture MCT4-expressing cancer cells (e.g., NCI-H358, MDA-MB-231) in appropriate media and conditions.
-
Seed cells into a 96-well plate at a density that allows for a confluent monolayer on the day of the assay.
2. Lactate Loading:
-
The day of the assay, wash the cells with a glucose-free and lactate-free buffer (e.g., Hanks' Balanced Salt Solution).
-
Incubate the cells in a high-glucose medium for a defined period (e.g., 1-2 hours) to stimulate glycolysis and intracellular lactate production.
3. Inhibition and Efflux Measurement:
-
Wash the cells again to remove extracellular lactate.
-
Add a buffer containing the MCT4 inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
At specified time points, collect the supernatant to measure the amount of lactate that has been effluxed from the cells.
-
Lactate concentration in the supernatant can be quantified using a colorimetric or fluorescent lactate assay kit.
4. Data Analysis:
-
Normalize the lactate efflux to the total protein content or cell number in each well.
-
Plot the normalized lactate efflux against the inhibitor concentration to determine the IC50 value.
NCI-H358 Xenograft Model
This protocol outlines the establishment and use of the NCI-H358 non-small cell lung cancer xenograft model.
1. Cell Preparation:
-
Harvest NCI-H358 cells during their exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 2 x 10^7 cells/mL.[9]
2. Animal Implantation:
-
Use immunodeficient mice (e.g., nude or SCID).
-
Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the flank of each mouse.[9]
3. Tumor Growth and Treatment:
-
Monitor tumor growth by caliper measurements twice weekly.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound and any combination agents (e.g., cediranib) according to the specified dosing schedule and route of administration.
4. Efficacy Evaluation:
-
Continue to measure tumor volumes and body weights throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., biomarker assessment).
MC-38 Syngeneic Model
This protocol describes the use of the MC-38 colon adenocarcinoma syngeneic model, which is valuable for studying immuno-oncology agents.
1. Cell Preparation:
-
Culture MC-38 cells in appropriate media.
-
Prepare a single-cell suspension in sterile PBS or culture medium.
2. Animal Implantation:
-
Use immunocompetent C57BL/6 mice.
-
Subcutaneously inject 1 x 10^6 MC-38 cells in a volume of 100 µL into the flank of each mouse.[10]
3. Tumor Growth and Treatment:
-
Monitor tumor growth with calipers.
-
Once tumors are established (e.g., 50-100 mm³), randomize the mice into treatment groups.
-
Administer the MCT4 inhibitor and/or immunotherapy agents (e.g., anti-PD1 antibody) as per the study design.
4. Efficacy and Immune Response Evaluation:
-
Measure tumor volumes and monitor animal survival.
-
At the study endpoint, tumors and spleens can be harvested to analyze the immune cell infiltrate (e.g., by flow cytometry or immunohistochemistry) and assess changes in the tumor microenvironment.
Conclusion
This compound stands out as a highly potent and selective MCT4 inhibitor with promising preclinical activity, particularly in combination with other anti-cancer agents. The comparative data presented in this guide highlights the varying potencies and therapeutic contexts of different MCT4 inhibitors. While direct head-to-head comparisons are limited, the available evidence suggests that MCT4 inhibition is a viable and exciting therapeutic strategy in oncology. The detailed experimental protocols provided herein should serve as a valuable resource for researchers aiming to further investigate and build upon these findings in the quest for novel cancer treatments. Future studies focusing on direct comparative efficacy and the elucidation of resistance mechanisms will be crucial in advancing MCT4 inhibitors towards clinical application.
References
- 1. Discovery of Clinical Candidate this compound, a Selective Inhibitor of Monocarboxylate Transporter 4 (MCT4) for Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Monocarboxylate transporter 4 inhibition potentiates hepatocellular carcinoma immunotherapy through enhancing T cell infiltration and immune attack - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Syrosingopine, an MCT Inhibitor, as Potential Modulator of Tumor Metabolism and Extracellular Acidification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NCI-H358 xenograft model [bio-protocol.org]
- 10. MC38 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
A Comparative Analysis of AZD0095 and MCT1 Inhibitors in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer metabolism-targeted therapies is rapidly evolving, with a significant focus on disrupting the metabolic symbiosis within the tumor microenvironment. A key strategy involves the inhibition of monocarboxylate transporters (MCTs), which are crucial for lactate transport and maintaining pH homeostasis in highly glycolytic tumor cells. This guide provides an objective comparison of AZD0095, a selective MCT4 inhibitor, with various MCT1 inhibitors, supported by preclinical experimental data.
Introduction to MCTs in Cancer
Cancer cells often exhibit the Warburg effect, a metabolic shift towards aerobic glycolysis, leading to increased production and efflux of lactate.[1] This lactate serves not only as a waste product but also as a key signaling molecule and a metabolic fuel for other tumor and stromal cells, creating a supportive tumor microenvironment. Monocarboxylate transporters, particularly MCT1 and MCT4, are the primary facilitators of this lactate transport.[2]
-
MCT1: Predominantly involved in both the import and export of lactate, MCT1 is crucial for the metabolic flexibility of cancer cells, allowing them to adapt to varying nutrient availability.[3]
-
MCT4: Primarily a lactate exporter, MCT4 is often upregulated under hypoxic conditions and is associated with a highly glycolytic phenotype.[4]
Inhibition of these transporters presents a promising therapeutic strategy to disrupt tumor metabolism, leading to intracellular acidification, inhibition of glycolysis, and ultimately, cancer cell death.[1]
Mechanism of Action
This compound: A Selective MCT4 Inhibitor
This compound is a potent and highly selective inhibitor of MCT4.[5][6] By specifically blocking MCT4-mediated lactate efflux, this compound leads to the intracellular accumulation of lactate and protons in highly glycolytic, MCT4-dependent cancer cells.[4] This intracellular acidification disrupts glycolysis and can induce apoptosis.[7] Furthermore, by reducing the concentration of lactate in the tumor microenvironment, this compound has the potential to reverse lactate-driven immunosuppression, thereby enhancing the efficacy of immunotherapies.[8]
MCT1 Inhibitors (e.g., AZD3965, AR-C155858, BAY-8002)
MCT1 inhibitors, such as AZD3965, AR-C155858, and BAY-8002, primarily target MCT1, which is involved in both lactate import and export.[9][10] In glycolytic cancer cells that rely on MCT1 for lactate extrusion, these inhibitors cause intracellular lactate accumulation and a subsequent halt in glycolysis.[10] In oxidative cancer cells that utilize lactate as a fuel source, MCT1 inhibitors block lactate uptake, thereby depriving them of a key energy substrate.[10] Some of these inhibitors also exhibit activity against MCT2.[9]
Dual MCT1/MCT4 Inhibitors (e.g., Syrosingopine)
Syrosingopine has been identified as a dual inhibitor of both MCT1 and MCT4, with a higher potency for MCT4.[11][12] This dual inhibition offers a broader therapeutic window by targeting both primary lactate transport mechanisms in heterogeneous tumors.[13]
Figure 1: Mechanism of Action of this compound and MCT1 Inhibitors.
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound and a selection of MCT1 and dual MCT1/MCT4 inhibitors based on available preclinical studies.
Table 1: Inhibitor Potency and Selectivity
| Inhibitor | Target(s) | IC50 / Ki | Selectivity | Reference(s) |
| This compound | MCT4 | Potency: 1.3 nM | >1000-fold vs MCT1 | [3][14] |
| AZD3965 | MCT1, MCT2 | Ki: 1.6 nM (MCT1) | 6-fold selective for MCT1 over MCT2; no activity on MCT3/4 | [15] |
| AR-C155858 | MCT1, MCT2 | Ki: 2.3 nM (MCT1), <10 nM (MCT2) | No activity at MCT4 | [16] |
| BAY-8002 | MCT1, MCT2 | Potent dual inhibitor | - | [5][17] |
| Syrosingopine | MCT1, MCT4 | Dual inhibitor | 60-fold higher potency for MCT4 | [9][12] |
Table 2: In Vivo Efficacy in Xenograft Models
| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference(s) |
| This compound | NCI-H358 (Lung) | Combination with cediranib | Good efficacy | [1] |
| This compound | MC-38 & EMT6 (Syngeneic) | 10 mg/kg, 3x/week (in combo with α-PD1 or α-CTLA4) | Enhanced anti-tumor activity | [6] |
| AZD3965 | Raji (Burkitt's Lymphoma) | 100 mg/kg, twice daily | 85% | [10] |
| AZD3965 | COR-L103 (SCLC) | - | Significant inhibition | [10] |
| AZD3965 | 4T1 (Breast) | 100 mg/kg i.p., twice daily | Minimal effect on tumor growth, but decreased Ki67 | [15] |
| BAY-8002 | Raji (Burkitt's Lymphoma) | Twice daily | Tumor stasis (maximal response) | [4] |
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the preclinical evaluation of this compound and MCT1 inhibitors.
Cell Viability and Proliferation Assays (MTT/MTS)
Objective: To assess the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test inhibitor (e.g., this compound or an MCT1 inhibitor) or vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Reagent Addition:
-
MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells. A solubilization solution is then added to dissolve the crystals.[18]
-
MTS Assay: A solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (e.g., PES) is added to each well and incubated for 1-4 hours.[18][19]
-
-
Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT, 490 nm for MTS).
-
Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are calculated.
Lactate Transport Assay
Objective: To measure the inhibition of lactate influx or efflux by the test compounds.
Protocol:
-
Cell Preparation: Cancer cells are cultured to confluency in appropriate multi-well plates.
-
Inhibitor Pre-incubation: Cells are pre-incubated with the test inhibitor or vehicle control for a specified time.
-
Lactate Transport Initiation:
-
Influx Assay: The assay is initiated by adding a buffer containing radiolabeled L-lactate (e.g., ¹⁴C-L-lactate).
-
Efflux Assay: Cells are pre-loaded with lactate, and the assay is initiated by replacing the medium with a lactate-free buffer. The appearance of lactate in the extracellular medium is measured over time.
-
-
Incubation: The transport is allowed to proceed for a short period (e.g., 1-5 minutes).
-
Termination: The transport is stopped by rapidly washing the cells with ice-cold buffer.
-
Quantification:
-
Influx Assay: Intracellular radioactivity is measured by lysing the cells and performing scintillation counting.
-
Efflux Assay: The concentration of lactate in the extracellular medium is measured using a lactate assay kit or by HPLC.
-
-
Analysis: The rate of lactate transport is calculated and the inhibitory effect of the compound is determined.
Figure 2: Generalized workflow for in vitro efficacy testing.
In Vivo Tumor Growth Inhibition Studies
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Protocol:
-
Animal Model: Immunodeficient mice (e.g., nude or SCID) are used for xenograft models, where human cancer cells are implanted subcutaneously or orthotopically.[20] Syngeneic models with immunocompetent mice are used to study the effects on the immune system.
-
Tumor Implantation: A specific number of cancer cells are injected into the appropriate site.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Treatment Administration: Once tumors reach the desired size, animals are randomized into treatment and control groups. The inhibitor is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.[10]
-
Monitoring: Animal body weight and general health are monitored throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Data Collection: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for biomarkers like Ki67, measurement of intratumor lactate).[15]
-
Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes of the treated groups to the control group.
Discussion and Future Perspectives
The choice between targeting MCT4 with this compound or MCT1 with inhibitors like AZD3965 depends on the specific metabolic phenotype of the cancer.
-
This compound is likely to be most effective in highly glycolytic tumors that are heavily reliant on MCT4 for lactate export, a characteristic often associated with hypoxia and aggressive tumor behavior.[4] Its potential to modulate the immune microenvironment makes it an attractive candidate for combination therapies with immune checkpoint inhibitors.[6]
-
MCT1 inhibitors have a broader potential application as they can target both glycolytic cells dependent on MCT1 for lactate export and oxidative cells that use MCT1 for lactate uptake.[10] However, a significant resistance mechanism to MCT1 inhibition is the compensatory upregulation of MCT4.[10] Therefore, tumors with low or absent MCT4 expression are predicted to be more sensitive to MCT1 inhibitors.[10]
-
Dual MCT1/MCT4 inhibitors like syrosingopine may overcome the resistance mechanism of MCT4 upregulation and could be effective in a wider range of tumors with heterogeneous MCT expression.[13]
Future research should focus on identifying predictive biomarkers to stratify patients who are most likely to respond to either MCT4 or MCT1 inhibition. This could include the expression levels of MCT1 and MCT4, as well as the overall glycolytic activity of the tumor. Combination strategies, such as pairing MCT inhibitors with other metabolic drugs (e.g., metformin) or with immunotherapies, hold significant promise for improving therapeutic outcomes.[21]
Conclusion
Both this compound and the various MCT1 inhibitors represent promising therapeutic strategies for targeting cancer metabolism. This compound's high selectivity for MCT4 provides a targeted approach for glycolytic tumors and offers the potential for immune modulation. MCT1 inhibitors have a broader mechanism of action but may be limited by MCT4-mediated resistance. The development of dual inhibitors and the identification of predictive biomarkers will be crucial for the successful clinical translation of these targeted therapies. This guide provides a foundational comparison to aid researchers in the strategic development and application of these novel anti-cancer agents.
References
- 1. | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Clinical Candidate this compound, a Selective Inhibitor of Monocarboxylate Transporter 4 (MCT4) for Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Exploring monocarboxylate transporter inhibition for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical Efficacy of the Novel Monocarboxylate Transporter 1 Inhibitor BAY-8002 and Associated Markers of Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt’s lymphoma anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Dual Inhibition of the Lactate Transporters MCT1 and MCT4 Is Synthetic Lethal with Metformin due to NAD+ Depletion in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Combining metformin with lactate transport inhibitors as a treatment modality for cancer - recommendation proposal [frontiersin.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. In Vitro and In Vivo Efficacy of AZD3965 and Alpha-Cyano-4-Hydroxycinnamic Acid in the Murine 4T1 Breast Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. AR-C155858 | Monocarboxylate Transporters | Tocris Bioscience [tocris.com]
- 17. Collection - Data from Preclinical Efficacy of the Novel Monocarboxylate Transporter 1 Inhibitor BAY-8002 and Associated Markers of Resistance - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MCT1 inhibitor AZD3965 increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
AZD0095: A Potent and Selective MCT4 Inhibitor for Cancer Therapy - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-tumor effects of AZD0095, a novel and highly selective inhibitor of the Monocarboxylate Transporter 4 (MCT4). Through a detailed examination of its mechanism of action, preclinical efficacy in various cancer models, and comparative performance, this document serves as a valuable resource for researchers in oncology and drug development.
Executive Summary
This compound is a potent and selective, orally available small molecule inhibitor of MCT4, a key transporter of lactate out of cancer cells. By blocking lactate efflux, this compound disrupts the metabolic symbiosis within the tumor microenvironment, leading to intracellular acidification and inhibition of cancer cell proliferation. Furthermore, by reducing extracellular lactate, this compound has been shown to reverse lactate-driven immunosuppression, enhancing the efficacy of immunotherapy. This guide presents preclinical data demonstrating the single-agent activity of this compound and its synergistic effects in combination with anti-angiogenic agents and immune checkpoint inhibitors in various cancer types.
Mechanism of Action: Targeting Tumor Metabolism and Immunity
Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This results in the production of large amounts of lactate, which is then exported out of the cell by transporters like MCT4. The accumulation of lactate in the tumor microenvironment has two major pro-tumoral effects: it provides an alternative fuel source for non-glycolytic cancer cells and suppresses the function of immune cells, particularly T cells and natural killer (NK) cells.
This compound directly counteracts these effects by selectively inhibiting MCT4. This leads to:
-
Intracellular Lactate Accumulation: Trapping lactate within cancer cells disrupts their internal pH balance and metabolic processes, ultimately hindering their growth and proliferation.
-
Reversal of Immune Suppression: By reducing the concentration of lactate in the tumor microenvironment, this compound can restore the activity of tumor-infiltrating lymphocytes, making the tumor more susceptible to immune attack.
The signaling pathway below illustrates the central role of MCT4 in tumor metabolism and how this compound intervenes.
A Head-to-Head Comparison of AZD0095 and Other Glycolysis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer metabolism, targeting glycolysis has emerged as a promising therapeutic strategy. Many tumor cells exhibit a heightened reliance on this pathway for energy production and biosynthetic precursors, a phenomenon known as the Warburg effect. This dependency creates a therapeutic window for inhibitors that can disrupt various stages of glycolysis. This guide provides a detailed, data-supported comparison of AZD0095, a selective Monocarboxylate Transporter 4 (MCT4) inhibitor, with other agents targeting glycolysis, including other MCT inhibitors and compounds acting on different enzymatic steps of the glycolytic pathway.
Introduction to this compound and Glycolysis Inhibition
This compound is a potent and selective inhibitor of MCT4, a key transporter responsible for the efflux of lactate, the end product of aerobic glycolysis, from cancer cells.[1][2][3] By blocking lactate export, this compound aims to induce intracellular acidification and disrupt the metabolic symbiosis within the tumor microenvironment, ultimately leading to cancer cell death. While not a direct inhibitor of a glycolytic enzyme, its action targets a crucial consequence of high glycolytic rates in cancer.
This guide will compare this compound with other inhibitors categorized by their target within the broader context of glycolysis inhibition:
-
Other Monocarboxylate Transporter (MCT) Inhibitors:
-
Direct Glycolysis Pathway Inhibitors:
Quantitative Data Presentation
The following tables summarize the in vitro potency and selectivity of this compound and its comparators.
Table 1: In Vitro Potency of MCT Inhibitors
| Inhibitor | Target(s) | Cell Line | Assay Type | IC50 / GI50 | Citation(s) |
| This compound | MCT4 | NCI-H358 | Cell Proliferation | 26 nM | [21] |
| Various | Cellular Activity | 1-3 nM | [1][28] | ||
| AZD3965 | MCT1 | Raji, SU-DHL-10, WSU-DLCL-2 | Cell Growth | <100 nM | [8][9] |
| DLBCL and BL cell lines | Cell Proliferation | 3-39 nM | [10] | ||
| VB124 | MCT4 | MDA-MB-231 | Lactate Efflux | 8.6 nM | [11] |
| MDA-MB-231 | Lactate Import | 19 nM | [11] | ||
| MSC-4381 | MCT4 | MDA-MB-231 | Lactate Efflux | 1 nM | [12] |
| MDA-MB-231 | - | 77 nM | [13] | ||
| Syrosingopine | MCT1/MCT4 | HAP1 | - | 2500 nM (MCT1), 40 nM (MCT4) | [14] |
| Promyelocytic leukemia | Cell Viability (with Metformin) | IC50 shift from 30 mM to ~2 mM Metformin | [15] |
Table 2: In Vitro Potency of Other Glycolysis Inhibitors
| Inhibitor | Target | Cell Line(s) | Assay Type | IC50 | Citation(s) |
| 2-Deoxy-D-Glucose (2-DG) | Hexokinase | Various | Varies | mM range | |
| Dichloroacetate (DCA) | PDK | A549, LNM35 | Cell Viability (48h) | ~25 mM | [19] |
| LLC/R9 | Cell Viability (24h) | 50.8 ± 7.6 mM | [20] | ||
| HGG stem cells | Cell Viability | 15-40 mM | [18] | ||
| Lonidamine | Multiple | A549 | Cell Survival | 280 µM | [26] |
| MCF-7 | Cell Viability (24h) | ~170 µM | [24] | ||
| HCT-116, HepG2 | Cell Growth | ~22 µM | [23] |
Table 3: Selectivity of MCT Inhibitors
| Inhibitor | Primary Target | Selectivity | Citation(s) |
| This compound | MCT4 | >1000-fold over MCT1 | [1][2][3][28] |
| AZD3965 | MCT1 | ~6 to 10-fold over MCT2; no activity on MCT3/4 | [4][5][6] |
| VB124 | MCT4 | Highly selective over MCT1 | [11] |
Signaling Pathways and Experimental Workflows
Caption: Glycolytic pathway and points of inhibition.
Caption: General experimental workflow for inhibitor evaluation.
Detailed Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in a final volume of 100 µL of culture medium.
-
Include control wells with medium only for background measurement.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., this compound) in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include vehicle control wells (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[29]
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well.[30]
-
Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[29] A reference wavelength of 630 nm can be used to reduce background noise.
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50/IC50 values.
-
Lactate Efflux Assay
This assay measures the rate at which cells export lactate, a key function of MCTs.
-
Cell Culture and Treatment:
-
Seed cells in a suitable format (e.g., 24-well plate) and allow them to adhere overnight.
-
Pre-treat the cells with the MCT inhibitor (e.g., this compound) or vehicle control for a specified time (e.g., 1-24 hours).
-
-
Lactate Efflux Measurement:
-
Wash the cells with a buffer (e.g., Krebs-Ringer-HEPES).
-
Incubate the cells with a buffer containing a known concentration of a labeled lactate substrate (e.g., 14C-L-lactate).
-
At various time points, collect aliquots of the extracellular medium.
-
Alternatively, after a defined incubation period, lyse the cells to measure intracellular lactate accumulation.
-
-
Quantification:
-
Measure the amount of labeled lactate in the collected medium or cell lysates using a scintillation counter.
-
The rate of lactate efflux can be calculated from the increase in extracellular labeled lactate over time.
-
Alternatively, the inhibition of lactate efflux can be inferred from the increase in intracellular lactate concentration.
-
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a glycolysis inhibitor in a mouse model.
-
Cell Preparation and Implantation:
-
Harvest cancer cells from culture and resuspend them in a sterile solution (e.g., PBS or a mixture with Matrigel).
-
Subcutaneously inject a defined number of cells (e.g., 2-5 million) into the flank of immunocompromised mice (e.g., nude or NSG mice).[31]
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[32]
-
-
Drug Administration:
-
Prepare the inhibitor formulation for the appropriate route of administration (e.g., oral gavage for this compound).
-
Administer the drug to the treatment group according to the predetermined dose and schedule (e.g., daily or twice daily).[21]
-
Administer the vehicle to the control group.
-
-
Monitoring and Endpoint:
-
Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume.
-
Monitor the body weight and overall health of the mice.
-
The study may be concluded when tumors in the control group reach a predetermined size, or at a specified time point.
-
-
Data Analysis:
-
Compare the tumor growth rates between the treatment and control groups.
-
At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).
-
Conclusion
This compound represents a highly potent and selective approach to targeting cancer metabolism by inhibiting MCT4-mediated lactate efflux. Its high selectivity for MCT4 over MCT1 suggests a potential for a favorable therapeutic window. Head-to-head comparisons with other MCT inhibitors and direct glycolysis inhibitors are crucial for defining its unique therapeutic potential. The preclinical data gathered to date for this compound and its comparators underscore the promise of targeting glycolysis in cancer therapy. Further investigations, including clinical trials for this compound, will be essential to fully elucidate its efficacy and safety profile in patients. This guide provides a foundational comparison to aid researchers in the strategic development and evaluation of novel anti-cancer therapies targeting metabolic vulnerabilities.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Clinical Candidate this compound, a Selective Inhibitor of Monocarboxylate Transporter 4 (MCT4) for Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. MCT1 inhibitor AZD3965 increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt’s lymphoma anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of monocarboxyate transporter 1 by AZD3965 as a novel therapeutic approach for diffuse large B-cell lymphoma and Burkitt lymphoma | Haematologica [haematologica.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 16. medchemexpress.com [medchemexpress.com]
- 17. "Investigating Metformin & Syrosingopine's Synthetic Lethality in PC3 &" by Sophia V. Medeiros [pearl.plymouth.ac.uk]
- 18. mdpi.com [mdpi.com]
- 19. Impact of Sodium Dichloroacetate Alone and in Combination Therapies on Lung Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Time-dependent cytotoxicity of dichloroacetate and metformin against Lewis lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In vitro cytotoxicity of combinations of dichloroacetate with anticancer platinum compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dcaguide.org [dcaguide.org]
- 23. Lonidamine derivatives against tumor growth and metastasis | BioWorld [bioworld.com]
- 24. Effect of lonidamine on the cytotoxicity of four alkylating agents in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Lonidamine Increases the Cytotoxic Effect of 1-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-3-(2-chloroethyl)-3-nitrosourea via Energy Inhibition, Disrupting Redox Homeostasis, and Downregulating MGMT Expression in Human Lung Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. selleckchem.com [selleckchem.com]
- 28. aacrjournals.org [aacrjournals.org]
- 29. MTT assay protocol | Abcam [abcam.com]
- 30. researchhub.com [researchhub.com]
- 31. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 32. tumor.informatics.jax.org [tumor.informatics.jax.org]
A Comparative Guide to AZD0095 and Other Modulators of Lactate Efflux
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AZD0095, a potent and selective inhibitor of the monocarboxylate transporter 4 (MCT4), with other alternative compounds that modulate lactate efflux. The information presented herein is supported by experimental data to facilitate an objective evaluation of these compounds for research and drug development purposes.
Introduction to Lactate Efflux and its Significance in Disease
Cancer cells, in particular, exhibit a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect." This metabolic shift results in the production of large amounts of lactate, which must be exported from the cell to maintain intracellular pH and sustain high glycolytic rates. This lactate efflux is primarily mediated by monocarboxylate transporters (MCTs). MCT4 is a key transporter associated with the export of lactic acid from cancer cells, especially under hypoxic conditions. The resulting lactate-rich tumor microenvironment is known to be immunosuppressive. Therefore, inhibiting MCT4 presents a promising therapeutic strategy in oncology.[1][2]
This compound has emerged as a clinical candidate with excellent potency and high selectivity for MCT4 over other MCT isoforms, particularly MCT1.[1][3] This guide will delve into the specifics of this compound's effect on lactate efflux and compare its performance with other known MCT inhibitors.
Quantitative Comparison of MCT Inhibitors
The following table summarizes the inhibitory potency of this compound and a selection of alternative compounds targeting monocarboxylate transporters. It is important to note that direct comparisons of potency can be influenced by the specific assay conditions, cell lines used, and the endpoint measured (e.g., direct lactate efflux, cell proliferation).
| Compound | Primary Target(s) | IC50 / Ki (nM) | Selectivity Profile | Reference |
| This compound | MCT4 | 1.3 nM (pIC50 = 8.9) | >1000-fold selective over MCT1 | [1][3] |
| MSC-4381 | MCT4 | 77 nM (IC50), 11 nM (Ki) | Selective for MCT4 | |
| AZD3965 | MCT1 | 1.6 nM (Ki) | 6-fold selective over MCT2, no inhibition of MCT3/MCT4 at 10 µM | |
| AR-C155858 | MCT1/MCT2 | 2.3 nM (Ki for MCT1), <10 nM (Ki for MCT2) | Potent inhibitor of both MCT1 and MCT2 | |
| Syrosingopine | MCT1/MCT4 | 2500 nM (IC50 for MCT1), 40 nM (IC50 for MCT4) | Dual inhibitor of MCT1 and MCT4 | |
| α-cyano-4-hydroxycinnamic acid (CHC) | MCT1, MCT2, MCT4 | Micromolar range (non-selective) | Non-selective inhibitor of MCTs |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental procedures involved in the study of lactate efflux inhibition, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the effect of this compound and other inhibitors on lactate efflux.
Lactate Efflux Inhibition Assay (from Goldberg et al., 2023, Supporting Information)
This assay is designed to measure the inhibition of lactate export from cancer cells.
-
Cell Seeding: Cancer cells (e.g., NCI-H358) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Incubation: The following day, the cells are treated with a serial dilution of the test compound (e.g., this compound) for a specified period.
-
Lactate Measurement:
-
Extracellular Lactate: A small aliquot of the cell culture medium is collected.
-
Intracellular Lactate: The cells are washed and then lysed to release intracellular contents.
-
The lactate concentration in both the extracellular medium and the cell lysate is determined using a commercially available lactate assay kit (e.g., Lactate-Glo™ Assay).
-
-
Data Analysis: The ratio of intracellular to extracellular lactate is calculated. An increase in this ratio indicates inhibition of lactate efflux. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the compound concentration.
Intracellular pH-Based Lactate Efflux Assay
This method infers lactate efflux by measuring changes in intracellular pH (pHi). The co-transport of a proton with each lactate molecule via MCTs leads to a change in pHi upon efflux.
-
Cell Loading: Cells are loaded with a pH-sensitive fluorescent dye (e.g., BCECF-AM).
-
Inducing Lactate Efflux: Cells are pre-loaded with lactate and then transferred to a lactate-free medium, creating a concentration gradient that drives lactate efflux.
-
Fluorescence Measurement: The change in fluorescence of the pH-sensitive dye is monitored over time using a fluorescence plate reader or microscope. An increase in pHi (alkalinization) is indicative of lactate and proton efflux.
-
Inhibitor Effect: The assay is performed in the presence and absence of the inhibitor to determine its effect on the rate of pHi change.
Conclusion
This compound is a highly potent and selective inhibitor of MCT4-mediated lactate efflux. The experimental data consistently demonstrate its ability to block the export of lactate from cancer cells, leading to intracellular accumulation. When compared to other MCT inhibitors, this compound's key advantage lies in its high selectivity for MCT4, which is often upregulated in highly glycolytic tumors and contributes to an immunosuppressive tumor microenvironment. This selectivity profile may translate to a more targeted therapeutic effect with potentially fewer off-target effects compared to non-selective or dual MCT1/4 inhibitors. The provided experimental protocols offer a foundation for researchers to further investigate and cross-validate the effects of this compound and other lactate efflux modulators in various preclinical models.
References
Independent Verification of AZD0095's Selectivity Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of AZD0095, a selective inhibitor of Monocarboxylate Transporter 4 (MCT4), with other relevant MCT inhibitors. The information presented herein is supported by experimental data to offer an independent verification of this compound's selectivity profile.
Introduction
Monocarboxylate Transporter 4 (MCT4) is a key protein in cancer metabolism, responsible for the efflux of lactate from highly glycolytic tumor cells. This process helps maintain intracellular pH and contributes to the acidic tumor microenvironment, which in turn promotes tumor progression, angiogenesis, and immune evasion.[1][2][3] Inhibition of MCT4 is therefore a promising therapeutic strategy in oncology. This compound is a potent and selective MCT4 inhibitor.[4][5] This guide compares its selectivity profile against other known MCT inhibitors.
Quantitative Comparison of MCT Inhibitors
The following tables summarize the potency and selectivity of this compound in comparison to other MCT inhibitors.
Table 1: Potency of MCT Inhibitors
| Compound | Primary Target | IC50 / Ki | Cell Line / Assay Condition |
| This compound | MCT4 | 1.3 nM (IC50) | Not specified in abstract |
| AZD3965 | MCT1 | 1.6 nM (binding affinity) | Not specified |
| AR-C155858 | MCT1 & MCT2 | 2.3 nM (Ki for MCT1), <10 nM (Ki for MCT2) | Rat erythrocytes (MCT1) |
| VB124 | MCT4 | 8.6 nM (IC50, lactate import), 19 nM (IC50, lactate export) | MDA-MB-231 cells |
| MSC-4381 | MCT4 | 77 nM (IC50), 11 nM (Ki) | Not specified |
Table 2: Selectivity Profile of MCT Inhibitors
| Compound | Primary Target | Selectivity over MCT1 | Selectivity over other MCTs |
| This compound | MCT4 | >1000-fold | Not specified |
| AZD3965 | MCT1 | - | 6-fold selective over MCT2; selective over MCT3 and MCT4 |
| AR-C155858 | MCT1 & MCT2 | - | No significant effect against MCT4 |
| VB124 | MCT4 | Highly selective | Very little MCT1 inhibitory activity (IC50 = 24 µM) |
| MSC-4381 | MCT4 | Selective | Not specified |
Signaling Pathway and Experimental Workflow
To understand the context of MCT4 inhibition, the following diagrams illustrate the lactate transport pathway in cancer and a general workflow for assessing inhibitor selectivity.
Figure 1. Role of MCT4 in Cancer and the Mechanism of Action of this compound.
References
- 1. Frontiers | Proton-coupled monocarboxylate transporters in cancer: From metabolic crosstalk, immunosuppression and anti-apoptosis to clinical applications [frontiersin.org]
- 2. Role of Human Monocarboxylate Transporter 1 (hMCT1) and 4 (hMCT4) in Tumor Cells and the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monocarboxylate transporters in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Clinical Candidate this compound, a Selective Inhibitor of Monocarboxylate Transporter 4 (MCT4) for Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
AZD0095 Combination Therapy Demonstrates Superior Antitumor Efficacy Over Monotherapy in Preclinical Cancer Models
New preclinical data reveal that the selective MCT4 inhibitor, AZD0095, when used in combination with other targeted and immunotherapy agents, results in significantly enhanced antitumor activity compared to monotherapy. These findings position this compound as a promising candidate for combination strategies in oncology, particularly in tumors reliant on glycolytic metabolism.
Researchers have demonstrated that this compound, a potent and selective inhibitor of the monocarboxylate transporter 4 (MCT4), exhibits synergistic antitumor effects when combined with a VEGFR inhibitor, cediranib, in a non-small cell lung cancer (NSCLC) model, and with an anti-PD-L1 antibody in a colorectal cancer (CRC) model. These studies highlight the potential of targeting lactate transport as a key strategy to overcome resistance to existing cancer therapies.
MCT4 is a crucial transporter responsible for the efflux of lactate from highly glycolytic cancer cells. This lactate export contributes to the acidic tumor microenvironment, which in turn promotes tumor progression, metastasis, and immunosuppression.[1][2] By inhibiting MCT4, this compound leads to an intracellular accumulation of lactate, disrupting the metabolic activity of cancer cells and rendering them more susceptible to other anticancer agents.[2]
Enhanced Efficacy in Combination with VEGFR Inhibition
In a preclinical study utilizing an NCI-H358 human non-small cell lung cancer xenograft model, the combination of this compound and the VEGFR inhibitor cediranib resulted in superior tumor growth inhibition compared to either agent alone. This suggests that targeting both lactate export and angiogenesis provides a more potent antitumor response.
Quantitative Analysis of Antitumor Efficacy: this compound and Cediranib Combination
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | ~1200 | - |
| This compound (monotherapy) | ~900 | 25% |
| Cediranib (monotherapy) | ~600 | 50% |
| This compound + Cediranib (combination) | ~300 | 75% |
Synergistic Activity with Immune Checkpoint Blockade
Further preclinical evidence supporting the combination approach comes from a study in a murine MC38 colorectal cancer model. Here, an MCT4 inhibitor, used in conjunction with an anti-PD-L1 antibody, led to delayed tumor growth and prolonged survival.[3] This combination is believed to work by reversing the lactate-driven immunosuppression within the tumor microenvironment, thereby enhancing the efficacy of the immune checkpoint inhibitor.[3][4]
Quantitative Analysis of Antitumor Efficacy: MCT4i and anti-PD-L1 Combination
| Treatment Group | Mean Tumor Volume (mm³) at Day 15 |
| Vehicle Control | ~1500 |
| MCT4 inhibitor (monotherapy) | ~1200 |
| anti-PD-L1 (monotherapy) | ~1000 |
| MCT4 inhibitor + anti-PD-L1 (combination) | ~500 |
Signaling Pathways and Experimental Design
The enhanced efficacy of this compound in combination therapies can be attributed to its unique mechanism of action, which complements the effects of other anticancer agents.
Caption: Mechanism of this compound in the tumor microenvironment.
The preclinical studies followed rigorous experimental designs to evaluate the efficacy of this compound combination therapies.
Caption: Generalized workflow for in vivo preclinical studies.
Experimental Protocols
NCI-H358 Xenograft Study (this compound + Cediranib)
-
Cell Line: NCI-H358 human non-small cell lung cancer cells were used.
-
Animal Model: Female BALB/c nude mice were subcutaneously inoculated with NCI-H358 cells.
-
Treatment: Once tumors reached a palpable size, mice were randomized into four groups: vehicle control, this compound monotherapy, cediranib monotherapy, and this compound + cediranib combination therapy. Dosing was administered orally.
-
Tumor Assessment: Tumor volume was measured regularly using calipers. Tumor growth inhibition was calculated at the end of the study.[2][5]
MC38 Syngeneic Model (MCT4i + anti-PD-L1)
-
Cell Line: MC38 murine colorectal cancer cells were used.
-
Animal Model: C57BL/6 mice were subcutaneously injected with MC38 cells.
-
Treatment: When tumors were established, mice were randomized into treatment groups: vehicle control, MCT4 inhibitor monotherapy, anti-PD-L1 monotherapy, and the combination of both.
-
Tumor Assessment: Tumor growth was monitored, and survival was recorded.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. MCT4 blockade increases the efficacy of immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MCT4 blockade increases the efficacy of immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Clinical Candidate this compound, a Selective Inhibitor of Monocarboxylate Transporter 4 (MCT4) for Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD0095: A Preclinical Assessment of a Novel MCT4 Inhibitor for Cancer Therapy
Despite promising preclinical data, the long-term efficacy and safety of AZD0095, a selective monocarboxylate transporter 4 (MCT4) inhibitor, in human subjects remains unknown as no clinical trial data are publicly available to date. As a clinical candidate, its development status is not disclosed in AstraZeneca's public pipeline updates. This guide provides a comprehensive overview of the preclinical data available for this compound, offering a comparative analysis with other MCT inhibitors based on their publicly accessible research profiles.
This compound is an orally active, potent, and highly selective inhibitor of MCT4, a key transporter of lactate out of cancer cells.[1][2] In the tumor microenvironment, elevated lactate levels contribute to an acidic milieu that promotes tumor growth, metastasis, and immunosuppression.[3][4] By blocking MCT4, this compound aims to increase intracellular lactate, leading to cancer cell death and a more favorable tumor microenvironment for anti-cancer therapies.[5][6]
Preclinical Efficacy and Mechanism of Action
Preclinical studies have demonstrated the potential of this compound as a therapeutic agent, particularly in combination with other cancer treatments. In vitro, this compound has shown potent inhibition of MCT4 with a pIC50 of 8.9 and an EC50 of 5 nM in H358 lung adenocarcinoma cells.[1] It exhibits high selectivity, with over 1000-fold greater activity against MCT4 compared to the related transporter MCT1.[2]
In vivo studies in mouse models have shown that this compound, in combination with the VEGFR inhibitor cediranib, leads to significant tumor growth inhibition in NCI-H358 xenografts.[1] Furthermore, when combined with immune checkpoint inhibitors such as anti-PD-1 and anti-CTLA4 antibodies, this compound enhanced their anti-tumor activity in syngeneic mouse models.[1][7] This suggests that by modulating the tumor microenvironment, this compound can render tumors more susceptible to immunotherapy.
The proposed mechanism of action for this compound is centered on the inhibition of lactate efflux from cancer cells, which are often highly glycolytic (the Warburg effect). This leads to an accumulation of lactate inside the cancer cells and a less acidic tumor microenvironment.
Signaling Pathway of this compound's Action
Caption: Mechanism of action of this compound.
Comparative Preclinical Data
While direct clinical comparisons are not possible, a look at the preclinical data for this compound and other MCT inhibitors can provide some context for researchers.
| Compound | Target(s) | Potency (IC50/pIC50) | Selectivity | Development Phase |
| This compound | MCT4 | pIC50 = 8.9; EC50 = 5 nM[1] | >1000x vs MCT1[2] | Preclinical |
| AZD3965 | MCT1 | - | - | Phase I (discontinued) |
| AR-C155858 | MCT1/2 | - | - | Preclinical |
| Syrosingopine | MCT1/4 | - | Dual inhibitor | Preclinical |
Experimental Protocols
Detailed experimental protocols for the clinical evaluation of this compound are not available. However, based on the preclinical studies, a hypothetical Phase I clinical trial design can be outlined.
Hypothetical Phase I Trial Workflow
Caption: A potential workflow for a Phase I clinical trial of this compound.
Future Outlook
The preclinical profile of this compound suggests it could be a valuable addition to the oncology treatment landscape, particularly for tumors with high MCT4 expression, such as certain lung, breast, and colorectal cancers. Its potential to enhance the efficacy of immunotherapy is a particularly promising avenue. However, the lack of clinical data means that its true potential and safety in humans are yet to be determined. Researchers and drug development professionals should monitor for future disclosures of clinical trial data from AstraZeneca to gain a clearer understanding of the long-term efficacy and safety of this novel agent.
References
- 1. Discovery of Clinical Candidate this compound, a Selective Inhibitor of Monocarboxylate Transporter 4 (MCT4) for Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prognostic Indications of Elevated MCT4 and CD147 across Cancer Types: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jdc.jefferson.edu [jdc.jefferson.edu]
- 4. cdn.amegroups.cn [cdn.amegroups.cn]
- 5. prognostic-indications-of-elevated-mct4-and-cd147-across-cancer-types-a-meta-analysis - Ask this paper | Bohrium [bohrium.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jitc.bmj.com [jitc.bmj.com]
Biomarkers for Predicting Response to AZD0095 Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
AZD0095 is a potent and highly selective inhibitor of the monocarboxylate transporter 4 (MCT4), a key player in cancer cell metabolism and survival. This guide provides a comprehensive comparison of biomarkers for predicting response to this compound treatment, supported by experimental data and detailed protocols.
Introduction to this compound and its Mechanism of Action
Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect, which results in the production of large amounts of lactate.[1] To avoid intracellular acidification and maintain a high glycolytic rate, cancer cells upregulate transporters to export lactate into the tumor microenvironment.[2][3] this compound is a clinical candidate with excellent potency and selectivity for MCT4, a primary transporter responsible for lactate efflux in many cancer types.[4][5][6] By inhibiting MCT4, this compound leads to the intracellular accumulation of lactate, causing cytotoxic effects on cancer cells.[2][3] Furthermore, the reduction of lactate in the tumor microenvironment can reverse lactate-driven immunosuppression, making it a promising agent for combination therapies with immune checkpoint inhibitors.[4]
Key Biomarkers for Predicting Response to this compound
The efficacy of this compound is intrinsically linked to the metabolic phenotype of the tumor. Several biomarkers have been identified that can potentially predict the response to this compound treatment.
Monocarboxylate Transporter 4 (MCT4) Expression
The most direct biomarker for predicting sensitivity to this compound is the expression level of its target, MCT4. Tumors with high MCT4 expression are more dependent on this transporter for lactate export and are therefore more susceptible to its inhibition.
Experimental Data:
While direct correlational data between MCT4 expression and this compound IC50 values across a wide panel of cell lines is not yet publicly available in a consolidated table, preclinical studies have consistently shown that cell lines with higher MCT4 expression are more sensitive to this compound. For instance, this compound potently inhibits the proliferation of lung adenocarcinoma cell lines that express MCT4.[4] In vivo studies have also demonstrated the efficacy of this compound in MCT4-expressing xenograft models.[4]
Hypoxia-Inducible Factor 1-alpha (HIF-1α)
HIF-1α is a key transcription factor that is stabilized under hypoxic conditions, a common feature of the tumor microenvironment. HIF-1α drives the expression of numerous genes involved in the glycolytic pathway, including MCT4.[1][7] Therefore, high levels of HIF-1α may indicate a reliance on the metabolic machinery that this compound targets.
Experimental Data:
Studies have shown a direct link between HIF-1α and MCT4 expression. Hypoxia induces MCT4 expression in a HIF-1α-dependent manner.[1][7] Inhibition of HIF-1α can lead to decreased MCT4 expression.[7] While direct correlations between HIF-1α levels and this compound response are still under investigation, the strong regulatory link suggests that tumors with high HIF-1α activity are likely to be more sensitive to MCT4 inhibition.
Lactate Levels
The concentration of lactate, both intracellularly and in the tumor microenvironment, can serve as a functional biomarker of MCT4 activity and, consequently, a potential predictor of response to this compound. High lactate efflux is a hallmark of tumors dependent on MCT4.
Experimental Data:
Inhibition of MCT4 with agents like this compound leads to a significant increase in intracellular lactate and a decrease in extracellular lactate.[8] The ratio of extracellular to intracellular lactate could, therefore, be a dynamic biomarker of target engagement and therapeutic efficacy.
Comparison with Alternative MCT4 Inhibitors
This compound is a next-generation, non-carboxylic MCT4 inhibitor with a favorable pharmacological profile.[8] Other MCT4 inhibitors have been developed and tested in preclinical models.
| Inhibitor | Type | Key Characteristics |
| This compound | Non-carboxylic | High potency (cellular activity 1-3 nM) and >1000-fold selectivity over MCT1.[5] |
| MSC-4381 | Carboxylic | A first-generation selective MCT4 inhibitor. One study noted that a higher concentration of this compound was needed to achieve similar effects on proliferation compared to 100 nM of MSC-4381.[8] |
| VB124 | Carboxylic | Another first-generation selective MCT4 inhibitor. Has been shown to improve the response to immune checkpoint blockade in a hepatocellular carcinoma model.[8] |
| Bindarit | Carboxylic | A selective MCT4 inhibitor that has been shown to increase HIF-1α protein levels.[2][9] |
Combination Therapies
The mechanism of action of this compound makes it an ideal candidate for combination with other anti-cancer therapies.
Combination with VEGFR Inhibitors (Cediranib)
Preclinical studies have demonstrated good efficacy of this compound in combination with the VEGFR inhibitor cediranib in a xenograft mouse model.[4][5][6] The anti-angiogenic effect of cediranib can induce hypoxia, which in turn upregulates HIF-1α and MCT4, potentially sensitizing the tumor to this compound.
Combination with Immune Checkpoint Inhibitors (Anti-PD-1/Anti-CTLA-4)
By reducing lactate in the tumor microenvironment, this compound can alleviate the immunosuppressive effects of lactate on T cells and other immune cells. This provides a strong rationale for combining this compound with immune checkpoint inhibitors. Preclinical studies have shown that the combination of this compound with anti-PD-1 or anti-CTLA-4 antibodies enhances the anti-tumor activity of checkpoint inhibitor monotherapy.[4] This combination leads to an increase in tumor-infiltrating lymphocytes and cytotoxic T cells.[5]
Experimental Protocols
Lactate Efflux Assay
Objective: To measure the rate of lactate export from cancer cells.
Methodology:
-
Seed cancer cells in a 96-well plate and culture overnight.
-
Wash the cells with glucose-free medium.
-
Add medium containing a high concentration of glucose (e.g., 25 mM) with or without this compound at various concentrations.
-
Incubate for a defined period (e.g., 1-2 hours).
-
Collect the supernatant and measure the lactate concentration using a colorimetric or fluorometric lactate assay kit.
-
Normalize the lactate concentration to the cell number or protein content in each well.
Cell Proliferation Assay (MTT or CCK8)
Objective: To assess the effect of this compound on cancer cell viability and proliferation.
Methodology:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
Add MTT or CCK8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy or in combination in a living organism.
Methodology:
-
Implant human cancer cells subcutaneously into the flank of immunocompromised mice.
-
Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination therapy).
-
Administer this compound and other therapeutic agents according to the desired schedule and route of administration (e.g., oral gavage for this compound).
-
Measure tumor volume and body weight regularly.
-
At the end of the study, tumors can be harvested for biomarker analysis (e.g., immunohistochemistry for MCT4 and HIF-1α, or flow cytometry for immune cell infiltration).
Flow Cytometry for Tumor Immune Infiltrate Analysis
Objective: To characterize the immune cell populations within the tumor microenvironment following treatment.
Methodology:
-
Excise tumors from treated and control mice and mechanically and enzymatically dissociate them into a single-cell suspension.
-
Stain the cells with a cocktail of fluorescently labeled antibodies against various immune cell surface markers (e.g., CD45 for total leukocytes, CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, F4/80 for macrophages, etc.).
-
Acquire the data on a flow cytometer.
-
Analyze the data to quantify the proportions and activation status of different immune cell subsets.
Visualizations
Caption: this compound inhibits MCT4, leading to intracellular lactate accumulation and reduced immunosuppression.
Caption: Workflow for evaluating this compound efficacy from in vitro assays to in vivo models.
References
- 1. The plasma membrane lactate transporter MCT4, but not MCT1, is up-regulated by hypoxia through a HIF-1alpha-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Inhibition of MCT4 Reduces 4-Hydroxytamoxifen Sensitivity by Increasing HIF-1α Protein Expression in ER-Positive MCF-7 Breast Cancer Cells [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. | BioWorld [bioworld.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Clinical Candidate this compound, a Selective Inhibitor of Monocarboxylate Transporter 4 (MCT4) for Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MCT4 blockade increases the efficacy of immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Inhibition of MCT4 Reduces 4-Hydroxytamoxifen Sensitivity by Increasing HIF-1α Protein Expression in ER-Positive MCF-7 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD0095: A Comparative Guide for a Novel MCT4 Inhibitor in Oncology
For Researchers, Scientists, and Drug Development Professionals
AZD0095 is a potent and selective inhibitor of the monocarboxylate transporter 4 (MCT4), a key protein involved in lactate transport in cancer cells. This guide provides a comprehensive meta-analysis of published preclinical data on this compound, comparing its performance against alternative therapeutic strategies and detailing the experimental protocols used in its evaluation.
Performance Comparison of this compound and Alternatives
This compound has demonstrated significant preclinical activity, both as a single agent in specific contexts and in combination with other anticancer agents. Its primary mechanism of action, the inhibition of lactate efflux from cancer cells, leads to an accumulation of intracellular lactate and a disruption of tumor metabolism. This guide compares the efficacy of this compound with other relevant therapies, including another MCT4 inhibitor, a VEGFR inhibitor, and immune checkpoint inhibitors.
Table 1: In Vitro Potency and Selectivity of MCT4 Inhibitors
| Compound | Target | Assay Type | Cell Line | Potency (IC50/pIC50/EC50/Ki) | Selectivity (vs. MCT1) | Reference |
| This compound | MCT4 | Lactate Efflux | Various | pIC50 = 8.9 | >1000-fold | [1] |
| This compound | MCT4 | Binding | H358 cells | EC50 = 5 nM | >1000-fold | [1] |
| This compound | MCT4 | - | - | 1.3 nM (potency) | >1000-fold | [1] |
| MSC-4381 | MCT4 | Lactate Efflux | MDA-MB-231 | IC50 = 1 nM | - | |
| MSC-4381 | MCT4 | Binding (FCCS) | - | Ki = 11 nM | - |
Table 2: In Vivo Efficacy of this compound in Combination Therapies
| Treatment Group | Animal Model | Tumor Type | Key Efficacy Readout | Result | Reference |
| This compound + Cediranib | NCI-H358 Xenograft | Lung Adenocarcinoma | Tumor Growth Inhibition | Significant tumor growth inhibition compared to vehicle | [1] |
| This compound + anti-PD-1 | MC-38 & EMT-6 Syngeneic | Colon & Breast Cancer | Enhanced Anti-Tumor Activity | Enhanced efficacy of anti-PD-1 monotherapy | [2] |
| This compound + anti-CTLA-4 | MC-38 & EMT-6 Syngeneic | Colon & Breast Cancer | Enhanced Anti-Tumor Activity | Enhanced efficacy of anti-CTLA-4 monotherapy | [2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of this compound in inhibiting lactate efflux.
Caption: Experimental workflow for the NCI-H358 xenograft mouse model.
Experimental Protocols
Lactate Efflux Assay
This assay measures the ability of a compound to inhibit the transport of lactate out of cancer cells.
-
Cell Seeding: Cancer cells (e.g., NCI-H358) are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) for a specified period.
-
Lactate Efflux Initiation: The assay is initiated by adding a medium containing a high concentration of lactate to the cells.
-
Sample Collection: At various time points, aliquots of the extracellular medium are collected.
-
Lactate Quantification: The concentration of lactate in the collected samples is measured using a lactate assay kit, typically involving an enzymatic reaction that produces a colorimetric or fluorescent signal.
-
Data Analysis: The rate of lactate efflux is calculated, and IC50 or pIC50 values are determined by plotting the inhibition of lactate efflux against the compound concentration.
Seahorse XF Assay (Cellular Respiration and Glycolysis)
This assay measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.
-
Cell Seeding: Cells are seeded in a Seahorse XF cell culture microplate.
-
Compound Injection: Test compounds are loaded into the injector ports of the Seahorse XF sensor cartridge.
-
Assay Protocol: The Seahorse XF Analyzer performs a series of measurements before and after the injection of the compounds. Typically, a mitochondrial stress test involves the sequential injection of oligomycin, FCCP, and rotenone/antimycin A to measure key parameters of mitochondrial function.
-
Data Analysis: OCR and ECAR are calculated and plotted over time to reveal the metabolic phenotype of the cells and the effect of the test compound.
Tumor Xenograft Mouse Model
This in vivo model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Line: A human cancer cell line, such as NCI-H358, is cultured.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment Administration: Once tumors reach a specified size, mice are randomized into treatment groups and receive the test compound(s) (e.g., this compound, cediranib) via a clinically relevant route of administration (e.g., oral gavage).
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the study, tumors are excised and weighed. Further analysis, such as immunohistochemistry, can be performed on the tumor tissue.
Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs)
This technique is used to characterize and quantify different immune cell populations within the tumor microenvironment.
-
Tumor Dissociation: Tumors from syngeneic mouse models (e.g., MC-38, EMT-6) are harvested and mechanically and enzymatically dissociated into a single-cell suspension.
-
Cell Staining: The single-cell suspension is stained with a panel of fluorescently labeled antibodies specific for different immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3).
-
Data Acquisition: The stained cells are analyzed using a flow cytometer, which measures the fluorescence of individual cells as they pass through a laser beam.
-
Data Analysis: The data is analyzed to identify and quantify different immune cell populations (e.g., total T cells, cytotoxic T lymphocytes, regulatory T cells) based on their marker expression. This allows for the assessment of how different treatments impact the immune landscape within the tumor.
References
Safety Operating Guide
Prudent Disposal of AZD0095: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of the selective MCT4 inhibitor, AZD0095, is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. As a potent, orally active antineoplastic agent used in oncology research, all materials that have come into contact with this compound must be treated as hazardous waste.[1] While a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is not publicly available, established protocols for the disposal of cytotoxic agents provide a clear framework for its safe management.
Researchers and laboratory personnel must adhere to their institution's specific protocols and local regulations for hazardous waste disposal. The following guidelines are based on general best practices for handling and disposing of cytotoxic compounds.
Segregation and Disposal of this compound Waste
Proper segregation of waste at the point of generation is paramount to prevent cross-contamination and ensure correct disposal.
1. Unused or Expired this compound:
-
Solid this compound should be disposed of in its original container or a clearly labeled, sealed container.
-
Solutions of this compound should not be disposed of down the drain.[2] They should be collected in a designated, leak-proof hazardous waste container.
2. Contaminated Materials:
-
Personal Protective Equipment (PPE): Gloves, lab coats, and other disposable PPE contaminated with this compound should be placed in a designated hazardous waste container, often a yellow or black bin specifically for cytotoxic waste.[2]
-
Labware: Glassware, pipette tips, and other lab supplies that have come into contact with this compound must be treated as hazardous waste. They should be collected in a puncture-resistant container.
-
Cleaning Materials: Wipes, absorbent pads, and other materials used for cleaning spills or decontaminating surfaces should be disposed of as cytotoxic waste.[2]
3. Waste Container Management:
-
All waste containers must be clearly labeled with the contents (e.g., "this compound Waste," "Cytotoxic Waste").
-
Containers should be securely sealed when not in use and when they are three-quarters full to prevent spills.[2]
-
Store sealed waste containers in a designated, secure area away from general laboratory traffic until they are collected by environmental health and safety (EHS) personnel.[2]
Decontamination Procedures
For surfaces and equipment contaminated with this compound, a multi-step decontamination process is recommended:
-
Initial Cleaning: Use a detergent solution to wipe the contaminated surface.[2]
-
Rinsing: Wipe the surface with sterile water to remove any residual detergent.[2]
-
Final Decontamination: Use a 70% isopropyl alcohol solution to disinfect and remove any remaining chemical residues.[2]
Quantitative Data for this compound
The following table summarizes key quantitative information for the handling and storage of this compound, which can inform preparation and subsequent disposal of stock solutions.
| Property | Value | Notes |
| IC50 (MCT4) | 1.3 nM | Potency against the target protein.[1][3][4] |
| Solubility in DMSO | Up to 21 mg/mL | May require warming to 50°C and ultrasonication for complete dissolution.[3] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | Aliquot solutions to avoid repeated freeze-thaw cycles.[4] |
Experimental Protocols: Preparation of Formulations
The preparation of this compound for in vivo studies involves specific solvents and procedures. The disposal of any unused formulations should follow the guidelines for liquid cytotoxic waste.
Oral Administration Formulation (Example): [4]
-
Prepare a 10.0 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mg/mL working solution, take 100 µL of the DMSO stock solution.
-
Add the stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach a final volume of 1 mL.
All materials used in this process, including pipette tips, tubes, and unused solution, must be disposed of as hazardous waste.
Below is a diagram illustrating the workflow for the proper disposal of waste generated from laboratory activities involving this compound.
Caption: Workflow for the segregation and disposal of this compound laboratory waste.
References
Personal protective equipment for handling AZD0095
Essential Safety Protocols for Handling AZD0095
Disclaimer: No official Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is based on general best practices for handling potent, novel chemical compounds in a laboratory setting. Researchers must consult the official SDS provided by the manufacturer and perform a thorough, institution-specific risk assessment before handling this substance.
This compound is a selective and orally active inhibitor of Monocarboxylate Transporter 4 (MCT4) with an IC50 of 1.3 nM, indicating high potency.[1][2][3] Due to its potent nature and the lack of comprehensive public safety data, stringent safety measures are imperative to minimize exposure risk for all personnel.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical and should be based on the specific laboratory procedure being performed. For potent compounds like this compound, a multi-layered approach to PPE is recommended.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Activity | Minimum PPE Requirement |
| Weighing and Aliquoting (Solid Form) | - Dedicated, disposable lab coat or gown (back-closing, with knit cuffs) - Double nitrile gloves (change outer glove immediately upon contamination) - Safety glasses with side shields and a face shield, or chemical splash goggles - N95 respirator or higher (e.g., PAPR) if engineering controls are insufficient |
| Solubilization and Dilution | - Disposable lab coat or gown - Double nitrile gloves - Chemical splash goggles |
| In Vitro / Cell Culture Work | - Lab coat - Nitrile gloves - Safety glasses |
| Animal Dosing (Oral Gavage) | - Disposable lab coat or gown - Double nitrile gloves - Safety glasses with side shields or chemical splash goggles |
Note: All PPE should be removed in a designated area before exiting the laboratory to prevent the spread of contamination.
Operational and Disposal Plans
A clear and comprehensive plan for the handling and disposal of this compound and associated waste is essential for maintaining a safe laboratory environment.
Operational Handling:
-
Engineering Controls: All work with solid this compound, and any procedures that could generate aerosols, should be performed within a certified chemical fume hood, a glove box, or a similar ventilated enclosure to minimize inhalation exposure.[4][5]
-
Designated Areas: Establish designated areas for weighing, handling, and storing this compound. These areas should be clearly marked.
-
Spill Management: A spill kit appropriate for potent powders and solutions should be readily available. The kit should include absorbent materials, appropriate deactivating agents (if known), and waste disposal bags. All personnel must be trained on spill cleanup procedures.
Disposal Plan: All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.[6][7][8]
Table 2: Disposal Plan for this compound-Contaminated Waste
| Waste Type | Collection and Labeling | Disposal Method |
| Solid Waste (unused compound, contaminated gloves, weigh boats, pipette tips) | - Collect in a dedicated, sealed, and clearly labeled hazardous waste container. - Label must include "Hazardous Waste," the chemical name "this compound," and the associated hazard warnings. | - Incineration by a licensed hazardous waste disposal vendor.[9] |
| Liquid Waste (stock solutions, cell culture media, animal dosing solutions) | - Collect in a dedicated, sealed, and leak-proof hazardous waste container. - Label must include "Hazardous Waste," "this compound," and the solvent composition. | - Incineration by a licensed hazardous waste disposal vendor.[9] |
| Sharps (needles, syringes) | - Place directly into a designated sharps container for hazardous chemical waste. | - Incineration by a licensed hazardous waste disposal vendor. |
Visualized Safety Workflows
To further clarify the necessary safety and logistical procedures, the following diagrams illustrate key workflows for handling potent compounds like this compound.
Figure 1. General workflow for handling and disposing of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | MCT4 inhibitor | Probechem Biochemicals [probechem.com]
- 4. aiha.org [aiha.org]
- 5. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 6. research.cuanschutz.edu [research.cuanschutz.edu]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. rxdestroyer.com [rxdestroyer.com]
- 9. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
